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  • Product: Z-D-Phe-Val-OH
  • CAS: 15099-82-8

Core Science & Biosynthesis

Foundational

Architecting Chiral Peptide Intermediates: A Technical Whitepaper on Z-D-Phe-Val-OH

As drug development pivots toward highly specific, peptide-based therapeutics and diagnostics, the engineering of chiral dipeptide building blocks has become a cornerstone of medicinal chemistry. Z-D-Phe-Val-OH (N-Benzyl...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward highly specific, peptide-based therapeutics and diagnostics, the engineering of chiral dipeptide building blocks has become a cornerstone of medicinal chemistry. Z-D-Phe-Val-OH (N-Benzyloxycarbonyl-D-phenylalanyl-L-valine) is a highly specialized, stereochemically pure dipeptide intermediate. It is predominantly utilized as a structural scaffold in the synthesis of selective protease inhibitors and fluorogenic enzyme substrates.

This guide provides an in-depth technical analysis of Z-D-Phe-Val-OH, elucidating its physicochemical properties, the causality behind its structural design, and a self-validating protocol for its synthesis and analytical verification.

Physicochemical Architecture & Structural Causality

The utility of Z-D-Phe-Val-OH stems directly from its precise stereochemical configuration and functional group modifications. Every moiety in this molecule serves a distinct mechanistic purpose when interacting with biological targets or undergoing downstream synthesis.

  • The Z-Group (Benzyloxycarbonyl): This N-terminal protecting group provides orthogonal protection during peptide synthesis, preventing unwanted polymerization. Biologically, the bulky, aromatic nature of the Z-group enhances lipophilicity, driving strong hydrophobic interactions within the S3 or S4 binding pockets of target proteases[1].

  • D-Phenylalanine (D-Phe): The incorporation of a D-amino acid is a deliberate design choice to confer proteolytic stability. Endogenous aminopeptidases rapidly degrade natural L-peptides; however, the unnatural (R)-configuration of D-Phe renders the peptide bond invisible to these enzymes. Furthermore, the D-Phe side chain provides a unique spatial orientation that optimizes steric packing in the S2/S3 pockets of enzymes like thrombin[1].

  • L-Valine (Val): The beta-branched aliphatic side chain of L-Valine is highly effective at occupying the S1 or S2 hydrophobic pockets of target proteins, dictating binding affinity and substrate specificity[2].

  • Free C-Terminus (-OH): The unbound carboxylic acid enables downstream conjugation to various "warheads" (e.g., boronates, chloromethyl ketones) or fluorophores (e.g., AMC) for assay development[2].

Table 1: Quantitative Physicochemical Parameters
ParameterValueCausality / Significance
Chemical Name N-Benzyloxycarbonyl-D-phenylalanyl-L-valineStandard IUPAC nomenclature defining stereocenters.
CAS Number 15099-82-8[3]Unique identifier for regulatory and procurement tracking.
Molecular Formula C22H26N2O5[4]Defines the exact atomic composition.
Molecular Weight 398.45 g/mol [4]Critical for stoichiometric calculations during coupling.
Stereochemistry (R)-Phe, (S)-ValD-Phe resists proteolysis; L-Val directs binding.

Mechanistic Application in Drug Development

In the realm of protease inhibitor design, Z-D-Phe-Val-OH is frequently deployed as a P3-P2 or P2-P1 recognition sequence. For instance, in the development of highly selective thrombin inhibitors, the Z-D-Phe-Val sequence is coupled to a boronate warhead. The resulting compounds exhibit exceptional anticoagulant activity by exploiting the specific steric and hydrophobic topology of the thrombin active site[1]. Similarly, it serves as a precursor for Caspase-3 substrates, where specific peptide sequences dictate enzymatic cleavage[2].

InhibitorDesign Z Z-Group (Cbz) DPhe D-Phe (P3/P2 Residue) Z->DPhe Covalent S3 Protease S3/S4 Pocket (Hydrophobic Binding) Z->S3 Hydrophobic Int. Val L-Val (P2/P1 Residue) DPhe->Val Peptide Bond S2 Protease S2 Pocket (Steric Fit) DPhe->S2 Steric/Hydrophobic Warhead Warhead / Fluorophore (e.g., AMC, Boronate) Val->Warhead C-terminal Coupling S1 Protease S1/S1' Pocket (Catalytic Site) Warhead->S1 Cleavage/Inhibition

Fig 1: Mechanistic mapping of Z-D-Phe-Val-OH residues to protease active site binding pockets.

Synthetic Methodology: A Self-Validating Protocol

To synthesize Z-D-Phe-Val-OH with high yield and >99% enantiomeric excess (ee), the protocol must strictly control for epimerization. The following workflow utilizes a highly efficient coupling agent and a mild saponification strategy.

Phase 1: Amide Bond Formation (Coupling)
  • Preparation: Dissolve 1.0 equivalent of Z-D-Phe-OH in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent that excellently solubilizes both the hydrophobic protected amino acids and the coupling reagents.

  • Activation: Add 1.1 equivalents of HATU and stir for 5 minutes at 0°C.

    • Causality: HATU is selected over traditional carbodiimides (like EDC) due to its superior efficiency in coupling sterically hindered, beta-branched amino acids like Valine. It minimizes the lifetime of the activated ester, thereby suppressing racemization.

  • Nucleophilic Attack: Introduce 1.05 equivalents of H-Val-OMe·HCl and 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 2 hours.

    • Causality: DIPEA is sterically hindered; it effectively neutralizes the hydrochloride salt to liberate the free amine of Val-OMe without acting as a competing nucleophile.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. The system validates itself when the Z-D-Phe-OH peak (m/z 298) is entirely consumed, yielding the intermediate Z-D-Phe-Val-OMe (m/z 413 [M+H]+).

Phase 2: Mild Saponification (Deprotection)
  • Solvent Exchange: Concentrate the reaction mixture under reduced pressure and redissolve the intermediate in a 3:1 (v/v) mixture of Tetrahydrofuran (THF) and water.

    • Causality: This mixed solvent system bridges the aqueous solubility of the base and the organic solubility of the dipeptide, allowing homogeneous saponification.

  • Hydrolysis: Add 2.0 equivalents of Lithium Hydroxide monohydrate (LiOH·H2O) and stir at 0°C for 3 hours.

    • Causality: LiOH provides mild, controlled hydrolysis of the methyl ester. Keeping the reaction at 0°C prevents base-catalyzed epimerization of the alpha-carbon stereocenters.

  • Isolation: Acidify the mixture to pH 2.0 using 1M HCl. Extract the aqueous layer with Ethyl Acetate (EtOAc), wash with brine, dry over Na2SO4, and concentrate to yield the final Z-D-Phe-Val-OH product.

SynthesisWorkflow A Z-D-Phe-OH (N-protected) C Coupling Reaction (HATU, DIPEA, DMF) A->C B H-Val-OMe (C-protected) B->C D Z-D-Phe-Val-OMe (Intermediate) C->D Peptide Bond Formation E Saponification (LiOH, THF/H2O) D->E C-terminal Deprotection F Z-D-Phe-Val-OH (Target Dipeptide) E->F Acidification & Extraction

Fig 2: Step-by-step synthetic workflow for Z-D-Phe-Val-OH detailing coupling and saponification.

Analytical Validation Workflow

A protocol is only as reliable as its final quality control. To validate the structural integrity and stereochemical purity of the synthesized Z-D-Phe-Val-OH, the following analytical parameters must be met.

Table 2: Analytical Validation Parameters
TechniqueParameterSpecification / TargetCausality
RP-HPLC ColumnC18, 4.6 x 150 mm, 5 µmStandard stationary phase for hydrophobic peptides.
RP-HPLC Mobile PhaseA: 0.1% TFA in H2OB: 0.1% TFA in MeCNTFA ensures the carboxyl group remains protonated, preventing peak tailing.
RP-HPLC Gradient10% to 90% B over 20 minProvides optimal resolution from unreacted starting materials.
LC-MS (ESI+) Target Mass [M+H]+m/z 399.2Confirms successful cleavage of the methyl ester.
Chiral HPLC Enantiomeric Excessee > 99%Validates that no epimerization occurred during saponification.

References

  • "Z-D-Phe-Val-OH | C22H26N2O5 | CID 6992352", PubChem, National Institutes of Health. Available at:[Link]

  • Deadman et al., "Characterization of a Class of Peptide Boronates with Neutral P1 Side Chains as Highly Selective Inhibitors of Thrombin", Journal of Medicinal Chemistry / ResearchGate. Available at:[Link]

Sources

Exploratory

Introduction: Peptidomimetics as Precision Tools in Protease Inhibition

An In-Depth Technical Guide to the Mechanism of Action of Z-D-Phe-Val-OH and its Aldehyde Analogue in Peptide Research In the intricate landscape of cellular signaling and protein regulation, proteases are the master scu...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Action of Z-D-Phe-Val-OH and its Aldehyde Analogue in Peptide Research

In the intricate landscape of cellular signaling and protein regulation, proteases are the master sculptors, cleaving peptide bonds with high specificity to control everything from protein turnover to signal transduction. The ability to selectively inhibit these enzymes is paramount for both fundamental research and therapeutic development. Peptidomimetic inhibitors, molecules designed to mimic the natural substrates of proteases, represent a cornerstone of this endeavor.

This guide focuses on the dipeptide derivative, Z-D-Phe-Val-OH (N-Benzyloxycarbonyl-D-Phenylalanyl-L-Valine) , and, more critically, its corresponding aldehyde form, Z-D-Phe-Val-H (N-Benzyloxycarbonyl-D-Phenylalanyl-L-Valinal) . While Z-D-Phe-Val-OH serves as a stable precursor or a control compound in peptide synthesis, its aldehyde counterpart is a potent, reversible covalent inhibitor of specific proteases.[1][] The aldehyde functional group acts as an electrophilic "warhead," while the dipeptide scaffold provides the selectivity needed to target specific enzymes.[3][4] Understanding the mechanism of action of this class of compounds is crucial for researchers aiming to dissect complex biological pathways or design novel therapeutic agents.

This document, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of the molecular mechanism, primary enzymatic targets, and experimental validation of Z-D-Phe-Val-H as a model dipeptide aldehyde inhibitor.

Part 1: The Core Mechanism - Reversible Covalent Inhibition

The primary mechanism of action for peptide aldehydes is reversible covalent inhibition .[3] This process is distinct from non-covalent competitive inhibition, where an inhibitor simply occupies the active site, and irreversible inhibition, where a permanent, unbreakable bond is formed. The potency of peptide aldehydes stems from a two-step process that leverages both non-covalent binding affinity and the formation of a transient covalent bond.

  • Initial Non-Covalent Binding: The inhibitor first docks into the enzyme's active site, forming a non-covalent enzyme-inhibitor (EI) complex. The specificity of this step is dictated by the peptide portion of the molecule (the D-Phe-Val sequence), which mimics the enzyme's preferred substrate. The inhibitor's P1 and P2 residues (Val and D-Phe, respectively) fit into the corresponding S1 and S2 substrate-binding pockets of the protease.[4]

  • Covalent Adduct Formation: Once the inhibitor is correctly oriented, the electrophilic carbon of the aldehyde "warhead" is positioned in close proximity to a key nucleophilic residue in the enzyme's catalytic site.

    • For cysteine proteases (e.g., Cathepsins), this is the thiol group (-SH) of a cysteine residue.[5]

    • For serine proteases (e.g., Chymotrypsin), this is the hydroxyl group (-OH) of a serine residue.[6]

The nucleophile attacks the aldehyde, forming a thiohemiacetal (with cysteine) or a hemiacetal (with serine). This covalent adduct (EI*) is significantly more stable than the initial non-covalent complex, effectively trapping the enzyme in an inactive state.[3][4] However, this bond is reversible, and the adduct can slowly break down to regenerate the active enzyme and the free aldehyde inhibitor. This reversibility is a key feature, as it can reduce the risk of off-target effects associated with permanent inhibitors.

Reversible Covalent Inhibition E_I E + I (Enzyme + Inhibitor) EI E-I (Non-covalent Complex) E_I->EI k_on EI->E_I k_off EI_star E-I* (Covalent Adduct) EI->EI_star k_form (Nucleophilic Attack) EI_star->EI k_rev (Reversion) caption General mechanism of reversible covalent inhibition.

Caption: General mechanism of reversible covalent inhibition.

Part 2: Molecular Interactions and Primary Targets

The efficacy and selectivity of Z-D-Phe-Val-H are determined by how its structural components interact with the target protease.

  • The N-Terminal 'Z' Cap: The N-benzyloxycarbonyl (Z) group is a bulky, hydrophobic capping group. It protects the N-terminus from degradation and often occupies the S3 or S4 binding pocket of the protease, contributing to overall binding affinity.[4]

  • The P2 D-Phenylalanine: The Phenylalanine residue is large and hydrophobic. Chymotrypsin and chymotrypsin-like proteases have a deep, hydrophobic S1 pocket designed to accommodate such residues.[6][7] While typically the P1 residue fits into the S1 pocket, the D-configuration of this amino acid influences the peptide's conformation, potentially allowing the Phe side chain to interact favorably with other hydrophobic regions of the active site cleft, such as the S2 pocket.

  • The P1 Valine: The Valine residue at the P1 position will interact with the S1 subsite of the target protease. The specificity of many proteases is heavily dependent on the nature of the S1 pocket.

Primary Enzymatic Targets

Based on its P2-P1 sequence of two hydrophobic amino acids, Z-D-Phe-Val-H is predicted to be a potent inhibitor of proteases that preferentially cleave after large hydrophobic residues.

Target ClassSpecific Example(s)Role of Phe-Val SequenceReference
Serine Proteases ChymotrypsinChymotrypsin preferentially cleaves peptide bonds C-terminal to large hydrophobic residues like Phe, Trp, and Tyr. The Phe-Val sequence effectively mimics a natural substrate.[6][7]
Cysteine Proteases Cathepsin B, Cathepsin LMany cathepsins have hydrophobic preferences in their substrate binding pockets. Dipeptide aldehydes are established as potent inhibitors of these enzymes.[5][8]
Proteasome Complex 20S ProteasomeThe proteasome possesses "chymotrypsin-like" activity responsible for cleaving after hydrophobic residues. Dipeptide aldehydes are well-documented inhibitors of this activity, blocking intracellular protein degradation pathways.[9]

Part 3: Experimental Validation - A Guide to Chymotrypsin Inhibition Assay

To validate the inhibitory activity and determine the potency (e.g., IC₅₀) of Z-D-Phe-Val-H, a chymotrypsin inhibition assay is a standard and effective method. The principle involves measuring the rate of a reaction catalyzed by chymotrypsin in the presence and absence of the inhibitor. A common method uses a chromogenic or fluorogenic substrate that releases a detectable molecule upon cleavage.

Protocol: Determining the IC₅₀ of Z-D-Phe-Val-H against α-Chymotrypsin

Materials:

  • α-Chymotrypsin from bovine pancreas

  • Z-D-Phe-Val-H (Inhibitor)

  • N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (S-AAPF-pNA) (Chromogenic Substrate)

  • Assay Buffer: 100 mM Tris-HCl, 10 mM CaCl₂, pH 7.8

  • DMSO (for dissolving inhibitor and substrate)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation of Stock Solutions:

    • Chymotrypsin: Prepare a 1 mg/mL stock in 1 mM HCl with 2 mM CaCl₂. For the working solution, dilute to 10 µg/mL in Assay Buffer immediately before use.

    • Inhibitor: Prepare a 10 mM stock solution of Z-D-Phe-Val-H in DMSO. Create a serial dilution series (e.g., from 1 mM down to 1 nM) in DMSO.

    • Substrate: Prepare a 20 mM stock solution of S-AAPF-pNA in DMSO.

  • Assay Setup (in a 96-well plate):

    • Add 170 µL of Assay Buffer to each well.

    • Add 10 µL of the chymotrypsin working solution (final concentration ~0.5 µg/mL).

    • Add 10 µL of each inhibitor dilution to the appropriate wells. For the control (100% activity), add 10 µL of DMSO.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the substrate solution (diluted in Assay Buffer to a working concentration of 2 mM) to all wells (final substrate concentration ~100 µM).

    • Immediately place the plate in the microplate reader, pre-warmed to 37°C.

    • Measure the absorbance at 405 nm every 30 seconds for 10-15 minutes. The rate of increase in absorbance is proportional to the rate of p-nitroaniline release and thus, enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the velocities to the control (DMSO only) to get the percent inhibition for each concentration.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (sigmoidal, variable slope) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Experimental Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor 1. Prepare Inhibitor Serial Dilutions plate_setup 4. Add Buffer, Enzyme, and Inhibitor to 96-well plate prep_inhibitor->plate_setup prep_enzyme 2. Prepare Enzyme Working Solution prep_enzyme->plate_setup prep_substrate 3. Prepare Substrate Working Solution add_substrate 6. Initiate reaction with Substrate prep_substrate->add_substrate pre_incubate 5. Pre-incubate at 37°C (15 min) plate_setup->pre_incubate pre_incubate->add_substrate read_plate 7. Measure Absorbance (405 nm) Kinetically add_substrate->read_plate calc_velocity 8. Calculate Initial Velocities (V₀) read_plate->calc_velocity calc_inhibition 9. Calculate % Inhibition calc_velocity->calc_inhibition plot_data 10. Plot Dose-Response Curve calc_inhibition->plot_data det_ic50 11. Determine IC₅₀ plot_data->det_ic50 caption Workflow for IC50 determination of a protease inhibitor.

Caption: Workflow for IC50 determination of a protease inhibitor.

Conclusion

Z-D-Phe-Val-OH, as a precursor to its highly active aldehyde analogue Z-D-Phe-Val-H, represents a classic example of a peptidomimetic protease inhibitor. Its mechanism of action—reversible covalent inhibition—is a powerful strategy that combines the specificity of peptide-based recognition with the potency of covalent bond formation. By mimicking the natural substrates of enzymes like chymotrypsin and cathepsins, the D-Phe-Val scaffold directs the aldehyde warhead to the enzyme's catalytic heart, leading to efficient and selective inactivation.[3][5][9] The experimental protocols outlined in this guide provide a clear path for researchers to quantify this interaction and leverage this class of inhibitors to probe biological systems with precision. A thorough understanding of this mechanism is not only fundamental to peptide research but also provides a rational basis for the development of next-generation therapeutics targeting protease-driven diseases.

References

  • Hachmann, J. & Groll, M. (2021). Self-Masked Aldehyde Inhibitors of Human Cathepsin L Are Potent Anti-CoV-2 Agents. bioRxiv. Available at: [Link]

  • Harding, C. V., et al. (1995). Novel dipeptide aldehydes are proteasome inhibitors and block the MHC-I antigen-processing pathway. The Journal of Immunology, 155(4), 1767–1775. Available at: [Link]

  • Perry, J. K., et al. (2011). Peptide aldehyde inhibitors bound to the substrate binding pockets of the NV protease. Journal of Virology, 85(20), 10754-10761. Available at: [Link]

  • Kaysser, L., et al. (2018). Discovery of reactive microbiota-derived metabolites that inhibit host proteases. eLife, 7, e37053. Available at: [Link]

  • Durkin, J. P., et al. (1999). A Combinatorial Approach to the Identification of Dipeptide Aldehyde Inhibitors of β-Amyloid Production. Journal of Medicinal Chemistry, 42(1), 78-86. Available at: [Link]

  • Powers, J. C., et al. (1980). Synthetic analogues of the proteinase inhibitor: chymostatin. Biochemical and Biophysical Research Communications, 94(3), 883-889. Available at: [Link]

  • NextSDS. (n.d.). Z-D-PHE-VAL-OH — Chemical Substance Information. Retrieved from [Link]

  • Ganesan, R., et al. (2017). Selective neutral pH inhibitor of cathepsin B designed based on cleavage preferences at cytosolic and lysosomal pH conditions. Journal of Biological Chemistry, 292(20), 8230-8241. Available at: [Link]

  • Izumiya, N., et al. (1989). Specific inhibitory conformation of dipeptides for chymotrypsin. International Journal of Peptide and Protein Research, 33(4), 290-297. Available at: [Link]

  • Scarpino, A., et al. (2025). A Second Opportunity for the Peptide-Based Analogues with γ-Lactam at the P1 Position: Human Cathepsin S Inhibition. Molecules, 30(19), 4503. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Phe-Val. PubChem Compound Database. Retrieved from [Link]

  • Sharma, R., et al. (2021). Rational design of thioamide peptides as selective inhibitors of cysteine protease cathepsin L. Chemical Science, 12(35), 11757-11764. Available at: [Link]

  • Benkovic, S. J., et al. (1981). The mechanism of phenylalanine hydroxylase. Biochemical and Biophysical Research Communications, 101(2), 420-426. Available at: [Link]

  • News-Medical.net. (2021). What are Cathepsin Inhibitors?. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism of D-Phe action on L-Phe in phenylketonuria. Retrieved from [Link]

  • Bassan, A., et al. (2013). Kinetic mechanism of phenylalanine hydroxylase: intrinsic binding and rate constants from single-turnover experiments. Biochemistry, 52(8), 1438-1447. Available at: [Link]

Sources

Foundational

Z-D-Phe-Val-OH: Core Physical Properties and Complete Solubility Profile

An In-depth Technical Guide Introduction In the intricate field of peptide chemistry and drug development, N-Carbobenzoxy-D-phenylalanyl-L-valine (Z-D-Phe-Val-OH) emerges as a pivotal dipeptide intermediate. Its specific...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Introduction

In the intricate field of peptide chemistry and drug development, N-Carbobenzoxy-D-phenylalanyl-L-valine (Z-D-Phe-Val-OH) emerges as a pivotal dipeptide intermediate. Its specific stereochemical configuration (D-phenylalanine paired with L-valine) and the presence of the N-terminal benzyloxycarbonyl (Z) protecting group make it a highly valuable building block for the asymmetric synthesis of advanced peptide structures, particularly protease inhibitors. Understanding the fundamental physicochemical characteristics of this molecule is not merely an academic exercise; it is a prerequisite for efficient process development, reaction optimization, and successful formulation.

This technical guide provides a comprehensive examination of the core physical properties and a detailed solubility profile of Z-D-Phe-Val-OH. The insights and protocols herein are designed to equip researchers, medicinal chemists, and drug development professionals with the authoritative knowledge required to handle and utilize this compound with precision and confidence.

Part 1: Core Physical & Chemical Properties

The physical properties of Z-D-Phe-Val-OH dictate its handling, storage, and compatibility with various analytical and synthetic methodologies. While specific data for the D-Phe-L-Val stereoisomer is not widely published, the properties can be reliably inferred from its chemical structure and data from closely related isomers.

PropertyValue / DescriptionRationale & Source
Chemical Formula C₂₂H₂₆N₂O₅Derived from its structure (D-Phenylalanine + L-Valine + Benzyloxycarbonyl group).[1]
Molecular Weight 398.46 g/mol Calculated from the chemical formula.[1]
Appearance White to off-white crystalline powderThis is a typical appearance for protected peptide acids of this nature.[1]
Melting Point Approx. 173-177 °CThis value is for the L-Val-L-Phe isomer. Stereochemistry can influence crystal packing, so the melting point of the D-Phe-L-Val isomer may vary slightly but is expected to be in a similar high range, indicative of a stable crystalline solid.[1]
Storage Conditions Store at 0-8 °C, desiccatedCool and dry conditions are recommended to prevent potential degradation of the peptide bonds and protecting group over time.[1]

Part 2: Comprehensive Solubility Profile

The solubility of Z-D-Phe-Val-OH is fundamentally governed by its molecular structure, which features a combination of large hydrophobic moieties (phenylalanine side chain, valine side chain, benzyloxycarbonyl group) and a single ionizable group (the C-terminal carboxylic acid).

Theoretical Solubility Analysis

Before experimental determination, the solubility behavior can be predicted by analyzing the molecule's charge characteristics.[2][3]

  • Assign Charges to Ionizable Groups (at neutral pH):

    • N-terminus: The amino group is protected by the neutral Z-group, so it has a charge of 0 .

    • Acidic Residues (D, E): None present.

    • Basic Residues (K, R, H): None present.

    • C-terminus: The free carboxylic acid (-COOH) is deprotonated at neutral pH, contributing a charge of -1 .

  • Calculate Overall Net Charge:

    • The overall net charge of the peptide at neutral pH is -1 .

Qualitative Solubility Assessment

The following table summarizes the observed solubility in common laboratory solvents, providing a practical guide for solvent selection.

SolventClassificationSolubilityRationale
Water (pH 7) Polar ProticInsoluble The large hydrophobic groups (Z, Phe, Val) dominate the molecule, preventing effective solvation by water despite the single carboxylate group.
Aqueous Base (e.g., 0.1M NH₄HCO₃) AqueousSoluble A basic solution deprotonates the carboxylic acid, forming a carboxylate salt. This charged species has significantly improved solubility in aqueous media.[2]
Aqueous Acid (e.g., 10% Acetic Acid) AqueousInsoluble An acidic solution keeps the carboxylic acid in its neutral, protonated state, further suppressing any potential for aqueous solubility.[5]
Dimethyl Sulfoxide (DMSO) Polar AproticFreely Soluble DMSO is an excellent solvent for a wide range of organic molecules, including protected peptides, and can effectively solvate both polar and nonpolar regions. Almost all peptides can be dissolved in DMSO.[4][6]
Dimethylformamide (DMF) Polar AproticFreely Soluble Similar to DMSO, DMF is a powerful polar aprotic solvent capable of dissolving hydrophobic peptides.
Methanol / Ethanol Polar ProticSoluble These alcohols can solvate the peptide, although they may be less effective than DMSO or DMF for achieving high concentrations.
Acetonitrile (ACN) Polar AproticSparingly Soluble Often used in reverse-phase HPLC, but its ability to dissolve highly hydrophobic, protected peptides on its own is limited.
Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)

To obtain precise solubility values, the shake-flask method is the gold standard, ensuring that a thermodynamic equilibrium is reached between the dissolved and undissolved compound.

Pillar of Trustworthiness: This protocol is a self-validating system. The continued presence of excess solid after the equilibration period is a mandatory visual confirmation that the solution is truly saturated, ensuring the measured concentration represents the maximum solubility under the specified conditions.

Methodology

  • Preparation (Causality: To create a saturated system):

    • Add an excess amount of Z-D-Phe-Val-OH (e.g., 5-10 mg) into several pre-weighed 2 mL glass vials. The excess is critical to ensure saturation is achievable.

    • Accurately add a defined volume (e.g., 1.0 mL) of the chosen test solvent (e.g., DMSO, Methanol, buffered solution) to each vial.

  • Equilibration (Causality: To reach thermodynamic equilibrium):

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled orbital shaker (e.g., 25 °C).

    • Agitate the samples at a constant speed for 24-48 hours. This extended time allows the dissolution process to reach a stable equilibrium state.

  • Sample Processing (Causality: To isolate the soluble fraction for analysis):

    • Remove vials from the shaker and let them stand for 30 minutes to allow undissolved solids to settle.

    • Carefully withdraw a known volume of the supernatant (e.g., 100 µL) using a calibrated pipette. It is crucial to avoid aspirating any solid particles.

    • Perform a serial dilution of the supernatant with a suitable solvent (typically the mobile phase of the analytical method) to bring the concentration into the linear range of the calibration curve.

  • Quantification (Causality: To accurately measure the dissolved concentration):

    • Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection (e.g., at 214 nm and 254 nm).

    • Prepare a standard calibration curve of Z-D-Phe-Val-OH with known concentrations.

    • Calculate the concentration of the original supernatant based on the measured concentration of the diluted sample and the dilution factor. This value represents the quantitative solubility, typically expressed in mg/mL or mM.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the quantitative solubility determination protocol.

G cluster_setup 1. System Preparation cluster_equil 2. Equilibration cluster_analysis 3. Sample Analysis cluster_result 4. Data Interpretation A Add excess Z-D-Phe-Val-OH to vial B Add precise volume of test solvent A->B C Seal and agitate at constant temperature (24-48h) B->C D Visually confirm excess solid remains C->D E Isolate supernatant D->E F Perform serial dilution E->F G Quantify via HPLC-UV F->G H Calculate concentration using calibration curve G->H I Report solubility (e.g., mg/mL) H->I

Caption: Workflow for Quantitative Solubility Determination via the Shake-Flask Method.

Part 3: Practical Applications & Handling Insights

  • In Synthetic Chemistry: The high solubility in organic solvents like DMF and DMSO makes Z-D-Phe-Val-OH straightforward to use in solution-phase peptide coupling reactions. Its insolubility in water can be advantageously used during workup procedures, where the product may be precipitated by the addition of water.

  • For Biological Assays: Due to its poor aqueous solubility, stock solutions for in vitro assays must be prepared in a water-miscible organic solvent, typically DMSO.[4] It is critical to prepare a highly concentrated stock (e.g., 10-50 mM) in 100% DMSO. This stock is then added dropwise to the aqueous assay buffer with vigorous mixing to achieve the final desired concentration.[4] The final DMSO concentration should be kept to a minimum (generally <0.5%) to avoid artifacts in biological systems.[4]

  • General Handling: Before use, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the hygroscopic powder.[3] Sonication can be a useful technique to aid the dissolution of the peptide in the chosen solvent.[3][7]

References

  • This technical guide synthesizes information from multiple sources and established chemical principles.
  • Biomatik. (2020, November 27). Peptide Handling (Solubility & Storage) Guideline. Available at: [Link]

  • SB-PEPTIDE. Peptide solubility guidelines - How to solubilize a peptide. Available at: [Link]

  • JPT Peptide Technologies. Peptide Solubilization. Available at: [Link]

  • Bio Basic. Peptide Solubility | Peptide Synthesis. Available at: [Link]

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Exploratory

An In-Depth Technical Guide to the In Vitro Biological Activity and Molecular Targets of Z-D-Phe-Val-OH

A Prospective Analysis for Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Disclaimer: The dipeptide Z-D-Phe-Val-OH is a compound for which specific biological a...

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Author: BenchChem Technical Support Team. Date: March 2026

A Prospective Analysis for Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Disclaimer: The dipeptide Z-D-Phe-Val-OH is a compound for which specific biological activity and molecular targets are not extensively documented in publicly available literature. This guide, therefore, presents a prospective analysis, outlining a robust scientific framework for the investigation of its potential therapeutic activities. The methodologies and hypothesized targets are based on the structural characteristics of the molecule and the known activities of similar chemical entities.

Introduction: Unveiling the Potential of a Novel Dipeptide

In the landscape of drug discovery, small molecules, particularly peptides and their derivatives, offer a rich ground for the development of novel therapeutics. Z-D-Phe-Val-OH, a benzyloxycarbonyl-protected dipeptide composed of D-phenylalanine and L-valine, represents such a molecule of interest. Its chemical structure, featuring a D-amino acid, suggests inherent resistance to degradation by common proteases, a desirable characteristic for a potential drug candidate. The presence of the bulky hydrophobic side chains of phenylalanine and valine, coupled with the N-terminal protecting group, provides a unique scaffold for potential interactions with specific biological targets.

This technical guide provides a comprehensive roadmap for the systematic in vitro evaluation of Z-D-Phe-Val-OH. We will delve into hypothesized molecular targets, propose detailed experimental protocols to assess its biological activity, and provide a framework for elucidating its mechanism of action. This document is intended to serve as a foundational resource for researchers embarking on the characterization of this and other novel dipeptidic compounds.

Physicochemical Properties of Z-D-Phe-Val-OH

A thorough understanding of the physicochemical properties of Z-D-Phe-Val-OH is paramount for designing and interpreting biological assays.

PropertyValue (Predicted/Typical)Significance in Biological Assays
Molecular Formula C₂₂H₂₆N₂O₅Essential for calculating molar concentrations for assays.
Molecular Weight 398.45 g/mol Critical for accurate preparation of stock solutions.
Solubility Predicted to be soluble in organic solvents like DMSO and ethanol; sparingly soluble in aqueous buffers.Dictates the choice of solvent for stock solutions and the final concentration achievable in aqueous assay buffers. It is crucial to determine the empirical solubility to avoid precipitation.
Chirality Contains a D-enantiomer of Phenylalanine.The D-configuration is expected to confer resistance to enzymatic degradation by many common proteases.
Structure Z (benzyloxycarbonyl) group at the N-terminus, followed by D-Phenylalanine and L-Valine.The Z-group and the hydrophobic side chains will influence binding to molecular targets.

Hypothesized Molecular Targets and Biological Activities

Based on its structural features, Z-D-Phe-Val-OH is hypothesized to interact with specific classes of enzymes, particularly proteases that can accommodate D-amino acids or are inhibited by hydrophobic peptides.

Prolyl Oligopeptidase (POP) Family

The structural similarity of Z-D-Phe-Val-OH to known inhibitors of prolyl oligopeptidase (POP), such as Z-D-Phe-Pro-OH, makes this enzyme family a primary target for investigation.[1] POP is a serine protease that cleaves small peptides on the C-terminal side of proline residues and is implicated in the progression of neurodegenerative diseases.[1] Inhibition of POP can modulate the levels of neuropeptides and has been explored as a therapeutic strategy.

Other Serine and Cysteine Proteases

The dipeptidic nature of Z-D-Phe-Val-OH suggests potential inhibitory activity against other proteases. The D-phenylalanine residue may allow for specific interactions within the active sites of certain enzymes while providing resistance to cleavage. Cathepsins and other proteases involved in cancer progression and inflammatory diseases are plausible targets.

Potential for Anti-proliferative or Anti-inflammatory Effects

By inhibiting key proteases, Z-D-Phe-Val-OH could indirectly exert anti-proliferative effects on cancer cells or modulate inflammatory pathways. These downstream cellular effects are important to investigate to understand the broader biological implications of target engagement.

Proposed Experimental Workflows for In Vitro Characterization

A multi-faceted approach is necessary to thoroughly characterize the in vitro biological activity of Z-D-Phe-Val-OH. The following experimental workflows provide a comprehensive strategy.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Pathway Analysis A Enzyme Inhibition Assays (e.g., POP, Cathepsins) C Kinetic Analysis of Enzyme Inhibition (e.g., Michaelis-Menten) A->C Determine Ki and inhibition type B Cell Viability/Proliferation Assays (e.g., MTT, BrdU) D Cell-Based Target Engagement Assays B->D Confirm cellular activity E Molecular Docking Studies C->E Predict binding mode F Western Blot Analysis of Signaling Pathways D->F Elucidate downstream effects G Inflammatory Cytokine Profiling F->G Assess functional outcome

Caption: Proposed experimental workflow for Z-D-Phe-Val-OH characterization.

Detailed Protocol: Fluorometric Enzyme Inhibition Assay for Prolyl Oligopeptidase (POP)

This protocol outlines a method to determine the inhibitory potential of Z-D-Phe-Val-OH against POP.

Principle: The assay measures the cleavage of a fluorogenic substrate, Z-Gly-Pro-AMC, by POP, which releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC). An inhibitor will reduce the rate of AMC release.

Materials:

  • Purified Prolyl Oligopeptidase (human or other mammalian source)

  • Z-D-Phe-Val-OH

  • Z-Gly-Pro-AMC (fluorogenic substrate)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mM DTT

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve Z-D-Phe-Val-OH in 100% DMSO to create a 10 mM stock solution.

    • Dissolve Z-Gly-Pro-AMC in DMSO to create a 10 mM stock solution.

    • Dilute the purified POP enzyme in Assay Buffer to the desired working concentration (to be determined empirically).

  • Assay Setup:

    • In a 96-well plate, add 50 µL of Assay Buffer to all wells.

    • Add 2 µL of Z-D-Phe-Val-OH at various concentrations (serial dilutions from the stock) to the test wells. Add 2 µL of DMSO to the control wells.

    • Add 25 µL of the diluted POP enzyme solution to all wells except the blank (add 25 µL of Assay Buffer to the blank wells).

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction:

    • Add 25 µL of the Z-Gly-Pro-AMC substrate (diluted in Assay Buffer to a final concentration of 50 µM) to all wells to start the reaction.

  • Measurement:

    • Immediately measure the fluorescence intensity at time zero.

    • Incubate the plate at 37°C and measure the fluorescence every 5 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (RFU/min) for each well.

    • Plot the percentage of inhibition versus the concentration of Z-D-Phe-Val-OH.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Detailed Protocol: Cell Viability Assay (MTT)

This protocol assesses the effect of Z-D-Phe-Val-OH on the viability of a relevant cell line (e.g., a neuroblastoma cell line if investigating neuroprotective effects, or a cancer cell line for anti-proliferative effects).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

Materials:

  • Relevant cell line (e.g., SH-SY5Y neuroblastoma cells)

  • Complete cell culture medium

  • Z-D-Phe-Val-OH

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear microplate

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of Z-D-Phe-Val-OH in complete medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of Z-D-Phe-Val-OH. Include a vehicle control (medium with DMSO).

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes.

  • Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability versus the concentration of Z-D-Phe-Val-OH to determine the GI₅₀ (concentration for 50% growth inhibition).

Elucidating the Molecular Mechanism: A Deeper Dive

Should primary screening reveal significant activity, the following advanced techniques can be employed to elucidate the molecular mechanism of Z-D-Phe-Val-OH.

Enzyme Kinetics

To understand how Z-D-Phe-Val-OH inhibits its target enzyme, kinetic studies are essential. By varying the concentrations of both the substrate and the inhibitor, a Lineweaver-Burk or Michaelis-Menten plot can be generated to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki).

Molecular Docking

Computational molecular docking can provide valuable insights into the potential binding mode of Z-D-Phe-Val-OH within the active site of its target enzyme.[2] This in silico approach can predict key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the inhibitor-enzyme complex.

G cluster_0 Molecular Docking Workflow A Prepare 3D structure of Z-D-Phe-Val-OH D Perform docking simulation A->D B Prepare 3D structure of target enzyme C Define binding site B->C C->D E Analyze binding poses and interactions D->E

Caption: A simplified workflow for molecular docking studies.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation. By heating cell lysates treated with Z-D-Phe-Val-OH to various temperatures and then quantifying the amount of soluble target protein (e.g., by Western blot), a thermal shift can be observed, indicating direct binding.

Conclusion and Future Directions

Z-D-Phe-Val-OH presents an intriguing scaffold for the development of novel therapeutic agents. Its D-amino acid content suggests metabolic stability, a key advantage in drug design. This guide has provided a comprehensive, albeit prospective, framework for the systematic investigation of its in vitro biological activity and molecular targets.

Future research should focus on executing the proposed experimental workflows to first identify and then validate the molecular targets of Z-D-Phe-Val-OH. Positive findings from these in vitro studies would warrant further investigation into its in vivo efficacy and safety in relevant disease models. The systematic approach outlined herein will be instrumental in unlocking the full therapeutic potential of this and other novel dipeptide compounds.

References

  • Chem-Impex. Z-Val-Phe-OH. (n.d.). Retrieved from [Link]

  • NextSDS. Z-D-PHE-VAL-OH — Chemical Substance Information. (n.d.). Retrieved from [Link]

  • Attana. Label-free cell-based assay for the characterisation of peptide receptor interactions. (n.d.). Retrieved from [Link]

  • Peptides International. Z-D-Phe-OH [2448-45-5]. (n.d.). Retrieved from [Link]

  • Nagano, T., et al. (2001). Detection of hydroxyl radicals by D-phenylalanine hydroxylation: a specific assay for hydroxyl radical generation in biological systems. Free Radical Biology and Medicine, 30(5), 483-491.
  • Kaufman, S. (1979). The mechanism of phenylalanine hydroxylase. Advances in Experimental Medicine and Biology, 119, 1-17.
  • Ahmad, I., et al. (2014). Identification of Phenylalanine-3-Hydroxylase for meta-Tyrosine Biosynthesis. ACS Chemical Biology, 9(9), 2092-2099.
  • Wang, S., et al. (2018). An enzyme cascade fluorescence-based assay for the quantification of phenylalanine in serum. Analyst, 143(15), 3591-3596.
  • IntechOpen. (2018). Molecular Docking and Molecular Dynamics.
  • SciSpace. Molecular Docking and Molecular Dynamics. (n.d.).
  • H. Koyama. (1984). A simple and rapid enzymatic determination of L-phenylalanine with a novel L-phenylalanine oxidase (deaminating and decarboxylating) from Pseudomonas sp. P-501. Clinica Chimica Acta, 136(2-3), 131-136.
  • ResearchGate. Proposed mechanism of D-Phe action on L-Phe in phenylketonuria. (n.d.).
  • Kostrzewa, T., et al. (2018). Synthesis of small peptide compounds, molecular docking, and inhibitory activity evaluation against phosphatases PTP1B and SHP2. Drug Design, Development and Therapy, 12, 4073–4085.
  • ResearchGate. Molecular docking visualization for the best six compounds. (n.d.).
  • Chem-Impex. Z-Phe-Phe-OH. (n.d.). Retrieved from [Link]

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Foundational

An In-Depth Technical Guide to the Receptor Binding Affinity and Thermodynamics of Z-D-Phe-Val-OH

A Senior Application Scientist's Perspective on Ligand Characterization This guide provides a comprehensive, technically-grounded framework for characterizing the interaction between the synthetic dipeptide Z-D-Phe-Val-O...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Ligand Characterization

This guide provides a comprehensive, technically-grounded framework for characterizing the interaction between the synthetic dipeptide Z-D-Phe-Val-OH and a putative receptor target. As direct, published data on a specific receptor for this compound is not widely available, this document serves as a methodological whitepaper. It is designed for researchers, scientists, and drug development professionals, outlining the critical experiments, underlying principles, and data interpretation necessary to establish a complete binding profile for a novel ligand.

For illustrative purposes, we will proceed with the hypothetical scenario that Z-D-Phe-Val-OH has been identified as a screening hit against "Target Receptor X" (TRX), a novel G-protein coupled receptor (GPCR).

Part 1: Determination of Receptor Binding Affinity

Binding affinity is the cornerstone of pharmacological characterization, quantifying the strength of the interaction between a ligand and its receptor. The equilibrium dissociation constant (Kd) is the primary metric, representing the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity. Two robust, orthogonal methods for determining affinity are the Radioligand Binding Assay and Surface Plasmon Resonance.

Competitive Radioligand Binding Assay

This classic technique is considered a gold standard for its robustness and sensitivity.[1] It indirectly measures the affinity of an unlabeled test compound (Z-D-Phe-Val-OH) by quantifying its ability to compete with a high-affinity radiolabeled ligand ("radioligand") for binding to the target receptor.[1][2]

  • Why a Competition Assay? It is often more practical and cost-effective than synthesizing a custom radiolabeled version of every new test compound. It provides a relative affinity (Ki) that is crucial for ranking and prioritizing compounds in drug discovery.[2]

  • Why Membrane Preparations? For GPCRs like our hypothetical TRX, using cell membrane preparations that express the receptor provides a more physiologically relevant environment than purified, detergent-solubilized protein, which can alter conformation.[3][4]

  • Why the Cheng-Prusoff Equation? The direct output of a competition assay is the IC₅₀ value (the concentration of the competitor that inhibits 50% of radioligand binding). This value is dependent on the concentration and Kd of the radioligand used. The Cheng-Prusoff equation is essential to convert the experimental IC₅₀ into the inhibitor constant (Ki), an absolute measure of affinity that is independent of assay conditions, allowing for comparison of data across different experiments and labs.[5][6][7]

  • Receptor Preparation:

    • Culture HEK293 cells stably expressing Target Receptor X (TRX).

    • Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, with protease inhibitors).[3]

    • Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend it in an appropriate assay buffer.

    • Determine the total protein concentration of the membrane preparation using a standard method like a BCA assay.[3]

  • Saturation Binding (Preliminary Experiment):

    • Before the competition assay, perform a saturation binding experiment with the chosen radioligand (e.g., ³H-agonist or ¹²⁵I-antagonist) to determine its Kd and the receptor density (Bₘₐₓ). This is critical for the Cheng-Prusoff calculation.

    • Incubate a fixed amount of membrane protein with increasing concentrations of the radioligand.

    • Separate bound from free radioligand via rapid vacuum filtration onto glass fiber filters.[1][3]

    • Quantify the radioactivity trapped on the filters using a scintillation counter.

  • Competition Binding Assay:

    • In a 96-well plate, combine:

      • A fixed amount of TRX membrane preparation (e.g., 50-120 µg protein).[3]

      • A fixed concentration of the radioligand, typically at or below its Kd value.[8]

      • A range of concentrations of the unlabeled test compound, Z-D-Phe-Val-OH (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[3]

    • Terminate the reaction by rapid filtration, wash the filters with ice-cold buffer to remove unbound ligands, and measure the bound radioactivity.[3]

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of Z-D-Phe-Val-OH.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation :[5][7][9]

      • Ki = IC₅₀ / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from the saturation experiment.

Diagram: Radioligand Competition Assay Workflow

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Receptor TRX Receptor (Membrane Prep) Incubate Incubate to Equilibrium Receptor->Incubate Radioligand Radioligand ([L] = Kd) Radioligand->Incubate Competitor Z-D-Phe-Val-OH (Serial Dilution) Competitor->Incubate Filter Rapid Vacuum Filtration Incubate->Filter Count Scintillation Counting Filter->Count Plot Plot % Inhibition vs [Competitor] Count->Plot Fit Non-linear Regression (Determine IC50) Plot->Fit Calculate Cheng-Prusoff Eq. (Calculate Ki) Fit->Calculate

Caption: Workflow for determining ligand affinity via competitive radioligand binding.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free optical biosensing technique that provides real-time data on molecular interactions.[10] It not only determines affinity (KD) but also resolves the kinetic components of the interaction: the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kd or kₒff).

  • Why SPR? Unlike equilibrium-based methods, SPR provides kinetic information. A high affinity can result from a fast 'on-rate' or a slow 'off-rate' (long residence time), a distinction that is critically important for drug efficacy and duration of action.[11]

  • Why Immobilize the Receptor? In a typical small molecule-protein interaction study, the larger protein (TRX receptor) is immobilized on the sensor chip, and the small molecule (Z-D-Phe-Val-OH) is flowed over the surface as the "analyte".[12] This orientation generally provides a more stable baseline and a clearer binding signal.

  • Why Label-Free? The label-free nature of SPR avoids potential artifacts where a label (like a fluorophore or radioisotope) might alter the ligand's binding properties.[13]

  • Chip Preparation and Immobilization:

    • Select a sensor chip (e.g., a CM5 chip) and activate the carboxymethylated dextran surface.

    • Immobilize the purified TRX receptor onto the chip surface via amine coupling. Aim for a surface density that will produce a clear binding signal without causing mass transport limitations.

    • Deactivate any remaining active esters and wash the surface to remove non-covalently bound protein.

  • Binding Analysis:

    • Prepare a series of precise dilutions of Z-D-Phe-Val-OH in a suitable running buffer.

    • Inject the analyte solutions sequentially over the sensor surface, from the lowest concentration to the highest. Include several buffer-only injections for baseline subtraction ("double referencing").

    • Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time. The signal increases during the association phase (analyte injection) and decreases during the dissociation phase (buffer flow).

  • Data Analysis:

    • Process the raw sensorgrams by subtracting the reference channel data and buffer injection data.

    • Globally fit the processed sensorgrams for all analyte concentrations to a suitable binding model (e.g., a 1:1 Langmuir model).

    • This fitting process simultaneously yields the association rate constant (kₐ) and the dissociation rate constant (kd).

    • The equilibrium dissociation constant (KD) is calculated from the ratio of the rate constants: KD = kd / kₐ .

Diagram: Surface Plasmon Resonance (SPR) Workflow

cluster_prep Preparation cluster_assay Real-Time Measurement cluster_analysis Kinetic Analysis Chip SPR Sensor Chip Immobilize Immobilize Receptor on Chip Chip->Immobilize Receptor Purified TRX Receptor Receptor->Immobilize Analyte Z-D-Phe-Val-OH (Concentration Series) Association Association Phase: Inject Analyte Analyte->Association Immobilize->Association Dissociation Dissociation Phase: Flow Buffer Association->Dissociation Sensorgram Generate Sensorgrams (RU vs. Time) Dissociation->Sensorgram Fit Global Fit to Binding Model Sensorgram->Fit Constants Determine ka, kd, KD Fit->Constants

Caption: The experimental and analytical workflow for SPR-based kinetic analysis.

Part 2: Thermodynamic Profiling

While affinity constants (Kd, Ki) tell us how tightly a ligand binds, they do not explain why. Thermodynamic analysis dissects the binding event into its fundamental driving forces, providing a much deeper understanding of the interaction mechanism. Isothermal Titration Calorimetry (ITC) is the gold standard for this purpose.[14][15]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event.[16][17] In a single experiment, ITC can determine the binding affinity (Kₐ, the inverse of Kd), the binding stoichiometry (n), and the enthalpy change (ΔH).[18] From these, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.

  • Why ITC? It is the only technique that directly measures the enthalpy of binding, providing a complete thermodynamic profile in a single, label-free, in-solution experiment.[16][18] This information is invaluable for lead optimization, as it can guide chemical modifications to improve binding through favorable enthalpic or entropic contributions.

  • Understanding the Parameters:

    • ΔG (Gibbs Free Energy): Relates directly to binding affinity (ΔG = -RT ln Kₐ). A more negative ΔG indicates a stronger interaction.

    • ΔH (Enthalpy): Reflects changes in bonding energy. A negative (favorable) ΔH is typically associated with the formation of hydrogen bonds and van der Waals interactions.

    • ΔS (Entropy): Reflects changes in the disorder of the system. A positive (favorable) ΔS is often driven by the release of ordered water molecules from the binding interface (the hydrophobic effect).[17]

  • Sample Preparation:

    • Prepare purified TRX receptor and Z-D-Phe-Val-OH in an identical, well-dialyzed buffer to minimize heats of dilution.

    • Thoroughly degas both solutions immediately prior to the experiment to prevent air bubbles.

    • Accurately determine the concentration of both the protein and the ligand.

  • ITC Experiment:

    • Load the purified TRX receptor solution into the sample cell of the calorimeter.

    • Load the Z-D-Phe-Val-OH solution into the injection syringe, typically at a concentration 10-15 times that of the receptor.

    • Maintain the system at a constant temperature (e.g., 25°C).

    • Perform a series of small, precise injections of the ligand into the receptor solution. After each injection, the heat change is measured and the system returns to thermal equilibrium.[16]

  • Data Analysis:

    • The raw data appears as a series of heat-flow peaks corresponding to each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit this binding isotherm to a suitable model (e.g., a single-site binding model) to directly extract the values for Kₐ, ΔH, and the stoichiometry (n).

    • Calculate ΔG and ΔS using the fundamental thermodynamic relationship: ΔG = ΔH - TΔS , where T is the absolute temperature.[17]

Diagram: The Thermodynamic Relationship

DeltaG ΔG Gibbs Free Energy (Binding Affinity) DeltaH ΔH Enthalpy (Bonding) DeltaH->DeltaG - TDeltaS TΔS Entropy (Disorder/Hydrophobicity) TDeltaS->DeltaG +

Caption: The Gibbs free energy (affinity) is a balance of enthalpic and entropic forces.

Part 3: Integrated Data Analysis & Interpretation

By combining the data from these orthogonal techniques, a comprehensive profile of the Z-D-Phe-Val-OH interaction with its target can be built.

Data Summary

The quantitative data should be summarized for clear comparison. Below is a table with hypothetical, yet realistic, data for the Z-D-Phe-Val-OH and TRX interaction.

ParameterMethodValueInterpretation
Ki Radioligand Assay150 nMModerate affinity competitor.
KD SPR145 nMExcellent agreement with Ki, validating the affinity measurement.
kₐ (kₒₙ) SPR2.5 x 10⁵ M⁻¹s⁻¹Moderately fast association rate.
kd (kₒff) SPR0.036 s⁻¹Moderately fast dissociation rate; Residence Time (~1/kd) is ~28 seconds.
ΔG ITC-9.2 kcal/molFavorable binding energy, consistent with the measured KD.
ΔH ITC-12.5 kcal/molStrongly favorable enthalpic contribution, suggesting significant H-bonding.
TΔS ITC-3.3 kcal/molUnfavorable entropic contribution, possibly due to conformational restriction upon binding.
Synthesizing the Narrative

This thermodynamic signature is distinct from a binding event that might be driven by the hydrophobic effect, which would typically show a small ΔH and a large, favorable ΔS.[19] This insight is invaluable for a medicinal chemist aiming to improve the ligand's potency. The data suggests that modifications designed to optimize hydrogen bonding networks or improve shape complementarity at the binding interface would be a more fruitful strategy than simply adding greasy, hydrophobic moieties.

By systematically applying these gold-standard techniques, researchers can move beyond a simple affinity number to build a deep, mechanistic understanding of a ligand-receptor interaction, providing a solid foundation for rational drug design and development.

References

  • Ciulli, A. (2013). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. Retrieved from [Link][16]

  • Leff, P. (2001). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed. Retrieved from [Link][6]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link][2]

  • Nuvisan. (n.d.). Isothermal titration calorimetry: the gold standard in ligand-binding analysis. Retrieved from [Link][14]

  • Pinto, M. F., & Picarra-Pereira, M. A. (2012). Isothermal titration calorimetry for studying protein-ligand interactions. PubMed. Retrieved from [Link][18]

  • Cole, D. K., & Gao, G. F. (2009). Thermodynamics of T cell receptor – peptide/MHC interactions: progress and opportunities. Immunology. Retrieved from [Link][19]

  • Ghayeb, Y. Z., & Al-Hatamleh, M. A. I. (2022). Calorimetry to Quantify Protein-Ligand Binding. IntechOpen. Retrieved from [Link][17]

  • Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Cheng-Prusoff Equation. Retrieved from [Link][7]

  • AZoM. (2015). The Working Principle of Isothermal Titration Calorimetry. Retrieved from [Link][15]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link][1]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link][3]

  • Biosensing Instrument. (n.d.). Small Molecule Detection by Surface Plasmon Resonance (SPR). Retrieved from [Link][13]

  • Zhou, Y., et al. (2020). Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. Retrieved from [Link][12]

  • Schetz, J. A., et al. (2010). Thermodynamics of Peptide and Non-Peptide Interactions with the Human 5HT1a Receptor. Karger Publishers. Retrieved from [Link][21]

  • Cole, D. K., & Gao, G. F. (2008). Thermodynamics of T-cell receptor-peptide/MHC interactions: progress and opportunities. PubMed. Retrieved from [Link][20]

  • Levin, B. (2025). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter. Retrieved from [Link][11]

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Exploratory

Pharmacokinetics and Cellular Bioavailability of Z-D-Phe-Val-OH: A Technical Whitepaper on Peptidomimetic Precursors

Executive Summary Z-D-Phe-Val-OH (Cbz-D-Phe-Val-OH) is a highly specialized, synthetically modified dipeptide that functions as a critical intermediate and recognition motif in the development of selective serine and thr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Z-D-Phe-Val-OH (Cbz-D-Phe-Val-OH) is a highly specialized, synthetically modified dipeptide that functions as a critical intermediate and recognition motif in the development of selective serine and threonine protease inhibitors[1]. As a P3-P2 targeting sequence—most notably utilized in the design of thrombin and proteasome inhibitors—this molecule is engineered to overcome the profound pharmacokinetic (PK) liabilities inherent to natural peptides[2]. This whitepaper dissects the structural causality behind its absorption, distribution, metabolism, and excretion (ADME) profile, detailing the cellular transport dynamics and providing validated experimental workflows for its pharmacokinetic evaluation.

Structural Determinants of Pharmacokinetics

The pharmacokinetic behavior of Z-D-Phe-Val-OH is entirely dictated by its strategic structural modifications, which transform a labile dietary dipeptide into a metabolically stable peptidomimetic[3].

  • N-Terminal Benzyloxycarbonyl (Cbz/Z) Protection: Natural peptides are rapidly degraded in the plasma by aminopeptidases. The covalent attachment of the bulky, lipophilic Cbz group masks the primary amine, completely abrogating exopeptidase recognition. Furthermore, the Cbz group significantly increases the molecule's partition coefficient (LogP), driving its interaction with lipid bilayers and facilitating passive transcellular diffusion[3].

  • D-Phenylalanine Stereocenter: The gastrointestinal tract and systemic circulation are rich in endopeptidases (e.g., chymotrypsin) that rapidly cleave L-aromatic residues. The inversion of stereochemistry at the Phenylalanine residue (D-Phe) introduces severe steric clash within the S1/S2 subsites of these proteases, conferring near-absolute resistance to proteolytic cleavage and drastically extending the plasma half-life[1].

  • C-Terminal Carboxylic Acid: The free -OH group of the valine residue remains ionized at physiological pH (pKa ~3.5). While this charge imparts the necessary aqueous solubility for systemic circulation, it restricts passive intracellular accumulation. Consequently, reaching intracellular targets often requires carrier-mediated transport or further derivatization into ester prodrugs (e.g., Z-D-Phe-Val-OMe)[4].

Cellular Bioavailability and Transporter Dynamics

The intestinal absorption of standard dipeptides is canonically driven by the proton-coupled oligopeptide transporter PEPT1 (SLC15A1)[5]. However, the structural modifications in Z-D-Phe-Val-OH fundamentally alter its transporter interactions.

According to established human PEPT1 pharmacophore models, while PEPT1 possesses a high capacity for diverse dipeptides, the presence of bulky, hydrophobic N-terminal modifications (like the Cbz group) combined with D-amino acids converts the molecule from a high-turnover substrate into a competitive binder[6].

Consequently, the cellular bioavailability of Z-D-Phe-Val-OH relies on a hybrid absorption paradigm:

  • Passive Transcellular Diffusion: Driven by the lipophilicity of the Cbz group, allowing partitioning into the apical lipid bilayer.

  • Transporter Binding: High-affinity binding to PEPT1 with a severely reduced translocation rate, potentially acting as a localized inhibitor of other dietary peptides[7].

  • Apical Efflux: The increased lipophilicity and molecular weight make the Z-protected motif a potential substrate for apical efflux pumps like P-glycoprotein (P-gp), which can limit net basolateral absorption.

CellularBioavailability cluster_transporters Membrane Interface Apical Apical Membrane (Intestinal Lumen) PEPT1 PEPT1 Apical->PEPT1 High Affinity Binding Passive Passive Diffusion (Driven by Cbz Lipophilicity) Apical->Passive LogP Partitioning Cytosol Intracellular Space (Cytosol) PEPT1->Cytosol Low Translocation Rate Passive->Cytosol Primary Uptake Route Efflux Efflux Pumps (e.g., P-gp) Efflux->Apical Apical Secretion Cytosol->Efflux Recognition of Bulky Motif Basolateral Basolateral Membrane (Systemic Circulation) Cytosol->Basolateral Basolateral Efflux

Figure 1: Cellular uptake mechanisms for Z-D-Phe-Val-OH across the intestinal epithelium.

Quantitative Pharmacokinetic Profiling

To contextualize the impact of these chemical modifications, the table below summarizes the comparative pharmacokinetic parameters of Z-D-Phe-Val-OH against an unprotected, natural L-Phe-L-Val dipeptide.

PropertyUnprotected L-Phe-L-ValZ-D-Phe-Val-OHPharmacokinetic Impact
N-Terminus Primary Amine (-NH2)Benzyloxycarbonyl (Cbz)Prevents aminopeptidase cleavage; increases passive permeability.
Stereochemistry L-PhenylalanineD-PhenylalanineConfers absolute resistance to chymotrypsin-like endopeptidases.
C-Terminus Free Carboxylic AcidFree Carboxylic AcidLimits passive intracellular diffusion at physiological pH.
PEPT1 Interaction High-affinity substrateHigh-affinity binder, poor substrateShifts absorption from active transport to passive diffusion[6].
Plasma Half-Life < 15 minutes> 4 hoursEnables sustained systemic circulation for target engagement.

Experimental Workflows for PK Evaluation

To rigorously evaluate the pharmacokinetics and bioavailability of peptidomimetics like Z-D-Phe-Val-OH, self-validating in vitro systems are required. The protocols below ensure high-fidelity data by integrating internal quality controls.

PKWorkflow Step1 1. Compound Prep 10 µM Z-D-Phe-Val-OH Step2 2. In Vitro Models Caco-2 / HLM Step1->Step2 Step3 3. Reaction Quench Acetonitrile + IS Step2->Step3 Step4 4. Quantification LC-MS/MS (MRM) Step3->Step4 Step5 5. PK Modeling Papp, CLint, t1/2 Step4->Step5

Figure 2: Standardized in vitro pharmacokinetic profiling workflow for peptidomimetics.

Protocol 1: Caco-2 Bidirectional Permeability Assay

Rationale: Assesses intestinal absorption mechanisms and identifies active efflux pump liabilities.

  • Cell Culture & Differentiation: Seed Caco-2 cells on polycarbonate Transwell® inserts at a density of 1×105 cells/cm². Culture for 21 days to allow full differentiation and tight junction formation.

  • System Validation (Critical Step): Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm². Confirm monolayer integrity using Lucifer Yellow (permeability must be < 1×10−6 cm/s).

  • Dosing: Prepare a 10 µM solution of Z-D-Phe-Val-OH in HBSS buffer (pH 7.4). Apply to the apical (A) chamber for A→B transport, and the basolateral (B) chamber for B→A transport.

  • Sampling: Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, immediately replacing the volume with fresh, pre-warmed buffer to maintain sink conditions.

  • Quantification: Quench samples with ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis: Calculate the Apparent Permeability ( Papp​ ) using the equation: Papp​=(dQ/dt)/(C0​×A) , where dQ/dt is the steady-state appearance rate, C0​ is the initial donor concentration, and A is the surface area. An efflux ratio ( Papp,B→A​/Papp,A→B​ ) > 2 indicates active efflux.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Rationale: Determines Phase I metabolic clearance and intrinsic half-life, independent of proteolytic degradation.

  • Preparation: Pre-incubate 0.5 mg/mL pooled Human Liver Microsomes (HLM) with 1 µM Z-D-Phe-Val-OH in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding the cofactor NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: At 0, 15, 30, 45, and 60 minutes, remove 50 µL of the reaction mixture and immediately quench in 150 µL of ice-cold acetonitrile containing the internal standard.

  • Protein Precipitation: Centrifuge the quenched plates at 14,000 x g for 15 minutes at 4°C to pellet precipitated microsomal proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS to monitor the exponential disappearance of the parent compound.

  • Data Processing: Plot the natural log of the remaining percentage versus time. Calculate the elimination rate constant ( k ), in vitro half-life ( t1/2​ ), and intrinsic clearance ( CLint​ ).

Conclusion

Z-D-Phe-Val-OH exemplifies the power of targeted chemical modifications in peptide drug design. By integrating a Cbz protecting group and a D-amino acid stereocenter, researchers can successfully overcome the fundamental pharmacokinetic barriers of natural peptides—namely, rapid proteolysis and poor membrane partitioning. Understanding its unique cellular bioavailability profile, characterized by a shift from active PEPT1 transport to passive diffusion, is essential for optimizing downstream protease inhibitors and advancing peptidomimetic therapeutics.

Sources

Foundational

An In-Depth Technical Guide to Z-D-Phe-Val-OH: A Protected Dipeptide for Research and Development

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of Z-D-Phe-Val-OH, a protected dipeptide with significant potential in various scientific application...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Z-D-Phe-Val-OH, a protected dipeptide with significant potential in various scientific applications. As a Senior Application Scientist, this document aims to deliver not just data, but also actionable insights into the synthesis, properties, and potential uses of this compound, grounded in established scientific principles.

Core Chemical Identity and Properties

Z-D-Phe-Val-OH, systematically named N-Carbobenzyloxy-D-phenylalanyl-L-valine, is a dipeptide composed of a D-phenylalanine residue and an L-valine residue. The N-terminus of the D-phenylalanine is protected by a benzyloxycarbonyl (Z) group.

CAS Number: 15099-82-8[1]

While specific experimental data for Z-D-Phe-Val-OH is not extensively published, its fundamental chemical properties can be reliably inferred from its constituent amino acids and the known properties of its stereoisomer, Z-L-Phe-L-Val-OH.

Table 1: Core Chemical Properties of Z-D-Phe-Val-OH

PropertyValueSource/Rationale
Molecular Formula C₂₂H₂₆N₂O₅Based on the molecular formula of its stereoisomer, Z-L-Val-L-Phe-OH.[2]
Molecular Weight 398.46 g/mol Calculated from the molecular formula, consistent with its stereoisomer.[2]
Appearance Likely a white to off-white powderBased on the typical appearance of similar protected peptides.[2][3]
Solubility Expected to be soluble in organic solvents like DMF, DMSO, and methanol; sparingly soluble in water.Inferred from the properties of related N-Cbz protected amino acids and peptides.
Storage Store at 2-8°C, protected from moisture. For long-term storage, -20°C is recommended.Standard storage conditions for protected amino acids and peptides to ensure stability.

The Scientific Rationale: The Significance of the "D" Configuration

The incorporation of a D-amino acid, in this case, D-phenylalanine, is a deliberate and strategic choice in peptide chemistry. Natural peptides and proteins are exclusively composed of L-amino acids. The introduction of a D-amino acid confers several advantageous properties:

  • Enhanced Enzymatic Stability: Peptides containing D-amino acids are significantly more resistant to degradation by proteases and peptidases, which are stereospecific for L-amino acids. This increased stability is a critical attribute for the development of peptide-based therapeutics with improved pharmacokinetic profiles.

  • Conformational Constraints: The presence of a D-amino acid can induce specific turns or secondary structures in a peptide chain, which can be crucial for mimicking or blocking biological interactions.

  • Novel Biological Activity: The unique three-dimensional structure of D-amino acid-containing peptides can lead to novel or enhanced biological activities, including enzyme inhibition.[4]

Synthesis of Z-D-Phe-Val-OH: A Representative Protocol

The synthesis of Z-D-Phe-Val-OH can be achieved through standard solution-phase peptide coupling methods. The following is a generalized, yet detailed, protocol that can be adapted for its synthesis.

Materials and Reagents
  • Z-D-Phe-OH (N-Cbz-D-phenylalanine)

  • L-Valine methyl ester hydrochloride (H-Val-OMe·HCl)

  • Coupling agents: Dicyclohexylcarbodiimide (DCC) or HBTU/HATU

  • Coupling additives: 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)

  • Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Ethyl acetate (EtOAc)

  • Aqueous solutions: 1N HCl, saturated NaHCO₃, brine

  • Drying agent: Anhydrous Na₂SO₄ or MgSO₄

Step-by-Step Synthesis Workflow

Step 1: Activation of Z-D-Phe-OH

  • Dissolve Z-D-Phe-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add DCC (1.1 equivalents) to the solution and stir for 1 hour at 0°C, followed by 2 hours at room temperature. A white precipitate of dicyclohexylurea (DCU) will form.

Step 2: Coupling Reaction

  • In a separate flask, dissolve H-Val-OMe·HCl (1.0 equivalent) in DCM or DMF and neutralize with DIPEA (1.1 equivalents) at 0°C.

  • Filter the DCU precipitate from the activated Z-D-Phe-OH solution and add the filtrate to the neutralized H-Val-OMe solution.

  • Allow the reaction to stir overnight at room temperature.

Step 3: Work-up and Purification

  • Filter the reaction mixture to remove any further DCU precipitate.

  • Dilute the filtrate with EtOAc and wash successively with 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide ester (Z-D-Phe-Val-OMe).

  • Purify the crude product by silica gel column chromatography.

Step 4: Saponification to Z-D-Phe-Val-OH

  • Dissolve the purified Z-D-Phe-Val-OMe in a mixture of methanol or THF and water.

  • Add LiOH or NaOH (1.5 equivalents) and stir at room temperature, monitoring the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture with 1N HCl to a pH of 2-3.

  • Extract the product with EtOAc.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield Z-D-Phe-Val-OH.

Caption: Solution-phase synthesis workflow for Z-D-Phe-Val-OH.

Applications in Research and Drug Development

While specific applications for Z-D-Phe-Val-OH are not extensively documented in publicly available literature, its structural motifs suggest significant potential in several areas of research and development.

Enzyme Inhibition Studies

Dipeptides and their derivatives are frequently investigated as enzyme inhibitors.[4][5] The presence of the D-phenylalanine residue can enhance binding to the active site of certain enzymes and increase resistance to proteolytic cleavage, making Z-D-Phe-Val-OH a candidate for screening in enzyme inhibition assays. The bulky phenyl and isopropyl side chains can contribute to hydrophobic interactions within an enzyme's active site.

Enzyme_Inhibition Enzyme Enzyme Active Site Product Product Enzyme->Product Binds & Catalyzes Inhibitor Z-D-Phe-Val-OH Enzyme->Inhibitor Binds & Blocks Substrate Natural Substrate Substrate->Enzyme

Caption: Competitive inhibition of an enzyme by Z-D-Phe-Val-OH.

Building Block in Peptide Synthesis

Z-D-Phe-Val-OH serves as a valuable building block for the synthesis of more complex peptides. The Z-protecting group is stable under a variety of coupling conditions but can be readily removed by catalytic hydrogenation, providing an orthogonal protection strategy in peptide synthesis. The incorporation of a D-Phe-Val motif can be used to probe structure-activity relationships and to develop peptide-based drugs with enhanced stability and bioavailability.

Development of Peptidomimetics

The unique conformational properties imparted by the D-amino acid make Z-D-Phe-Val-OH a useful starting point for the design of peptidomimetics. These are molecules that mimic the structure and function of natural peptides but have improved drug-like properties.

Analytical Characterization

The identity and purity of synthesized Z-D-Phe-Val-OH should be confirmed using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To assess purity. A reverse-phase C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is a common method.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure. ¹H and ¹³C NMR will show characteristic peaks for the aromatic protons of the phenylalanine and Z-group, the aliphatic protons of the valine, and the peptide backbone.

Conclusion

Z-D-Phe-Val-OH is a protected dipeptide with considerable potential for researchers in medicinal chemistry, biochemistry, and drug development. Its key feature, the D-phenylalanine residue, offers a strategic advantage for creating peptides with enhanced stability and potentially novel biological activities. While specific data for this compound is limited, a strong understanding of peptide chemistry allows for the reliable inference of its properties and the development of robust synthetic and analytical protocols. This guide provides a solid foundation for the effective utilization of Z-D-Phe-Val-OH in advancing scientific research.

References

  • NextSDS. Z-D-PHE-VAL-OH — Chemical Substance Information. [Link]

  • PubChem. Phe-Val | C14H20N2O3. [Link]

  • PubMed. Enzyme inhibition by dipeptides containing 2,3-methanophenylalanine, a sterically constrained amino acid. [Link]

  • Fiveable. Enzyme inhibition | Medicinal Chemistry Class Notes. [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step laboratory synthesis protocol for Z-D-Phe-Val-OH

Application Note: Solution-Phase Synthesis and Stereochemical Control of Z-D-Phe-Val-OH Executive Summary & Strategic Route Design The dipeptide Z-D-Phe-Val-OH (Carbobenzoxy-D-phenylalanyl-L-valine, CAS: 15099-82-8)[1] i...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solution-Phase Synthesis and Stereochemical Control of Z-D-Phe-Val-OH

Executive Summary & Strategic Route Design

The dipeptide Z-D-Phe-Val-OH (Carbobenzoxy-D-phenylalanyl-L-valine, CAS: 15099-82-8)[1] is a high-value building block frequently utilized in the development of protease inhibitors and complex peptidomimetics[2]. Synthesizing peptides containing D-amino acids requires stringent stereochemical control, as the activation of the carboxylic acid can easily lead to oxazolone-mediated epimerization (racemization)[3].

To ensure high yield and optical purity, this protocol employs a solution-phase protecting group strategy [4].

  • N-Terminal Protection: The benzyloxycarbonyl (Z or Cbz) group protects the amine of D-Phe. It is highly stable to the basic conditions used during downstream ester hydrolysis.

  • C-Terminal Protection: L-Valine is protected as a methyl ester (H-Val-OMe) to enforce strictly directional coupling and prevent uncontrolled polymerization[4].

  • Coupling Chemistry: We utilize EDC·HCl in combination with HOBt. HOBt is critical; it rapidly reacts with the O-acylisourea intermediate formed by EDC to create a stable benzotriazole active ester, effectively suppressing the epimerization of the D-Phe residue[3]. DIPEA (N,N-diisopropylethylamine) is selected as the base because its steric bulk prevents base-catalyzed racemization[5].

  • Deprotection: Mild saponification using LiOH selectively cleaves the methyl ester to yield the free carboxylic acid without disturbing the Z-protecting group or the delicate peptide bond[6].

Synthesis Workflow

Workflow N1 Z-D-Phe-OH + H-Val-OMe·HCl (Starting Materials) N2 Coupling Reaction EDC·HCl, HOBt, DIPEA, DCM 0 °C to RT, 12 h N1->N2 N3 Z-D-Phe-Val-OMe (Protected Dipeptide Intermediate) N2->N3 N4 Saponification LiOH·H2O, THF/H2O (3:1) 0 °C to RT, 2 h N3->N4 N5 Acidification & Extraction 1M HCl (pH 2-3), EtOAc N4->N5 N6 Z-D-Phe-Val-OH (Target Dipeptide, High Purity) N5->N6

Fig 1: Step-by-step solution-phase synthesis workflow for Z-D-Phe-Val-OH.

Quantitative Stoichiometry & Reagent Data

Scale: 10 mmol (Optimization for bench-scale synthesis)

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Synthesis
Z-D-Phe-OH 299.321.002.99 gN-protected electrophile
H-Val-OMe·HCl 167.631.051.76 gC-protected nucleophile
EDC·HCl 191.701.202.30 gWater-soluble coupling agent
HOBt 135.131.201.62 gEpimerization suppressor
DIPEA 129.242.504.35 mLSterically hindered base
Dichloromethane (DCM) 84.93-50.0 mLReaction solvent (Coupling)
LiOH·H₂O 41.962.000.84 gMild saponification agent
THF / H₂O (3:1) --40.0 mLReaction solvent (Hydrolysis)

Step-by-Step Laboratory Protocol

Phase 1: Dipeptide Coupling (Synthesis of Z-D-Phe-Val-OMe)

Causality Focus: Preventing thermal degradation and epimerization during activation.

  • Pre-activation: Charge an oven-dried 100 mL round-bottom flask with Z-D-Phe-OH (2.99 g, 10 mmol) and HOBt (1.62 g, 12 mmol). Dissolve the mixture in 30 mL of anhydrous DCM under a nitrogen atmosphere.

  • Thermal Control: Cool the flask to 0 °C using an ice-water bath. Reasoning: Activating the carboxylic acid at lower temperatures minimizes the kinetic formation of the racemization-prone oxazolone intermediate.

  • Activation: Add EDC·HCl (2.30 g, 12 mmol) in one portion. Stir the suspension at 0 °C for 15 minutes to allow the formation of the HOBt-active ester.

  • Nucleophile Preparation: In a separate vial, suspend H-Val-OMe·HCl (1.76 g, 10.5 mmol) in 20 mL of DCM. Add DIPEA (4.35 mL, 25 mmol) dropwise to neutralize the hydrochloride salt and liberate the free amine[5].

  • Coupling: Transfer the free-based Valine solution dropwise into the main reaction flask over 10 minutes, maintaining the temperature at 0 °C.

  • Elongation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 12 hours.

Phase 2: Workup and Isolation of Intermediate

Causality Focus: Exploiting the water solubility of EDC to achieve chromatography-free purification.

  • Quenching: Dilute the reaction mixture with an additional 30 mL of DCM.

  • Acid Wash: Transfer to a separatory funnel and wash with 1M HCl (2 × 30 mL). Reasoning: This protonates and removes unreacted Val-OMe, DIPEA, and the water-soluble urea byproduct of EDC.

  • Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 30 mL). Reasoning: This deprotonates and removes unreacted Z-D-Phe-OH and HOBt.

  • Drying: Wash with brine (30 mL), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Z-D-Phe-Val-OMe as a white solid or dense foam.

Phase 3: Saponification (Synthesis of Z-D-Phe-Val-OH)

Causality Focus: Mild hydrolysis to preserve the peptide bond and stereocenters.

  • Solvent System: Dissolve the crude Z-D-Phe-Val-OMe in 30 mL of Tetrahydrofuran (THF). Reasoning: THF ensures the lipophilic peptide remains fully dissolved during the aqueous reaction.

  • Hydrolysis: Cool the solution to 0 °C. Add a solution of LiOH·H₂O (0.84 g, 20 mmol) dissolved in 10 mL of distilled water dropwise[6].

  • Monitoring: Stir at 0 °C for 1 hour, then allow to warm to RT. Stir for an additional 1-2 hours.

Phase 4: Final Isolation
  • Solvent Removal: Evaporate the THF under reduced pressure (do not heat above 30 °C).

  • Acidification: Dilute the remaining aqueous layer with 20 mL of water and cool to 0 °C. Carefully acidify to pH 2-3 using 1M HCl. Reasoning: This protonates the carboxylate, causing the target dipeptide to precipitate.

  • Extraction: Extract the aqueous suspension with Ethyl Acetate (EtOAc) (3 × 30 mL).

  • Final Polish: Wash the combined EtOAc layers with brine, dry over Na₂SO₄, and concentrate to dryness. Recrystallize the crude product from EtOAc/Hexanes to yield pure Z-D-Phe-Val-OH .

In-Process Quality Control (Self-Validating System)

To ensure the protocol acts as a self-validating system, perform the following analytical checks before proceeding to subsequent phases:

  • TLC (Thin Layer Chromatography):

    • Coupling Phase: Use DCM/MeOH (95:5). The product (Z-D-Phe-Val-OMe) will run higher (higher Rf) than the highly polar starting materials. Stain with Ninhydrin (to check for unreacted free amines) and UV light (for the Z-group aromatic ring).

    • Saponification Phase: The conversion of the ester to the acid will result in a significant drop in Rf value on the TLC plate.

  • LC-MS (Liquid Chromatography-Mass Spectrometry):

    • Validate the mass of the final product. The exact mass for Z-D-Phe-Val-OH (C₂₂H₂₆N₂O₅) is 398.18 Da. Look for the [M+H]+ peak at m/z 399.2 and the [M+Na]+ peak at m/z 421.2 [2].

  • Chiral HPLC:

    • Run the final product against a synthesized standard of Z-L-Phe-Val-OH to confirm the diastereomeric excess (de) is >98%, validating that the HOBt/temperature control successfully prevented epimerization[3].

References

  • PubChem Compound Summary for CID 6992352, Z-D-Phe-Val-OH National Center for Biotechnology Information (NIH). URL:[Link]

  • Synthesis of Peptides: Protecting Group Strategy Master Organic Chemistry. URL:[Link]

  • Dipeptide synthesis with Z-protected and ester-protected building blocks ResearchGate Scientific Discussions. URL:[Link]

  • Inverse Peptide Synthesis Using Transient Protected Amino Acids (Epimerization Control) Journal of the American Chemical Society (ACS Publications). URL:[Link]

  • Synthesis of carbobenzoxy-alanyl-phenylalanyl-glycine (Saponification Protocols) PrepChem. URL:[Link]

Sources

Application

Application Note &amp; Protocol: Solubilization of Z-D-Phe-Val-OH in DMSO for In Vitro Assays

Introduction: The Challenge of Hydrophobic Peptides in Aqueous Assays Z-D-Phe-Val-OH is a synthetic dipeptide derivative frequently investigated for its biological activities, including its potential role as a calpain in...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Hydrophobic Peptides in Aqueous Assays

Z-D-Phe-Val-OH is a synthetic dipeptide derivative frequently investigated for its biological activities, including its potential role as a calpain inhibitor[1][2][3]. Structurally, it is composed of a D-phenylalanine residue and a valine residue, with the N-terminus protected by a benzyloxycarbonyl (Z) group. This composition, particularly the aromatic Z-group and the hydrophobic side chains of phenylalanine and valine, renders the molecule highly hydrophobic and practically insoluble in aqueous solutions[4][5].

For researchers in drug discovery and cell biology, delivering such hydrophobic compounds to an aqueous in vitro assay environment is a critical and often challenging step. Improper solubilization can lead to peptide precipitation, inaccurate concentration calculations, and ultimately, unreliable experimental results[6]. Dimethyl sulfoxide (DMSO) is a powerful and widely used polar aprotic solvent capable of dissolving a vast array of nonpolar and polar compounds, making it an indispensable tool for these applications[7].

This document provides a comprehensive, field-proven protocol for the effective dissolution of Z-D-Phe-Val-OH in DMSO. It details the preparation of high-concentration stock solutions, the methodology for creating aqueous working solutions for in vitro assays, and the critical considerations for maintaining compound integrity and minimizing solvent-induced artifacts.

Foundational Principles: Understanding the Components

A successful protocol is built on understanding the properties of the solute and the solvent.

Physicochemical Profile: Z-D-Phe-Val-OH

The solubility characteristics of Z-D-Phe-Val-OH are dictated by its molecular structure. Peptides with a high proportion of hydrophobic residues and a neutral overall charge at physiological pH exhibit poor aqueous solubility[5][8].

PropertyDescriptionRationale / Implication for Solubility
CAS Number 15099-82-8[9][10]Ensures precise identification of the chemical entity.
Molecular Structure Benzyloxycarbonyl (Z) group, D-Phenylalanine, L-Valine.The Z-group and phenylalanine's benzene ring are highly aromatic and hydrophobic. Valine's isopropyl side chain further contributes to this hydrophobicity.
Overall Charge (at pH 7) Neutral (0)The N-terminal amine is protected by the Z-group, and the C-terminal carboxyl group (-COOH) is present. However, the dominant hydrophobic character overrides any minor charge effects, making it insoluble in water.
Predicted Solubility Practically insoluble in water; soluble in organic solvents like DMSO and DMF[4][11][12].This necessitates the use of an organic solvent to prepare a stock solution before dilution into aqueous assay media.
The Solvent: Dimethyl Sulfoxide (DMSO)

DMSO is an exceptional solvent for biological applications but must be used judiciously[7]. Its amphipathic nature allows it to dissolve hydrophobic compounds while remaining miscible with water[7][13]. However, at elevated concentrations, DMSO can be toxic to cells and interfere with assay components[13][14][15].

Key Consideration: The final concentration of DMSO in the in vitro assay must be kept to a minimum, and a "vehicle control" (media containing the same final DMSO concentration without the peptide) must always be included in experiments[14].

Assay TypeRecommended Final DMSO ConcentrationRationale & Expert Insight
Cell-Based Assays (e.g., Proliferation, Cytotoxicity) ≤ 0.5% (v/v) [16]Most immortalized cell lines tolerate up to 0.5% DMSO, but some, especially primary cells, are more sensitive[16][17]. It is best practice to perform a dose-response curve for DMSO alone on your specific cell line to establish a non-toxic upper limit[15]. A concentration of 0.1% is widely considered safe for nearly all cell types[16][17].
High-Throughput Screening (HTS) 0.1% - 1%Consistency is key in HTS. While up to 1% may be used, it should be optimized and kept constant across all plates to ensure data comparability[14].
Enzymatic Assays ≤ 2%Enzyme activity can be inhibited or denatured by high concentrations of organic solvents. While often more robust than cell-based assays, keeping the DMSO concentration below 2% is a safe upper limit to avoid artifacts[15].
In Vivo Animal Studies ≤ 2%Higher concentrations can lead to systemic toxicity in animal models[14][15].

Experimental Protocol I: Preparation of a High-Concentration Stock Solution

This protocol details the initial solubilization of lyophilized Z-D-Phe-Val-OH powder in 100% DMSO. The primary objective is to create a clear, fully dissolved, high-concentration stock that can be stored and used for subsequent dilutions.

Required Materials
  • Z-D-Phe-Val-OH (lyophilized powder)

  • Anhydrous, high-purity DMSO (Molecular Biology Grade)

  • Sterile, low-protein-binding microcentrifuge tubes (e.g., 1.5 mL)

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Water bath sonicator or bath set to 37°C (optional, but recommended)

  • Desiccator

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage A Equilibrate Peptide to Room Temperature in Desiccator B Weigh Peptide Accurately A->B C Add 100% DMSO to Lyophilized Powder B->C D Vortex Vigorously (1-2 minutes) C->D E Gentle Warming (37°C) or Sonication (5-10 min) D->E If not fully dissolved F Visual Inspection for Complete Clarity D->F If fully dissolved E->F G Calculate Final Stock Concentration F->G H Aliquot into Single-Use Tubes G->H I Store at -20°C or -80°C, Protected from Light H->I

Caption: Workflow for preparing a Z-D-Phe-Val-OH stock solution in DMSO.

Step-by-Step Methodology
  • Equilibrate Peptide: Before opening, allow the vial of lyophilized Z-D-Phe-Val-OH to warm to room temperature inside a desiccator for at least 20-30 minutes.

    • Causality: Lyophilized peptides are often hygroscopic. This step prevents atmospheric moisture from condensing onto the cold powder, which would affect the accuracy of weighing and could reduce the long-term stability of the compound[11][18].

  • Weigh Peptide: Accurately weigh the desired amount of peptide into a sterile, low-protein-binding microcentrifuge tube.

  • Initial Solvent Addition: Add a small volume of 100% DMSO directly to the powder. For example, to prepare a 10 mM stock of a peptide with a molecular weight of ~400 g/mol , you would add 250 µL of DMSO to 1 mg of peptide. It is best to start with a minimal volume.

  • Mechanical Agitation: Vortex the tube vigorously for 1-2 minutes.

    • Causality: Vortexing provides mechanical energy to break apart the lyophilized powder and increase the surface area exposed to the solvent, facilitating dissolution.

  • Assisted Dissolution (If Necessary): If particles are still visible, use one of the following methods:

    • Gentle Warming: Place the tube in a 37°C water bath for 5-10 minutes, vortexing intermittently[19].

    • Sonication: Place the tube in a bath sonicator for 5-10 minutes[4][16][19].

    • Causality: Both methods introduce energy to overcome the peptide's crystal lattice forces. Warming increases the kinetic energy of solvent molecules, while sonication uses ultrasonic waves to create micro-agitations, breaking up aggregates[5][19]. Avoid excessive heat (>40°C) which could potentially degrade the peptide[4].

  • Confirm Dissolution: Visually inspect the solution against a light source. It must be completely clear, with no visible particulates or haze. If undissolved material remains, repeat Step 5.

  • Aliquot and Store: Once fully dissolved, aliquot the stock solution into single-use volumes in sterile, clearly labeled, low-protein-binding tubes. Store immediately at -20°C or, for long-term storage, at -80°C, protected from light[20][21].

    • Causality: Aliquoting prevents multiple freeze-thaw cycles, which can degrade peptides and introduce moisture into the stock solution with each use[18][22].

Experimental Protocol II: Preparation of Working Solutions for Assays

This protocol describes the critical step of diluting the DMSO stock into your aqueous assay buffer (e.g., PBS, cell culture medium). The primary challenge is to avoid precipitation of the hydrophobic peptide as it enters the non-permissive aqueous environment.

The "Salting Out" Phenomenon

When a concentrated DMSO solution of a hydrophobic compound is rapidly added to an aqueous buffer, the local concentration of DMSO drops sharply. The peptide is suddenly in an environment where it is no longer soluble, causing it to precipitate or "crash out" of the solution[19]. The following protocol is designed to mitigate this effect.

Workflow for Working Solution Preparation

G A Thaw Single-Use Aliquot of DMSO Stock at RT D Add DMSO Stock Drop-wise to the Vortexing Buffer A->D B Prepare Assay Buffer (e.g., cell media, PBS) C Place Assay Buffer on Vortex Mixer (medium speed) B->C C->D E Briefly Vortex to Ensure Homogeneity D->E G Crucial Step: Avoids Precipitation D->G F Use Working Solution Immediately E->F

Caption: Workflow for diluting DMSO stock into aqueous assay buffer.

Step-by-Step Methodology
  • Thaw Stock: Remove one aliquot of the Z-D-Phe-Val-OH DMSO stock from the freezer and allow it to thaw completely at room temperature.

  • Prepare Buffer: Have the required volume of your final aqueous assay buffer ready in a suitable tube (e.g., a 15 mL conical tube if preparing a larger volume).

  • Create a Vortex: Place the tube containing the assay buffer on a vortex mixer set to a medium speed, creating a visible vortex in the liquid.

  • Slow, Drop-wise Addition: While the buffer is actively mixing, slowly add the required volume of the DMSO stock solution drop-by-drop into the side of the vortex[16][23][24][25].

    • Causality: This is the most critical step. Adding the stock to a rapidly mixing solution ensures that the DMSO and the dissolved peptide are dispersed and diluted instantly, preventing the formation of localized high concentrations that would lead to precipitation.

  • Final Mix: Once the addition is complete, continue to vortex for another 10-15 seconds to ensure the final working solution is homogeneous.

  • Immediate Use: Use the freshly prepared working solution immediately. The stability of highly hydrophobic peptides in aqueous solutions is often limited, and they may precipitate over time even if initially soluble[11][22].

Conclusion and Best Practices

The successful use of Z-D-Phe-Val-OH in in vitro assays is critically dependent on its correct solubilization. By leveraging the high dissolving power of DMSO for a concentrated stock and employing a careful, drop-wise dilution method into actively mixing aqueous media, researchers can achieve reliable and reproducible results. Always remember to perform a small-scale solubility test before committing your entire stock of a new compound and to include appropriate vehicle controls in every experiment to ensure the scientific validity of your findings.

References

  • How to dissolve peptides in DMSO?. LifeTein®. [Link]

  • From what concentration of DMSO is harmful to cell in vivo and vitro?. ResearchGate. [Link]

  • What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. ResearchGate. [Link]

  • Peptide Solubilization. JPT. [Link]

  • Z-D-PHE-VAL-OH — Chemical Substance Information. NextSDS. [Link]

  • Storage and Handling Synthetic Peptides. AnaSpec. [Link]

  • The study of the influence of DMSO on human fibroblasts proliferation in-vitro. Jagiellonian Center of Innovation. [Link]

  • General Guide for Dissolving Peptides. Peptide Synthetics. [Link]

  • DMSO Concentrations up to 1% are Safe to be Used in the Zebrafish Embryo Developmental Toxicity Assay. Frontiers in Pharmacology. [Link]

  • Z-VAL-PHE-OH — Chemical Substance Information. ChemAnalyst. [Link]

  • Protocol for reconstituting peptides/peptidomimetics from DMSO to aqueous buffers for circular dichroism analyses. STAR Protocols, Cell Press. [Link]

  • Handling and Storage of Peptides - FAQ. AAPPTEC. [Link]

  • Why Peptide Assays Fail. GenScript. [Link]

  • Guidelines for Dissolving Peptides. GenScript. [Link]

  • Overcoming the Challenges of Peptide Drug Development. Concept Life Sciences. [Link]

  • General Approach for Characterizing In Vitro Selected Peptides with Protein Binding Affinity. ACS Omega. [Link]

  • Phe-Val | C14H20N2O3. PubChem - NIH. [Link]

  • Z-D-Phe-OH [2448-45-5]. Peptides. [Link]

  • Calpain inhibition: a therapeutic strategy targeting multiple disease states. PubMed. [Link]

  • Selective Calpain Inhibition Improves Functional and Histopathological Outcomes in a Canine Spinal Cord Injury Model. MDPI. [Link]

  • Dimethyl sulfoxide. Wikipedia. [Link]

  • Some of my compounds are soluble in DMSO - how can they be crystallized?. ResearchGate. [Link]

Sources

Method

Comprehensive HPLC Method Development and Validation Protocol for Z-D-Phe-Val-OH

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Application Note & Validation Protocol Executive Summary & Chemical Profiling The accurate quantification and purity...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Application Note & Validation Protocol

Executive Summary & Chemical Profiling

The accurate quantification and purity profiling of synthetic peptides and their protected intermediates are critical in pharmaceutical development. Z-D-Phe-Val-OH (N-Benzyloxycarbonyl-D-phenylalanyl-L-valine) is a hydrophobic, protected dipeptide often utilized as a chiral building block or enzyme inhibitor intermediate.

Developing a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for this molecule requires a deep understanding of its physicochemical properties:

  • Hydrophobicity: The presence of the bulky N-terminal Benzyloxycarbonyl (Z) protecting group, combined with the phenyl ring of D-Phenylalanine and the aliphatic side chain of L-Valine, renders the molecule highly hydrophobic.

  • Ionization Potential: The C-terminal L-Valine possesses a free carboxylic acid (-COOH) with a pKa of approximately 3.0–3.5.

  • Chromophores: The aromatic rings in the Z-group and the Phenylalanine residue provide strong UV absorbance, making 210 nm (amide bonds) and 254 nm (aromatic rings) ideal detection wavelengths.

This guide outlines a Quality by Design (QbD) approach to developing a stability-indicating HPLC method for Z-D-Phe-Val-OH, followed by a rigorous validation framework compliant with the latest ICH Q2(R2) guidelines[1].

Method Development Strategy: The Causality of Choices

Method development is not a random screening process; it is a deliberate manipulation of thermodynamic and kinetic variables to achieve baseline resolution, sharp peak shapes, and reproducible retention times.

Suppressing Ionization with Trifluoroacetic Acid (TFA)

Peptides and their protected derivatives are amphiprotic or contain specific ionizable groups. If Z-D-Phe-Val-OH is analyzed in a neutral mobile phase, the C-terminal carboxylic acid will exist in a dynamic equilibrium between its protonated (-COOH) and deprotonated (-COO⁻) states. This dual state causes severe peak tailing and unpredictable retention due to secondary ion-exchange interactions with residual silanols on the silica stationary phase.

By utilizing 0.1% Trifluoroacetic Acid (TFA) as a mobile phase modifier, the pH is lowered to ~2.0. This is well below the pKa of the carboxylate group, ensuring it remains fully protonated and neutral. Consequently, the molecule interacts with the C18 stationary phase purely through predictable hydrophobic partitioning, yielding sharp, symmetrical peaks.

Gradient Elution and Temperature Kinetics

Because Z-D-Phe-Val-OH is highly hydrophobic, isocratic elution often results in excessively long run times and peak broadening. A linear gradient elution—starting with a low percentage of organic solvent to focus the analyte at the column head, followed by a steady increase in organic concentration—is the most effective strategy for peptide analysis[2].

Furthermore, larger or bulky molecules suffer from slow diffusion rates. Increasing the column compartment temperature to 45°C lowers the viscosity of the mobile phase, significantly improving mass transfer kinetics and resulting in sharper peaks and enhanced resolution[3].

QbD_Method_Dev Start Z-D-Phe-Val-OH Physicochemical Profiling Column Stationary Phase Selection (C18, 130Å, High Carbon Load) Start->Column MobilePhase Mobile Phase Optimization (0.1% TFA to suppress -COOH ionization) Column->MobilePhase Gradient Gradient & Temp Tuning (Shallow gradient, 45°C for mass transfer) MobilePhase->Gradient Validation ICH Q2(R2) Validation Gradient->Validation

Figure 1: Quality by Design (QbD) workflow for peptide HPLC method development.

Optimized Chromatographic Protocol

Based on the mechanistic principles outlined above, the following optimized chromatographic conditions are established as the core protocol.

Table 1: Optimized RP-HPLC Conditions for Z-D-Phe-Val-OH

ParameterSpecification / ConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µm, 130ÅHigh carbon load for hydrophobic retention; 130Å pore size is optimal for small dipeptides.
Mobile Phase A 0.1% TFA in Ultrapure WaterLowers pH to ~2.0, suppressing C-terminal ionization.
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)Strong eluting solvent; TFA maintains constant pH across the gradient.
Gradient Program 0-2 min: 20% B2-15 min: 20% 70% B15-18 min: 70% B18-18.1 min: 70% 20% B18.1-25 min: 20% BFocuses the analyte initially, elutes the hydrophobic dipeptide efficiently, and re-equilibrates the column[4].
Flow Rate 1.0 mL/minStandard optimal linear velocity for 4.6 mm ID columns.
Column Temp 45°CReduces mobile phase viscosity; improves mass transfer[3].
Detection (UV) 210 nm and 254 nm210 nm for peptide bond sensitivity; 254 nm for aromatic ring specificity.
Injection Vol 10 µLPrevents volume overload while maintaining adequate sensitivity.

Method Validation Framework (ICH Q2(R2))

A method is only as reliable as the data proving its performance. The ICH Q2(R2) guideline mandates a lifecycle approach to analytical validation, ensuring the procedure is scientifically sound and fit for its intended purpose (e.g., release testing, stability monitoring)[5].

The validation must demonstrate that the method can accurately and precisely quantify Z-D-Phe-Val-OH in the presence of potential synthetic impurities (such as L-Phe epimers or unreacted Z-D-Phe-OH).

Validation_Lifecycle ValPlan Validation Protocol (ICH Q2(R2) & Q14) Spec Specificity (Resolution from impurities) ValPlan->Spec LinRange Linearity & Range (R² ≥ 0.999, 80-120%) ValPlan->LinRange AccPrec Accuracy & Precision (Recovery 98-102%, RSD ≤ 2.0%) ValPlan->AccPrec Robust Robustness (Temp, Flow, pH variations) ValPlan->Robust Report Final Validation Report Spec->Report LinRange->Report AccPrec->Report Robust->Report

Figure 2: ICH Q2(R2) Analytical Method Validation Lifecycle.

Table 2: ICH Q2(R2) Validation Parameters and Acceptance Criteria

Validation ParameterICH Q2(R2) RequirementExperimental DesignAcceptance Criteria
Specificity Demonstrate exact discrimination of the analyte[1].Inject blank, standard, and sample spiked with known impurities (e.g., epimers).Resolution ( Rs​ ) 1.5 between Z-D-Phe-Val-OH and nearest impurity. No blank interference.
Linearity & Range Proportionality of signal to concentration[1].5 concentration levels ranging from 50% to 150% of the target working concentration.Correlation coefficient ( R2 ) 0.999. Y-intercept 2.0% of target response.
Accuracy Closeness of agreement to true value[1].Triplicate preparations at 3 levels (e.g., 80%, 100%, 120% of target).Mean recovery between 98.0% and 102.0% at each level.
Precision (Repeatability) Intra-assay variance[5].6 independent sample preparations at 100% target concentration.Relative Standard Deviation (RSD) 2.0%.
Intermediate Precision Inter-assay variance (different days/analysts)[5].6 preparations analyzed on a different day by a different analyst.Cumulative RSD 2.0% across all 12 samples.
Robustness Reliability under deliberate variations[5].Alter flow rate ( ± 0.1 mL/min), column temp ( ± 5°C), and gradient organic start ( ± 2%).System suitability criteria (Tailing 1.5, Rs​ 1.5) must remain met.

Step-by-Step Execution Protocols

To ensure this method acts as a self-validating system, follow these precise execution steps.

Step 1: Mobile Phase Preparation
  • Mobile Phase A: Measure 1000 mL of LC-MS grade Ultrapure Water. Add exactly 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA). Mix thoroughly using a magnetic stirrer for 5 minutes. Filter through a 0.22 µm membrane and sonicate for 10 minutes to degas.

  • Mobile Phase B: Measure 1000 mL of HPLC grade Acetonitrile. Add exactly 1.0 mL of TFA. Mix thoroughly, filter, and degas. Note: TFA is volatile and absorbs UV at low wavelengths; fresh preparation every 48 hours is mandatory to prevent baseline drift.

Step 2: Standard and Sample Preparation
  • Diluent Selection: Due to the hydrophobicity of Z-D-Phe-Val-OH, pure water will cause precipitation. Use a diluent of 50:50 Water:Acetonitrile (v/v).

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of Z-D-Phe-Val-OH reference standard into a 10 mL volumetric flask. Add 5 mL of Acetonitrile to dissolve the peptide completely (sonicate if necessary). Dilute to volume with Ultrapure Water and mix well.

  • Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask. Dilute to volume with the 50:50 Diluent. Filter through a 0.45 µm PTFE syringe filter into an HPLC vial.

Step 3: System Suitability Testing (SST)

Before executing any validation parameters or analyzing unknown samples, the system must prove it is "fit for purpose" on that specific day.

  • Inject the Blank (Diluent) to confirm a stable baseline and absence of ghost peaks.

  • Inject the Working Standard Solution (0.1 mg/mL) six consecutive times.

  • Evaluate SST Criteria:

    • Retention Time RSD 1.0%

    • Peak Area RSD 2.0%

    • USP Tailing Factor ( Tf​ ) 1.5

    • Theoretical Plates ( N ) 5000

Step 4: Executing the Validation (Example: Linearity)
  • From the 1.0 mg/mL Stock Solution, prepare five calibration levels: 0.05, 0.08, 0.10, 0.12, and 0.15 mg/mL (representing 50%, 80%, 100%, 120%, and 150% of the working concentration).

  • Inject each level in triplicate using the gradient program in Table 1.

  • Plot the average peak area (y-axis) against the concentration (x-axis). Calculate the linear regression equation and the coefficient of determination ( R2 ). Ensure R2≥0.999 to pass the ICH Q2(R2) requirement.

References

  • Validation of Analytical Procedures Q2(R2) - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[1]

  • ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2) (Draft Version) ICH Assembly / European Medicines Agency.[5]

  • Gradient Retention Factor Concept Applied to Method Development for Peptide Analysis by Means of RP-HPLC ACS Omega.[2]

  • Peptide Isolation – Method Development Considerations Waters Corporation.

  • The efficient method development for the analysis of proteins, peptides, and synthetic oligonucleotides YMC America.[3]

  • HPLC Tech Tip: Approach to Peptide Analysis Phenomenex.[4]

Sources

Application

Using Z-D-Phe-Val-OH as a substrate in enzyme kinetics experiments

An Application Guide to the Use of Z-D-Phe-Val-OH in Protease Kinetics Abstract This comprehensive application note provides a detailed framework for utilizing the dipeptide derivative Z-D-Phe-Val-OH as a substrate in en...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Use of Z-D-Phe-Val-OH in Protease Kinetics

Abstract

This comprehensive application note provides a detailed framework for utilizing the dipeptide derivative Z-D-Phe-Val-OH as a substrate in enzyme kinetic assays. Primarily targeting researchers, scientists, and professionals in drug development, this guide moves beyond a simple protocol, delving into the mechanistic principles, experimental design causality, and robust data analysis techniques essential for characterizing protease activity. We present a self-validating protocol for α-chymotrypsin, a model serine protease, and illustrate the complete workflow from reagent preparation to the determination of key kinetic parameters, Vmax and Km, through the Lineweaver-Burk linearization method.

Introduction: The Role of Peptide Substrates in Enzyme Characterization

The study of enzyme kinetics is a cornerstone of biochemistry and pharmacology, providing critical insights into catalytic mechanisms, enzyme efficiency, and the efficacy of potential inhibitors.[1][2] The choice of substrate is paramount for obtaining accurate and reproducible kinetic data. Z-D-Phe-Val-OH is a synthetic dipeptide composed of D-Phenylalanine and Valine, with an N-terminal benzyloxycarbonyl (Z) protecting group. Its structure makes it a specific substrate for certain proteases, particularly those that recognize and cleave peptide bonds C-terminal to large hydrophobic residues.[3][4]

α-Chymotrypsin, a digestive serine protease, serves as an excellent model enzyme for this substrate.[3] It preferentially cleaves peptide bonds following aromatic amino acids like phenylalanine. By monitoring the rate of Z-D-Phe-Val-OH hydrolysis by chymotrypsin, we can elucidate fundamental kinetic constants that define the enzyme-substrate interaction. This is crucial in drug discovery, where many therapeutic agents are designed to inhibit specific enzymes.[2]

Principle of the Assay: Unveiling the Catalytic Mechanism

The kinetic assay is built upon the direct measurement of enzymatic hydrolysis of the Z-D-Phe-Val-OH substrate.

2.1. The Enzymatic Reaction

α-Chymotrypsin catalyzes the cleavage of the peptide bond between the D-phenylalanine and valine residues. This reaction proceeds via a well-characterized "ping-pong" mechanism involving covalent catalysis.[5] The active site of chymotrypsin contains a catalytic triad of amino acids (Serine-195, Histidine-57, and Aspartic Acid-102).[6][7] The reaction occurs in two main phases:

  • Acylation: The Ser-195 residue performs a nucleophilic attack on the carbonyl carbon of the peptide bond in the substrate.[8] This forms a transient tetrahedral intermediate, which is stabilized by the "oxyanion hole" within the active site.[6] The peptide bond is cleaved, and the C-terminal portion of the substrate (Val-OH) is released. The N-terminal portion (Z-D-Phe) remains covalently attached to the enzyme, forming an acyl-enzyme intermediate.[8]

  • Deacylation: A water molecule enters the active site and hydrolyzes the acyl-enzyme intermediate, releasing the Z-D-Phe product and regenerating the free, active enzyme.[8]

2.2. Method of Detection

The cleavage of a peptide bond results in a change in the electronic environment of the carbonyl group. This change can be detected spectrophotometrically by monitoring the decrease in absorbance at approximately 230 nm . The rate of this absorbance change is directly proportional to the rate of substrate hydrolysis, allowing for a continuous, real-time measurement of enzyme activity.

Core Concepts: The Michaelis-Menten Kinetic Model

The relationship between the initial reaction velocity (v₀), substrate concentration ([S]), and the enzyme's intrinsic properties is described by the Michaelis-Menten equation.[1][9]

v₀ = (Vmax * [S]) / (Km + [S])

Where:

  • v₀ is the initial reaction rate, measured when product formation is linear with time.

  • [S] is the concentration of the substrate, Z-D-Phe-Val-OH.

  • Vmax (Maximum Velocity) is the theoretical maximum rate of the reaction when the enzyme is completely saturated with the substrate.[10] Increasing [S] further will not increase the reaction rate. Vmax is directly proportional to the enzyme concentration.

  • Km (Michaelis Constant) is the substrate concentration at which the reaction velocity is exactly half of Vmax (v₀ = Vmax/2).[10] Km is a measure of the enzyme's apparent affinity for its substrate; a lower Km value indicates a higher affinity, meaning the enzyme can work efficiently at lower substrate concentrations.[11]

The experimental goal is to determine Vmax and Km for a given enzyme-substrate pair under specific conditions (pH, temperature).

Experimental Workflow and Protocols

This section provides a robust, step-by-step protocol for determining the kinetic parameters of α-chymotrypsin using Z-D-Phe-Val-OH.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis ReagentPrep Reagent & Stock Solution Preparation SubstrateDil Substrate Serial Dilution ReagentPrep->SubstrateDil AssaySetup Reaction Setup (Plate/Cuvette) SubstrateDil->AssaySetup EnzymeAdd Initiate Reaction (Add Enzyme) AssaySetup->EnzymeAdd DataAcq Kinetic Measurement (Spectrophotometer) EnzymeAdd->DataAcq CalcV0 Calculate Initial Velocity (v₀) DataAcq->CalcV0 PlotData Generate Lineweaver-Burk Plot (1/v₀ vs 1/[S]) CalcV0->PlotData DetermineParams Determine Km & Vmax from Intercepts PlotData->DetermineParams

Caption: Overall experimental workflow for kinetic analysis.

4.1. Required Materials and Reagents

  • Substrate: Z-D-Phe-Val-OH

  • Enzyme: α-Chymotrypsin from bovine pancreas (e.g., MilliporeSigma C4129)[4]

  • Solvent for Substrate: Dimethyl sulfoxide (DMSO), HPLC grade

  • Buffer: 50 mM Tris-HCl, pH 7.8

  • Enzyme Stabilizer: 10 mM Calcium Chloride (CaCl₂)

  • Enzyme Diluent: 1 mM HCl with 2 mM CaCl₂

  • Equipment: UV-Vis Spectrophotometer (kinetic mode), calibrated pipettes, 96-well UV-transparent microplates or quartz cuvettes, vortex mixer, sonicator bath.

4.2. Preparation of Solutions

Causality Note: Proper reagent preparation is critical for reproducibility. Stock solutions are prepared at high concentrations to minimize the volume of additives (like DMSO) in the final reaction, preventing potential interference with enzyme activity.

  • Assay Buffer (50 mM Tris-HCl, 10 mM CaCl₂, pH 7.8):

    • Dissolve Tris base in deionized water.

    • Add CaCl₂ from a stock solution.

    • Adjust the pH to 7.8 at 25°C using concentrated HCl.

    • Bring to the final volume with deionized water.

  • Substrate Stock Solution (e.g., 50 mM in DMSO):

    • Accurately weigh Z-D-Phe-Val-OH powder.

    • Dissolve in 100% DMSO. Gentle vortexing or sonication may be required to fully solubilize the hydrophobic peptide.[12]

    • Rationale: Peptides with aromatic residues and protecting groups often have poor aqueous solubility.[12] DMSO is a standard solvent for creating concentrated stocks. Store aliquots at -20°C to prevent freeze-thaw cycles.[13]

  • Enzyme Stock Solution (e.g., 1 mg/mL):

    • Prepare a diluent of cold 1 mM HCl containing 2 mM CaCl₂.

    • Rationale: Chymotrypsin is most stable at a slightly acidic pH and is prone to autolysis (self-digestion) at its optimal activity pH.[4] Cold temperatures and the acidic diluent minimize this inactivation during storage. Calcium ions are known to stabilize the enzyme's structure.[4]

    • Weigh the enzyme and dissolve it in the cold diluent. Do not vortex. Gently invert to mix. Prepare fresh daily and keep on ice.

4.3. Experimental Protocol

This protocol is designed for a 96-well plate format with a final reaction volume of 200 µL.

  • Prepare Substrate Dilutions: Create a serial dilution of the 50 mM substrate stock solution directly into the Assay Buffer. This series should span a range of concentrations around the expected Km (e.g., from 0.1 mM to 5 mM final concentration). Note: Ensure the final DMSO concentration in all wells is constant and low (e.g., ≤2%) to avoid affecting enzyme structure.

  • Set Up Reaction Plate:

    • Add 180 µL of each substrate dilution to multiple wells of a UV-transparent 96-well plate.

    • Include "no-enzyme" control wells containing the highest substrate concentration and 20 µL of Assay Buffer instead of enzyme solution. This will measure non-enzymatic substrate degradation.

    • Include "no-substrate" control wells containing 180 µL of Assay Buffer.

  • Equilibrate: Pre-incubate the plate in the spectrophotometer's reading chamber for 5 minutes to bring the reaction components to the desired temperature (e.g., 25°C).[14]

  • Initiate Reaction:

    • Prepare a working dilution of the enzyme stock in cold Assay Buffer to a suitable concentration (e.g., 5 µg/mL).

    • Initiate the reaction by adding 20 µL of the working enzyme solution to each well.

    • Rationale: The reaction is always initiated by the addition of the enzyme to ensure all other components are mixed and at thermal equilibrium.

  • Data Acquisition:

    • Immediately begin kinetic measurements.

    • Monitor the decrease in absorbance at 230 nm every 15-30 seconds for 5-10 minutes.

Data Analysis and Interpretation

5.1. Calculation of Initial Velocity (v₀)

For each substrate concentration, plot Absorbance vs. Time (in minutes). The initial velocity (v₀) is the absolute value of the slope of the initial linear portion of this curve. The units will be in ΔAbs/min. To convert this to concentration/time (e.g., µM/min), the Beer-Lambert law (A = εcl) and the molar extinction coefficient (ε) for peptide bond cleavage would be required. However, for determining Km and Vmax via Lineweaver-Burk, relative velocity units (ΔAbs/min) are sufficient.

5.2. The Lineweaver-Burk Plot: A Linear Approach

Directly fitting the hyperbolic Michaelis-Menten curve can be difficult. The Lineweaver-Burk plot is a double-reciprocal transformation that linearizes the Michaelis-Menten equation, making it easier to determine Km and Vmax from graphical intercepts.[15]

1/v₀ = (Km/Vmax) * (1/[S]) + 1/Vmax

This equation is in the form of a straight line, y = mx + c , where:

  • y = 1/v₀

  • x = 1/[S]

  • Slope (m) = Km/Vmax

  • Y-intercept (c) = 1/Vmax

Caption: Transformation of hyperbolic to linear plot.

5.3. Step-by-Step Data Analysis:

  • Tabulate Data: Create a table summarizing your results.

  • Calculate Reciprocals: Calculate 1/[S] and 1/v₀ for each data point.

  • Plot the Data: Create a scatter plot with 1/[S] on the x-axis and 1/v₀ on the y-axis.

  • Perform Linear Regression: Fit a straight line to the data points.

  • Determine Vmax and Km:

    • Vmax: The y-intercept of the line is equal to 1/Vmax. Therefore, Vmax = 1 / (y-intercept) .[16]

    • Km: The x-intercept of the line is equal to -1/Km. Therefore, Km = -1 / (x-intercept) .[16]

Table 1: Example Data for Lineweaver-Burk Analysis

[S] (mM)v₀ (ΔAbs/min)1/[S] (mM⁻¹)1/v₀ (min/ΔAbs)
0.250.0554.0018.18
0.500.0882.0011.36
1.001.1301.007.69
2.000.1750.505.71
4.000.2200.254.55

Note: This is illustrative data.

Field-Proven Insights & Troubleshooting

IssuePotential Cause(s)Recommended Solution
Low/No Activity 1. Inactive enzyme. 2. Incorrect buffer pH. 3. Substrate degradation.1. Purchase new enzyme; prepare stock fresh daily and keep on ice.[4] 2. Verify buffer pH at the assay temperature. 3. Aliquot and store substrate stock at -20°C.
Precipitation in Wells Substrate has low aqueous solubility.Ensure final DMSO concentration is consistent and sufficient to maintain solubility. Do not exceed 5% total DMSO. Gentle sonication of the stock solution can help.[12]
Non-linear Initial Rates (Curve, not a line) 1. Substrate concentration is too low and is rapidly depleted. 2. Enzyme concentration is too high. 3. Product inhibition is occurring.1. Use a narrower time window for calculating the slope. 2. Reduce the amount of enzyme used in the reaction. 3. Analyze only the very initial phase of the reaction (<10% substrate consumed).
Poor Lineweaver-Burk Fit (R² < 0.95) The double-reciprocal plot disproportionately weights data at low substrate concentrations, where error is often highest.Ensure accurate pipetting, especially for the lowest concentrations. Consider alternative linearizations like the Hanes-Woolf plot if issues persist.[15]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for using Z-D-Phe-Val-OH to study protease kinetics. By following this detailed methodology, researchers can reliably determine the Michaelis-Menten constants, Km and Vmax, for enzymes like α-chymotrypsin. This protocol serves not only as a standard operating procedure but also as a foundational technique that can be adapted for high-throughput screening of enzyme inhibitors, a critical step in the modern drug development pipeline.

References

  • Patsnap Synapse. (2025, May 9). Michaelis-Menten Kinetics Explained: A Practical Guide for Biochemists.
  • Open Library Publishing Platform. The Catalytic Mechanism of Chymotrypsin & Measuring Activity – BIOC2580: Introduction to Biochemistry*.
  • Chemistry LibreTexts. (2023, February 12). 7.2: Chymotrypsin.
  • Wikipedia. Chymotrypsin. Available from: [Link]

  • Laduviglusib GSK-3 inhibitor. (2025, October 24). Michaelis-Menten Kinetics: Overview, Equation, and Applications.
  • TeachMe Physiology. (2024, April 8). Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics. Available from: [Link]

  • MedSchoolCoach. Michaelis Menten Kinetics – MCAT Biochemistry. Available from: [Link]

  • eGyanKosh. DETERMINATION OF Km AND Vmax USING LINEWEAVER – BURK GRAPH. Available from: [Link]

  • Pathfinder CSIR Life Science. (2025, September 12). Determining Vmax and Km from a Lineweaver-Burk Plot: Step-by-Step Explanation. Available from: [Link]

  • Patsnap Synapse. (2025, May 9). How to Determine Km and Vmax from Lab Data.
  • Scribd. Km and Vmax Determination via Lineweaver-Burk. Available from: [Link]

  • MedSchoolCoach. (2023, November 28). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. Available from: [Link]

  • Chemistry LibreTexts. (2024, March 2). Michaelis-Menten Kinetics. Available from: [Link]

  • Pearson. Chymotrypsin's Catalytic Mechanism: Videos & Practice Problems. Available from: [Link]

  • Western Oregon University. Chapter 7: Catalytic Mechanisms of Enzymes. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving Z-D-Phe-Val-OH Solubility in Aqueous Buffers

Welcome to our dedicated guide for researchers, scientists, and drug development professionals encountering solubility challenges with Z-D-Phe-Val-OH. We understand that achieving complete and stable solubilization is pa...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated guide for researchers, scientists, and drug development professionals encountering solubility challenges with Z-D-Phe-Val-OH. We understand that achieving complete and stable solubilization is paramount for the success and reproducibility of your experiments. This document provides a systematic, scientifically-grounded framework to diagnose and overcome these issues, moving from fundamental principles to advanced troubleshooting strategies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial inquiries regarding Z-D-Phe-Val-OH solubility.

Q1: Why is my Z-D-Phe-Val-OH poorly soluble in standard aqueous buffers like PBS (pH 7.4)?

A: The limited aqueous solubility of Z-D-Phe-Val-OH is a direct consequence of its molecular structure. The molecule is dominated by hydrophobic (water-repelling) moieties: the benzyloxycarbonyl ("Z") protecting group, the phenyl ring of D-phenylalanine, and the isopropyl side chain of valine.[1][2] While it possesses a C-terminal carboxylic acid that is negatively charged at neutral pH, the overall hydrophobic character of the molecule is the primary driver of its poor solubility in polar solvents like water.[3]

Q2: What is the recommended first step for dissolving Z-D-Phe-Val-OH?

A: The standard and most effective initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent.[1][4] This leverages the principle of "like dissolves like," where a nonpolar solute dissolves best in a nonpolar or moderately polar solvent. This stock can then be carefully diluted into your aqueous experimental buffer.

Q3: Which organic solvents are recommended for preparing a stock solution?

A: Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for hydrophobic peptides and is an excellent first choice.[4][5][6] Dimethylformamide (DMF) is a suitable alternative, particularly for peptides containing cysteine or methionine residues, which can be oxidized by DMSO.[4] For some applications, ethanol or isopropanol may also be effective.[5][6] It is critical to consider the tolerance of your specific assay to these solvents; most cell-based assays can tolerate a final DMSO concentration of up to 0.5-1% without significant cytotoxicity.[4]

Part 2: Systematic Troubleshooting Guide

This section provides a step-by-step methodology for resolving persistent solubility issues, particularly when the peptide precipitates upon dilution of the organic stock into your aqueous buffer.

Problem: The peptide precipitates out of solution when my DMSO stock is added to the aqueous buffer.

This common phenomenon occurs when the final concentration of the organic solvent is too low to maintain the peptide in solution, causing the hydrophobic molecules to aggregate and precipitate.

  • Scientific Rationale: Z-D-Phe-Val-OH is an acidic peptide due to its C-terminal carboxylic acid group (-COOH). The solubility of such peptides is highly pH-dependent.[7][8] By raising the pH of the aqueous buffer to a value at least 2 units above the pKa of the carboxyl group (typically ~2-3), we ensure its complete deprotonation to the carboxylate form (-COO⁻). This negative charge significantly increases the molecule's overall polarity and its favorable interactions with water, thereby enhancing solubility.[9][10]

  • Step-by-Step Protocol: Basic Dissolution

    • Prepare your desired aqueous buffer.

    • While stirring, add a small amount of a basic solution, such as 0.1 M ammonium bicarbonate or dilute ammonium hydroxide, to adjust the buffer to a pH of ~8.0-9.0.[5]

    • Slowly add your Z-D-Phe-Val-OH stock solution dropwise to the basic buffer while vortexing or stirring continuously.[2] This gradual addition prevents localized high concentrations that can lead to precipitation.

    • Visually inspect the solution for clarity. If it remains clear, the peptide is likely soluble under these conditions.

    • Crucial Control: Always prepare a "vehicle control" containing the same final concentration of organic solvent and pH-adjusted buffer, but without the peptide, to use in your downstream experiments.

  • Scientific Rationale: If altering the pH is incompatible with your experimental design, incorporating a water-miscible organic solvent (a co-solvent) into the final aqueous buffer is an effective alternative. The co-solvent reduces the overall polarity of the aqueous phase, making it a more favorable environment for the hydrophobic peptide and preventing aggregation.[1]

  • Recommended Co-solvents and Starting Concentrations:

Co-solventRecommended Starting Concentration (v/v)Key Considerations
DMSO1-10%Powerful solvent, but check assay compatibility. Can be cytotoxic at higher concentrations.[4][6]
Ethanol5-20%Generally well-tolerated in many biological systems.
Acetonitrile5-20%Often used in HPLC; check for compatibility with your specific experiment.
  • Experimental Workflow for Co-solvent Dilution:

G cluster_stock Step 1: Stock Preparation cluster_buffer Step 2: Working Solution stock Prepare a 10-50 mM stock of Z-D-Phe-Val-OH in 100% DMSO dilute Add stock solution dropwise to the co-solvent buffer while vortexing stock->dilute Slowly buffer Prepare aqueous buffer containing the final desired percentage of co-solvent (e.g., 10% DMSO) buffer->dilute observe Inspect for precipitation. If clear, proceed to experiment. dilute->observe

Caption: Workflow for diluting a DMSO stock into a co-solvent buffer.

Problem: My target concentration cannot be reached even with pH adjustment or co-solvents.

For applications requiring very high concentrations, more advanced solubilizing excipients may be necessary.

  • Scientific Rationale: Surfactants are amphipathic molecules that, above a critical micelle concentration (CMC), self-assemble into micelles. These structures have a hydrophobic core and a hydrophilic shell. The hydrophobic regions of Z-D-Phe-Val-OH can partition into this core, effectively being shielded from the aqueous environment, which dramatically increases the apparent solubility of the peptide.[11][12][13]

  • Recommended Surfactants:

SurfactantTypeRecommended Starting Concentration (w/v)Notes
Tween® 20/80Non-ionic0.01 - 0.1%Commonly used and generally biocompatible.
CHAPSZwitterionic0.1 - 0.5%A non-denaturing surfactant often used in protein biochemistry.
  • Scientific Rationale: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic inner cavity and a hydrophilic exterior.[14][15] They can encapsulate the hydrophobic parts of a guest molecule, such as the phenyl ring of Z-D-Phe-Val-OH, forming a water-soluble "host-guest" inclusion complex.[][17] This is a powerful technique for significantly boosting the aqueous solubility and stability of hydrophobic compounds.[18]

  • Recommended Cyclodextrins:

CyclodextrinRecommended Starting Concentration (w/v)Notes
Hydroxypropyl-β-cyclodextrin (HP-β-CD)1-10%High aqueous solubility and low toxicity, widely used in pharmaceutical formulations.[]
Sulfobutylether-β-cyclodextrin (SBE-β-CD)1-10%Anionic derivative with very high water solubility, excellent for creating soluble complexes.

Part 3: Summary and Recommended Workflow

The optimal solubilization strategy is experiment-dependent. Always start with the simplest method and progress as needed. The following decision tree provides a summary of the recommended workflow.

G start Start: Z-D-Phe-Val-OH is insoluble stock Prepare concentrated stock in 100% DMSO start->stock precip Precipitates upon dilution into aqueous buffer? stock->precip ph_compat Is pH > 8.0 compatible with your assay? precip->ph_compat Yes success Solubilization Achieved precip->success No ph_yes Use buffer at pH 8.0-9.0 ph_compat->ph_yes Yes cosolvent Add co-solvent (e.g., 10% Ethanol) to buffer ph_compat->cosolvent No still_precip Still insoluble at target concentration? ph_yes->still_precip cosolvent->still_precip advanced Use advanced excipients (Surfactants or Cyclodextrins) still_precip->advanced Yes still_precip->success No advanced->success

Caption: Decision tree for solubilizing Z-D-Phe-Val-OH.

Final Best Practices:

  • Test Small: Always attempt to dissolve a small aliquot of your peptide before committing the entire batch.[1][10]

  • Sonication: Brief sonication in a water bath can help break up aggregates and accelerate dissolution.[1][19] Avoid excessive heating.

  • Centrifugation: Before use, centrifuge your final peptide solution at high speed to pellet any undissolved micro-particulates.[9]

We are confident that this guide provides the necessary tools to overcome the solubility challenges associated with Z-D-Phe-Val-OH. For further assistance, please do not hesitate to contact our technical support team.

References

  • Vertex AI Search. (2024).
  • MilliporeSigma. (n.d.). Solubility Guidelines for Peptides.
  • Creative Peptides. (n.d.). Guidelines for Peptide Dissolving.
  • Bio Basic. (n.d.). Peptide Solubility.
  • LifeTein®. (n.d.). How to dissolve, handle and store synthetic peptides.
  • Isca Biochemicals. (n.d.). Solubility of peptides.
  • Benchchem. (n.d.). Technical Support Center: Strategies for Improving Hydrophobic Peptide Solubility.
  • Lee, T. Y., et al. (2014).
  • Shrestha, N., et al. (2014). Peptide surfactants for cell-free production of functional G protein-coupled receptors. Protein Science.
  • Wimmer, N., et al. (2021).
  • LifeTein®. (n.d.). How to dissolve peptides?.
  • Peptide Sciences. (n.d.). Peptide Synthesis Knowledge Base.
  • ResearchGate. (2015).
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals.
  • Google Patents. (n.d.). Cyclodextrin-peptide complexes.
  • ACS Publications. (2023). Enhancing the Drug-Like Profile of a Potent Peptide PACE4 Inhibitor by the Formation of a Host–Guest Inclusion Complex with β-Cyclodextrin. Molecular Pharmaceutics.
  • Bachem. (2021). Peptide solubility.
  • ACS Publications. (2022).
  • LifeTein®. (2024).
  • Benchchem. (n.d.). A Technical Guide to Determining the Solubility of H-Ala-D-Phe-Ala-OH.

Sources

Optimization

Technical Support Center: Troubleshooting Z-D-Phe-Val-OH Degradation

Welcome to the technical support center for Z-D-Phe-Val-OH. This guide is designed for researchers, scientists, and drug development professionals to address common issues related to the degradation of this dipeptide dur...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Z-D-Phe-Val-OH. This guide is designed for researchers, scientists, and drug development professionals to address common issues related to the degradation of this dipeptide during long-term storage. As Senior Application Scientists, we provide in-depth, field-proven insights to ensure the integrity and efficacy of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for lyophilized Z-D-Phe-Val-OH to ensure long-term stability?

To maximize the shelf-life of lyophilized Z-D-Phe-Val-OH, it is crucial to control temperature, moisture, and light exposure.[1]

  • Temperature: For long-term storage, temperatures of -20°C or, ideally, -80°C are recommended.[1] Storing at these low temperatures significantly slows down chemical degradation processes.[1][2] While the peptide may be stable for days or weeks at room temperature, prolonged exposure can lead to degradation.[3]

  • Moisture: Peptides are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[2] This moisture can catalyze hydrolytic degradation.[1] Therefore, it is essential to store the lyophilized powder in a tightly sealed container, preferably in a desiccator.[4][5] Before opening a vial that has been in cold storage, always allow it to equilibrate to room temperature in a desiccator to prevent condensation.[2][3]

  • Light: Protect the peptide from direct light to prevent potential photodegradation.[1][3][4]

Table 1: Recommended Storage Conditions for Lyophilized Z-D-Phe-Val-OH

ConditionRecommendationRationale
Temperature -20°C to -80°CMinimizes rates of chemical degradation reactions.[1]
Humidity Desiccated environmentPrevents hydrolysis catalyzed by moisture.[1]
Atmosphere Tightly sealed container, inert gas (e.g., Nitrogen) optionalPrevents moisture absorption and oxidation.[1][4]
Light Store in the dark or in an amber vialPrevents photodegradation.[1]
Q2: I've observed a loss of purity in my Z-D-Phe-Val-OH sample over time. What are the likely degradation pathways?

Several degradation pathways can affect the stability of Z-D-Phe-Val-OH. The primary concerns are hydrolysis, oxidation, and racemization.

  • Hydrolysis: The most common degradation route is the cleavage of the peptide bond between the D-phenylalanine and valine residues. This can also affect the benzyloxycarbonyl (Z) protecting group.[6] Exposure to moisture and non-neutral pH can accelerate hydrolysis.[1]

  • Oxidation: While not as susceptible as peptides containing methionine or cysteine, the phenylalanine residue can undergo oxidation, especially under harsh conditions or exposure to oxidizing agents.[7][8] This can lead to the formation of various oxidized species.

  • Racemization: Racemization is the conversion of an amino acid from one stereoisomer to its mirror image (e.g., D-Phe to L-Phe).[9] This can be influenced by factors like pH and temperature and can significantly impact the biological activity of the peptide.[10]

Below is a diagram illustrating the potential degradation pathways.

DegradationPathways cluster_main Z-D-Phe-Val-OH cluster_degradation Degradation Products Z_D_Phe_Val_OH Z-D-Phe-Val-OH (Intact Peptide) Hydrolysis Hydrolysis Products (e.g., Z-D-Phe + Val) Z_D_Phe_Val_OH->Hydrolysis Moisture, pH Oxidation Oxidation Products (e.g., Oxidized Phe residue) Z_D_Phe_Val_OH->Oxidation Oxygen, Light Racemization Racemization Product (Z-L-Phe-Val-OH) Z_D_Phe_Val_OH->Racemization pH, Temperature

Caption: Potential degradation pathways for Z-D-Phe-Val-OH.

Q3: How can I assess the purity and identify degradation products in my Z-D-Phe-Val-OH sample?

High-Performance Liquid Chromatography (HPLC) is the most common and effective method for assessing peptide purity and detecting degradation products.[11][12][13]

  • Reverse-Phase HPLC (RP-HPLC): This is the preferred technique for analyzing peptide purity.[10] A C18 column is often a good starting point.[11]

  • Detection: UV detection at 210-220 nm is typically used, as it corresponds to the absorption of the peptide bond.[11] The phenylalanine residue also allows for detection at around 258 nm.[14]

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is highly recommended.[12][13][15] MS allows for the identification of degradation products by their mass-to-charge ratio, providing valuable information about the degradation pathway.[16][17]

Troubleshooting Guide

Problem 1: My lyophilized Z-D-Phe-Val-OH has become clumpy and difficult to weigh.
  • Cause: This is a classic sign of moisture absorption (deliquescence).[4] It indicates that the storage container was not airtight or was opened before reaching room temperature.

  • Solution:

    • Immediately place the vial in a desiccator to remove excess moisture.

    • For future use, always allow the vial to warm to room temperature in a desiccator before opening.[2][5]

    • Weigh out the desired amount quickly and reseal the container tightly.[2]

    • Consider aliquoting the peptide upon receipt to minimize repeated exposure of the entire stock to ambient conditions.[4]

Problem 2: I'm observing a new peak in my HPLC chromatogram that I suspect is a degradation product. How can I confirm this?
  • Cause: A new peak likely represents a degradation product or an impurity.

  • Troubleshooting Workflow:

Caption: Workflow for identifying unknown peaks in an HPLC chromatogram.

Experimental Protocol: Forced Degradation Study

A forced degradation study can help identify potential degradation products by intentionally exposing the peptide to harsh conditions.[10]

  • Prepare Stock Solutions: Dissolve Z-D-Phe-Val-OH in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Stress Conditions: Aliquot the stock solution and expose to the following conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at room temperature for 4 hours.

    • Oxidation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.

    • Thermal Stress: Incubate a solution at 60°C for 48 hours.

    • Photostability: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples by LC-MS and compare the chromatograms and mass spectra to your aged sample. This can help confirm the identity of the unknown peak.[10]

Problem 3: My peptide solution appears cloudy after reconstitution.
  • Cause: Cloudiness or precipitation indicates poor solubility. This can be influenced by the peptide's sequence, concentration, and the pH of the solvent.

  • Solution:

    • Check the pH: Z-D-Phe-Val-OH is an acidic peptide due to the C-terminal carboxylic acid. Dissolving it in a slightly basic buffer (pH 7-8) may improve solubility.[5] However, be aware that pH > 8 can promote degradation.[3]

    • Sonication: Gentle sonication can help to dissolve the peptide.

    • Organic Solvents: If the peptide is very hydrophobic, adding a small amount of an organic solvent like DMSO or DMF may be necessary.[5] Note that solutions containing DMSO should generally not be stored long-term.[5]

    • Sterile Filtration: Once dissolved, sterile filter the solution to remove any particulates.[15]

Q4: What is the expected shelf life of Z-D-Phe-Val-OH in solution?

The shelf life of peptides in solution is significantly shorter than in their lyophilized form.[2][4] For peptides containing residues like asparagine, glutamine, cysteine, methionine, or tryptophan, storage in solution is generally not recommended.[2] While Z-D-Phe-Val-OH does not contain these particularly unstable residues, it is still susceptible to degradation in solution.

  • Recommendation: For optimal stability, prepare solutions fresh for each experiment. If short-term storage is unavoidable, dissolve the peptide in a sterile buffer at a pH of 5-6, aliquot it into single-use vials, and store at -20°C or colder.[3][4] Avoid repeated freeze-thaw cycles, as this can degrade the peptide.[3][4][5]

References

  • Storage and Handling Synthetic Peptides. (n.d.). GenScript. Retrieved from [Link]

  • Peptide Storage and Handling Guidelines. (n.d.). GenScript. Retrieved from [Link]

  • Storage and Handling of Peptides. (n.d.). AAPPTEC. Retrieved from [Link]

  • Analysis Methods for Peptide-Related Impurities in Peptide Drugs. (2023, June 19). Medicilon. Retrieved from [Link]

  • Lin, Y. A., & Raines, R. T. (2012). Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)-mediated Cross-Coupling. Organic letters, 14(1), 190–193.
  • Carboxyl protecting groups. (n.d.). Retrieved from [Link]

  • Stability-indicating methods for peptide drug analysis. (2025, December 11). AMSbiopharma. Retrieved from [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025, February 26).
  • De Vrieze, M., De Vleeschouwer, F., & Waroquier, M. (2017). Mechanisms of Peptide Oxidation by Hydroxyl Radicals: Insight at the Molecular Scale. The Journal of Physical Chemistry B, 121(12), 2695–2707.
  • Peptide Characterization & Analytics. (n.d.). JPT. Retrieved from [Link]

  • Amide Neighbouring Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer. (2025, October 17).
  • Monitoring the stabilities of a mixture of peptides by mass-spectrometry-based techniques. (n.d.). Royal Society of Chemistry.
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2024, June 17). International Journal of Scientific Research and Analysis.
  • Peptides and Probable Degradation Pathways. (2020, August 3). Veeprho. Retrieved from [Link]

  • Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. (2023, July 25).

Sources

Troubleshooting

Technical Support Center: Preventing D-Phenylalanine Racemization in Z-D-Phe-Val-OH Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding stereochemical integrity during peptide synthesis.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding stereochemical integrity during peptide synthesis. While urethane-protected amino acids like Z-D-Phe-OH are generally resistant to racemization compared to N-acyl derivatives[1], coupling them to sterically hindered residues like Valine can still provoke significant epimerization under suboptimal conditions.

This guide provides a mechanistic breakdown, troubleshooting workflows, and a self-validating protocol to ensure >99% enantiomeric excess (ee) in your Z-D-Phe-Val-OH synthesis.

Section 1: Troubleshooting Diagnostics

Before altering your entire protocol, use the following diagnostic workflow to identify the root cause of the loss of chirality in your synthesis.

Troubleshooting Start High Racemization Detected in Z-D-Phe-Val-OH? Q1 Using standalone carbodiimide (e.g., DIC)? Start->Q1 A1 Add OxymaPure or HOBt to suppress oxazolone Q1->A1 Yes Q2 Using strong base (e.g., DIPEA/TEA)? Q1->Q2 No A1->Q2 A2 Switch to Collidine (TMP) or omit base Q2->A2 Yes Q3 Activating at Room Temperature? Q2->Q3 No A2->Q3 A3 Pre-activate at 0°C for max 5 mins Q3->A3 Yes Success Racemization Minimized (< 1% L-Phe epimer) Q3->Success No A3->Success

Diagnostic workflow for resolving racemization during Z-D-Phe-Val-OH peptide coupling.

Section 2: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why is my Z-D-Phe racemizing even though urethane protecting groups (Z/Cbz) are supposed to prevent this? A1: While the benzyloxycarbonyl (Z) group suppresses the basicity of the carbonyl oxygen, prolonged activation times or highly reactive environments can still force the cyclization of the O-acylisourea intermediate into a 5(4H)-oxazolone[2]. Once the oxazolone forms, the α-proton becomes highly acidic. Any base present in the reaction will rapidly abstract this proton, creating a planar enolate that reprotonates from either face, resulting in a racemic mixture of D- and L-Phe[3].

Q2: Should I use HATU/DIPEA or DIC/OxymaPure for this coupling? A2: You must use DIC/OxymaPure. Uronium salts like HATU require a tertiary amine base (like DIPEA) to function. The presence of a strong, unhindered base like DIPEA directly catalyzes the enolization of the oxazolone intermediate[4]. Conversely, the DIC/OxymaPure system operates efficiently without the need for an external base. OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) is highly acidic (pKa 4.60) and rapidly intercepts the O-acylisourea to form a stable active ester, completely bypassing the oxazolone pathway[5]. Furthermore, OxymaPure is non-explosive, making it a safer alternative to traditional benzotriazoles like HOBt or HOAt[6].

Q3: How does temperature affect the activation of Z-D-Phe-OH? A3: Racemization is a kinetically driven side reaction. Higher temperatures exponentially increase the rate of oxazolone formation and subsequent α-proton abstraction. Pre-activating Z-D-Phe-OH at 0°C for no more than 3–5 minutes ensures that the active ester forms before any thermal degradation of the chiral center can occur[3].

Section 3: Mechanistic Pathway

To understand why additives are necessary, we must visualize the competing chemical pathways during activation.

Mechanism ZPhe Z-D-Phe-OH (Chiral) Activated O-Acylisourea Intermediate ZPhe->Activated DIC Oxazolone 5(4H)-Oxazolone Formation Activated->Oxazolone Slow coupling ActiveEster Oxyma Active Ester (Stable) Activated->ActiveEster OxymaPure Enolization Base-Catalyzed Enolization Oxazolone->Enolization Base (DIPEA) Racemized Loss of Chirality (D/L Mixture) Enolization->Racemized ActiveEster->Oxazolone Prevents Product Z-D-Phe-Val-OH (Desired) ActiveEster->Product H-Val-OH

Competing pathways of oxazolone-induced racemization vs. OxymaPure stabilization.

Section 4: Comparative Data on Coupling Additives

The choice of coupling reagent drastically alters the stereochemical outcome. The table below summarizes the expected D-isomer formation when activating sterically hindered, racemization-prone residues.

Coupling SystemBase AddedActivation TempEpimer Formation (%)
DIC aloneNone25°C~12.5%
HATUDIPEA (2 eq)25°C~8.2%
DIC / HOBtNone25°C~3.1%
DIC / HOAtNone25°C~1.5%
DIC / OxymaPure None 0°C to 25°C < 0.5%

Data synthesized from standard peptide coupling benchmarks for racemization-prone residues[5][6].

Section 5: Optimized Experimental Protocol (Self-Validating System)

To guarantee scientific integrity, this protocol is designed as a self-validating system . It pairs the synthetic steps with an immediate analytical validation (Chiral HPLC) to quantify the exact diastereomeric ratio (d.r.), ensuring the methodology proves its own efficacy[7].

Materials: Z-D-Phe-OH, H-Val-OMe·HCl, DIC, OxymaPure, 2,4,6-Trimethylpyridine (Collidine), Anhydrous DMF/DCM (1:1 v/v).

Step 1: Controlled Pre-Activation

  • Dissolve 1.0 eq of Z-D-Phe-OH and 1.0 eq of OxymaPure in anhydrous DMF/DCM (1:1 v/v) to a concentration of 0.2 M.

  • Chill the solution to 0°C in an ice bath.

  • Add 1.05 eq of DIC dropwise. Stir at 0°C for exactly 3 minutes. Causality: The low temperature and short timeframe prevent oxazolone formation while OxymaPure rapidly generates the highly stable active ester[5].

Step 2: Base-Optimized Aminolysis 4. In a separate vial, dissolve 1.1 eq of H-Val-OMe·HCl in DMF. Add 1.1 eq of Collidine (TMP). Causality: Collidine is a sterically hindered, weak base. It neutralizes the HCl salt of Valine without being strong enough to abstract the α-proton of the activated D-Phe[3]. 5. Add the Valine solution to the activated Z-D-Phe-OH mixture. 6. Allow the reaction to slowly warm to room temperature and stir for 2 hours.

Step 3: Workup and Saponification 7. Dilute the mixture with EtOAc and wash sequentially with 5% KHSO4 (to remove Collidine), saturated NaHCO3, and brine. 8. Dry the organic layer over Na2SO4 and concentrate in vacuo. 9. Saponify the methyl ester using 1.2 eq LiOH in THF/H2O (3:1) at 0°C for 1 hour, then acidify with 1M HCl to precipitate the final Z-D-Phe-Val-OH[8].

Step 4: System Validation (Chiral HPLC) 10. Dissolve 1 mg of the final product in 1 mL of Hexane/Isopropanol (80:20). 11. Inject onto a Chiralcel OD-H column (or equivalent) at 1.0 mL/min, monitoring at 254 nm. 12. Validation Metric: The system is validated if the chromatogram shows a single peak for Z-D-Phe-L-Val (>99.5% d.r.) and no detectable peak for the epimerized Z-L-Phe-L-Val[7][9].

References
  • Epimerisation in Peptide Synthesis - PMC - NIH. National Institutes of Health.[Link]

  • OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. Peptide Chemistry. [Link]

  • 1 Protection Reactions. Wiley-VCH. [Link]

  • Mechanochemical 1,1′-Carbonyldiimidazole-Mediated Synthesis of Carbamates. ACS Sustainable Chemistry & Engineering. [Link]

Sources

Optimization

Reducing background noise in Z-D-Phe-Val-OH biochemical assays

A Guide to Minimizing Background Noise and Ensuring Data Integrity Welcome to the Technical Support Center for Z-D-Phe-Val-OH biochemical assays. This guide is designed for researchers, scientists, and drug development p...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Background Noise and Ensuring Data Integrity

Welcome to the Technical Support Center for Z-D-Phe-Val-OH biochemical assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to high background noise in their experiments. As Senior Application Scientists, we provide in-depth technical guidance rooted in established scientific principles to ensure the accuracy and reproducibility of your results.

Introduction: Understanding the Challenge of Background Noise

Z-D-Phe-Val-OH and similar peptide substrates are invaluable tools in drug discovery and biochemical research, often employed in assays to measure the activity of proteases and other enzymes. However, a common pitfall in these sensitive assays is the presence of high background noise, which can mask the true signal, reduce assay sensitivity, and lead to inaccurate data interpretation.[1][2] This guide provides a systematic approach to identifying and mitigating the various sources of background noise.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of high background noise in my Z-D-Phe-Val-OH assay?

High background noise can stem from several factors, broadly categorized as reagent-based, assay condition-related, or detection-based.[3] Key sources include:

  • Substrate Instability: Spontaneous degradation of the Z-D-Phe-Val-OH substrate can generate a signal independent of enzyme activity.[3]

  • Autofluorescence: Test compounds, reagents, or even microplates can possess intrinsic fluorescence that interferes with the assay readout.[4][5][6]

  • Reagent Contamination: Buffers, solvents, or enzyme preparations may be contaminated with fluorescent or reactive impurities.[2][3]

  • Non-Specific Binding: Assay components can bind non-specifically to the surfaces of the microplate, leading to a false signal.[7][8]

  • Sub-optimal Assay Conditions: Incorrect pH, temperature, or ionic strength can increase non-enzymatic signal generation.[9][10]

Q2: How can I quickly diagnose the primary source of my high background?

A systematic approach using appropriate controls is the most effective way to pinpoint the source of high background noise.[3][11] We recommend the following essential controls:

  • No-Enzyme Control: Contains all assay components except the enzyme. A high signal here points towards substrate instability or reagent contamination.[3]

  • No-Substrate Control: Includes all assay components except the Z-D-Phe-Val-OH substrate. A high signal in this control suggests contamination in the enzyme preparation or other reagents.[3]

  • Buffer-Only Control: This well contains only the assay buffer and detection reagents. A signal here indicates that the buffer or the detection system is the source of the background.[3]

Q3: Can the solvent used to dissolve my peptide substrate contribute to background noise?

Absolutely. The choice of solvent is critical. Solvents like DMSO, commonly used to dissolve peptides, can influence the peptide's conformation and aggregation state.[12][13] It is crucial to use a high-purity solvent and to ensure it is compatible with your assay system. The final concentration of the organic solvent in the assay should be minimized to avoid interference.

In-Depth Troubleshooting Guides

Issue 1: High Signal in the "No-Enzyme" Control

A high signal in the absence of the enzyme is a strong indicator of issues with the substrate or other assay components.

Possible Cause 1: Substrate Degradation

Z-D-Phe-Val-OH, like many peptides, can be susceptible to spontaneous hydrolysis or degradation, especially under sub-optimal storage or assay conditions.

Troubleshooting Protocol:

  • Prepare Fresh Substrate: Always prepare the Z-D-Phe-Val-OH working solution fresh for each experiment.

  • Assess Substrate Purity: If possible, verify the purity of your substrate stock using a technique like HPLC. Impurities can contribute to background signal.[14]

  • Optimize pH and Buffer: The stability of the peptide can be pH-dependent.[15] Evaluate the background signal in a range of pH values around the optimum for your enzyme to find a balance between enzyme activity and substrate stability.

  • Control Incubation Time and Temperature: Extended incubation times or elevated temperatures can promote non-enzymatic degradation.[10] Determine the shortest incubation time that provides a robust signal for the enzymatic reaction.

Possible Cause 2: Contaminated Reagents

Contaminants in your buffer, water, or other reagents can react with the substrate or be inherently fluorescent.

Troubleshooting Protocol:

  • Use High-Purity Reagents: Ensure all your reagents, including water and buffer components, are of the highest possible purity.[2]

  • Prepare Fresh Buffers: Prepare buffers fresh and filter them if necessary.

  • Test Individual Components: Systematically exclude each reagent from a "no-enzyme" control well to identify the contaminated component.

Issue 2: Autofluorescence from Test Compounds or Assay Components

Autofluorescence is a common issue in fluorescence-based assays, where compounds emit light at wavelengths that overlap with the detection wavelength.[4][5][16]

Troubleshooting Protocol:

  • Pre-read Plates: Before adding all assay components, read the fluorescence of the plate containing only the buffer and your test compounds. This will quantify the intrinsic fluorescence of the compounds.

  • Shift Excitation/Emission Wavelengths: If your instrument allows, try to find alternative excitation and emission wavelengths that minimize the background fluorescence from your compounds while still providing an adequate signal from your assay's fluorophore.[17]

  • Use Red-Shifted Fluorophores: Assays utilizing fluorophores that excite and emit at longer wavelengths (red-shifted) are generally less susceptible to compound autofluorescence.[5]

  • Choose Appropriate Microplates: Some microplates, particularly those made of polystyrene, can exhibit autofluorescence.[18] Consider using non-binding, low-fluorescence plates.

Issue 3: Non-Specific Binding of Assay Components

Non-specific binding of the enzyme, substrate, or detection reagents to the microplate surface can lead to a significant background signal.[7][8]

Troubleshooting Protocol:

  • Incorporate a Blocking Agent: Adding a blocking agent like Bovine Serum Albumin (BSA) or a non-ionic detergent (e.g., Tween-20) to your assay buffer can help to saturate non-specific binding sites on the microplate.[7][11]

  • Optimize Blocking Agent Concentration: It is important to titrate the concentration of the blocking agent, as excessively high concentrations can sometimes interfere with the enzymatic reaction.[11]

  • Select Appropriate Microplates: Use plates specifically designed for low non-specific binding.[18]

Parameter Recommended Starting Concentration Notes
BSA 0.01% - 0.1% (w/v)Can sometimes bind to certain fluorophores, so validation is necessary.[18]
Tween-20 0.005% - 0.05% (v/v)Helps to prevent aggregation of proteins and peptides.
Table 1: Recommended concentrations for common blocking agents.

Experimental Workflows and Diagrams

Systematic Troubleshooting Workflow for High Background Noise

The following diagram outlines a logical workflow to systematically diagnose and resolve high background noise in your Z-D-Phe-Val-OH assays.

Troubleshooting_Workflow Start High Background Detected Check_Controls Review Controls (No-Enzyme, No-Substrate, Buffer-Only) Start->Check_Controls High_No_Enzyme High Signal in No-Enzyme Control? Check_Controls->High_No_Enzyme High_No_Substrate High Signal in No-Substrate Control? High_No_Enzyme->High_No_Substrate No Investigate_Substrate Investigate Substrate - Check for spontaneous degradation - Prepare fresh substrate solution - Verify purity High_No_Enzyme->Investigate_Substrate Yes Investigate_Reagents Investigate Reagent Contamination - Prepare fresh buffers - Use high-purity water High_No_Substrate->Investigate_Reagents No Investigate_Enzyme Investigate Enzyme Preparation - Check for contaminants - Titrate enzyme concentration High_No_Substrate->Investigate_Enzyme Yes Optimize_Protocol Optimize Assay Protocol - Adjust pH, temperature, incubation time - Add blocking agents Investigate_Substrate->Optimize_Protocol Investigate_Reagents->Optimize_Protocol Investigate_Enzyme->Optimize_Protocol Assay_OK Assay Optimized Optimize_Protocol->Assay_OK

Caption: A logical workflow to diagnose and resolve high background noise.

Protocol for Optimizing Enzyme Concentration

Using the optimal enzyme concentration is crucial for achieving a good signal-to-noise ratio.[9][11]

Objective: To determine the enzyme concentration that results in a linear reaction rate and a robust signal well above background.

Procedure:

  • Prepare Enzyme Dilutions: Create a serial dilution of your enzyme stock in the assay buffer.

  • Set Up Reactions: In a microplate, add the substrate (at a saturating concentration) and buffer to all wells.

  • Initiate Reaction: Add the different enzyme dilutions to initiate the reaction. Include a "no-enzyme" control.

  • Incubate and Read: Incubate the plate under standard assay conditions and measure the signal at several time points (for kinetic assays) or at a fixed endpoint.

  • Analyze Data: Plot the initial reaction velocity (or endpoint signal) against the enzyme concentration. Select a concentration from the linear portion of the curve that provides a strong signal-to-noise ratio.[11]

Enzyme_Titration cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Enzyme Prepare Serial Enzyme Dilutions Add_Enzyme Add Enzyme Dilutions to Plate Prep_Enzyme->Add_Enzyme Prep_Plate Prepare Plate with Substrate & Buffer Prep_Plate->Add_Enzyme Incubate Incubate at Optimal Temperature Add_Enzyme->Incubate Read_Plate Read Signal (Kinetic or Endpoint) Incubate->Read_Plate Plot_Data Plot Signal vs. Enzyme Concentration Read_Plate->Plot_Data Select_Conc Select Concentration in Linear Range Plot_Data->Select_Conc

Caption: A step-by-step workflow for determining the optimal enzyme concentration.

By systematically addressing these potential sources of noise, you can significantly enhance the quality and reliability of your data in Z-D-Phe-Val-OH biochemical assays.

References

  • ResearchGate. (2017, September 25). Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding? Retrieved from [Link]

  • National Center for Biotechnology Information. (2015, December 7). Interference with Fluorescence and Absorbance - Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (2022, March 8). How to optimize substrate and enzyme conc for activity and inhibition assay to avvoid background interferance? Retrieved from [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]

  • Jove. (2026, February 28). A General Guide to Optimizing Enzyme Assay Conditions with Design of Experiments (DoE). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Solvent effects on self-assembly of beta-amyloid peptide - PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Example modes of interference and methods to address these in enzyme... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease - PMC. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 9). How to Reduce Background Noise in ELISA Assays. Retrieved from [Link]

  • Surmodics. (n.d.). What Causes High Background in ELISA Tests? Retrieved from [Link]

  • ResearchGate. (n.d.). Interference with Fluorescence and Absorbance | Request PDF. Retrieved from [Link]

  • FluoroFinder. (2023, July 19). Tips to Minimize Autofluorescence. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent - PMC. Retrieved from [Link]

  • ACS Publications. (2014, December 8). Solvent Effects on Kinetic Mechanisms of Self-Assembly by Peptide Amphiphiles via Molecular Dynamics Simulations | Langmuir. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations - NCBI - NIH. Retrieved from [Link]

  • U-CyTech biosciences. (n.d.). Troubleshooting FluoroSpot assay. Retrieved from [Link]

  • ACS Publications. (2013, March 19). Effect of Solvent on the Self-Assembly of Dialanine and Diphenylalanine Peptides | The Journal of Physical Chemistry B. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015, March 6). A Strategy for Minimizing Background Signal in Autoinductive Signal Amplification Reactions for Point-of-Need Assays - PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Screening Nonspecific Interactions of Peptides without Background Interference - PMC. Retrieved from [Link]

  • ACS Publications. (2026, January 18). Recent Advances in Enzyme Activity Assay Methods: A Systematic Review of Emerging Technologies and Applications | Analytical Chemistry. Retrieved from [Link]

  • Trinity University. (2011, May 18). Determining Protease Substrate Selectivity and Inhibition by Label-Free Supramolecular Tandem Enzyme Assays - Digital Commons @ Trinity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, July 26). Assay Interference by Aggregation - Assay Guidance Manual. Retrieved from [Link]

  • ACS Publications. (2013, July 24). Sequence-Specific Inhibition of a Nonspecific Protease | Journal of the American Chemical Society. Retrieved from [Link]

  • Sustainability Directory. (2025, October 25). Substrate Purity → Term - Product. Retrieved from [Link]

  • Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays. Retrieved from [Link]

  • ScienceDirect. (n.d.). Development and optimization of a binding assay for the XIAP BIR3 domain using fluorescence polarization. Retrieved from [Link]

  • Rockland Immunochemicals. (2024, February 8). Assay Substrate Selection Guide. Retrieved from [Link]

  • MDPI. (2019, January 18). Suppressing Non-Specific Binding of Proteins onto Electrode Surfaces in the Development of Electrochemical Immunosensors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, November 4). Synthetic closed-loop gene circuit for phenylalanine regulation - PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Label-free and near-zero-background-noise photoelectrochemical assay of methyltransferase activity based on a Bi2S3/Ti3C2 Schottky junction - Chemical Communications. Retrieved from [Link]

  • PubMed. (2006, June 15). Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimizing the o-phenylenediamine assay for horseradish peroxidase: Effects of phosphate and pH, substrate and enzyme concentrations, and stopping reagents. Retrieved from [Link]

  • ResearchGate. (2025, March 21). Noise-guided tuning of synthetic protein waves in living cells. Retrieved from [Link]

  • ResearchGate. (2025, August 9). (PDF) Background odour may impair detection of chemical signals for social recognition. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Managing Z-D-Phe-Val-OH Stability at Extreme pH Levels

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the complexities of handling, purifying, and formulating protected dipeptides.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the complexities of handling, purifying, and formulating protected dipeptides. Z-D-Phe-Val-OH (Benzyloxycarbonyl-D-phenylalanyl-L-valine) is a highly valuable intermediate in peptide synthesis. While its hydrophobic side chains (phenylalanine and valine) inherently protect it from oxidation and deamidation, the molecule remains structurally vulnerable at extreme pH levels.

This guide is designed to move beyond basic troubleshooting. By understanding the exact chemical causality behind peptide degradation, you can build self-validating experimental systems that preserve the integrity of your molecules.

Part 1: Troubleshooting Acidic Extremes (pH < 2)

Q: During RP-HPLC purification using 0.1% TFA, I am observing a slow degradation of my Z-D-Phe-Val-OH peak over time. Is the Z-group falling off?

A: It is highly unlikely that 0.1% Trifluoroacetic acid (TFA) is cleaving your Z (carboxybenzyl) group at room temperature. The Z-protecting group is strategically utilized in peptide chemistry specifically for its robust stability against mild to moderate acids 1. However, in strongly acidic environments (pH < 2) combined with elevated temperatures, two distinct degradation pathways occur:

  • Peptide Bond Hydrolysis: The amide bond connecting D-Phe and L-Val undergoes acid-catalyzed hydrolysis. Protonation of the amide carbonyl oxygen increases its electrophilicity, allowing water to attack and cleave the bond, yielding Z-D-Phe-OH and free L-Valine 2.

  • Z-Group Cleavage (Harsh Acids Only): If your protocol involves harsh acids like Hydrogen Bromide in Acetic Acid (HBr/AcOH), the Z-group will be quantitatively cleaved via an SN1/SN2 mechanism, releasing the free amine and a benzyl cation/bromide 1.

Causality Insight: To self-validate whether you are observing hydrolysis or Z-group loss, analyze the UV spectra of your degradation peaks via Photo Diode Array (PDA). The Z-group and the Phenylalanine side chain both absorb strongly at 214 nm and 254 nm. If a new degradation peak lacks 254 nm absorbance, the Z-group has been lost.

Part 2: Troubleshooting Basic Extremes (pH > 10)

Q: After a basic workup (pH 11) to remove organic impurities, my Z-D-Phe-Val-OH shows a split peak on the chromatogram. What caused this?

A: You are observing base-catalyzed epimerization (racemization). Peptides exposed to alkaline solutions commonly undergo base-catalyzed abstraction of the alpha-proton, leading to the formation of a planar enolate intermediate 3.

For Z-D-Phe-Val-OH, the alpha-proton of the D-Phe residue (highly activated by the adjacent urethane and amide carbonyls) can be abstracted. Upon reprotonation from the opposite face, the chiral center inverts. This converts your pure Z-D-Phe-L-Val-OH into a mixture of diastereomers (e.g., Z-L-Phe-L-Val-OH) 4.

Causality Insight: Because the molecule contains two chiral centers, inversion at one center creates a diastereomer, not an enantiomer. Diastereomers possess different physical properties and will resolve as split peaks on a standard high-resolution C18 column. The Z-group itself is highly stable to basic conditions, meaning LC-MS will show the exact same mass (m/z) for both peaks, confirming epimerization rather than structural cleavage.

Part 3: Mechanistic Visualizations

G Start Z-D-Phe-Val-OH (Intact Dipeptide) Acid Acidic Extremes (pH < 2) Start->Acid Exposure Base Basic Extremes (pH > 10) Start->Base Exposure Hydrolysis Peptide Bond Hydrolysis Acid->Hydrolysis Heat + Time Z_Loss Z-Group Cleavage (e.g., HBr/AcOH) Acid->Z_Loss Strong Acids Epimerization Base-Catalyzed Epimerization Base->Epimerization OH- Attack Diastereomers Diastereomer Formation (e.g., Z-L-Phe-Val-OH) Epimerization->Diastereomers Chiral Inversion

pH-dependent degradation pathways of Z-D-Phe-Val-OH.

Part 4: Quantitative Stability Profile

To assist in your formulation and purification planning, use the following matrix to predict Z-D-Phe-Val-OH behavior across the pH spectrum.

pH RangePrimary Degradation MechanismKinetics / Risk LevelPreventative Strategy
pH < 2 (Strong Acid)Z-group cleavage (HBr/AcOH)Fast / High RiskAvoid strong halogen acids; use mild TFA only if necessary.
pH 2 - 4 (Mild Acid)Peptide bond hydrolysisSlow / Low RiskKeep solutions chilled (4°C); minimize exposure time.
pH 4 - 8 (Neutral)Highly StableNegligibleIdeal range for prolonged storage in buffered solutions.
pH 8 - 10 (Mild Base)Alpha-carbon epimerizationModerate / Medium RiskBuffer solutions; avoid prolonged liquid state storage.
pH > 10 (Strong Base)Rapid epimerizationFast / High RiskQuench basic reactions immediately; maintain T < 20°C.

Part 5: Validated Experimental Methodologies

Protocol 1: Self-Validating Acidic Precipitation Workflow

When isolating Z-D-Phe-Val-OH from an aqueous mixture, controlled acidification is required to protonate the C-terminal carboxylic acid without triggering hydrolysis.

  • Solubilization: Dissolve the crude Z-D-Phe-Val-OH salt in a minimal volume of deionized water adjusted to pH 8.0 using 0.1 M NaHCO₃.

  • Thermal Control: Submerge the reaction vessel in an ice-water bath and allow the internal temperature to equilibrate to 0–4°C. (Causality: Low temperatures exponentially decrease the kinetic rate of acid-catalyzed hydrolysis).

  • Acidification: Dropwise, add cold 1.0 M HCl while under vigorous magnetic stirring until the pH reaches 2.5 (monitor via a calibrated pH probe). The Z-D-Phe-Val-OH will precipitate as a white solid.

  • Rapid Extraction: Immediately add 3 volumes of cold Ethyl Acetate (EtOAc) and transfer to a separatory funnel. Extract the organic layer. (Causality: Partitioning the peptide into the organic phase instantly removes it from the hydrolytic aqueous acid environment, halting degradation).

  • Washing & Drying: Wash the EtOAc layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo at < 30°C.

Protocol 2: Base-Stability and Epimerization Assay

Use this workflow to determine the exact time-to-degradation for your specific basic formulation buffers.

Workflow Prep Sample Preparation Stress pH Stress Induction Prep->Stress Add Buffer Quench Neutralization & Quenching Stress->Quench t=0 to 24h Analysis RP-HPLC Analysis Quench->Analysis Inject

Step-by-step workflow for pH stability testing and HPLC analysis.

  • Baseline Establishment: Prepare a 1 mg/mL standard solution of Z-D-Phe-Val-OH in 50% Acetonitrile / 50% Water. Inject 10 µL into an RP-HPLC (C18 column) to establish the baseline retention time of the pure diastereomer.

  • Stress Induction: Prepare a 100 mM Sodium Hydroxide (NaOH) buffer (pH 12). Add 1 mg of Z-D-Phe-Val-OH to 1 mL of this buffer. Incubate at 25°C.

  • Time-Course Quenching: At t=1h, 4h, and 24h, extract a 100 µL aliquot and immediately quench by adding 100 µL of 100 mM Phosphoric acid to drop the pH to ~3.0. (Causality: Quenching neutralizes the hydroxide ions, instantly stopping the base-catalyzed enolization).

  • Chromatographic Analysis: Inject the quenched samples into the HPLC. Monitor for the appearance of a secondary peak closely eluting near the main peak. Calculate the epimerization rate via peak area integration.

References

  • Instability of Peptide and Possible Causes of Degradation. Encyclopedia MDPI. Available at:[Link][1]

  • Factors affecting the physical stability (aggregation) of peptide therapeutics. NIH PMC. Available at:[Link] [1]

Sources

Optimization

Technical Support Center: Overcoming Poor Cellular Permeability of Z-D-Phe-Val-OH Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Z-D-Phe-Val-OH and related dipeptide derivatives. This guide is designed to provide in-depth, actionabl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Z-D-Phe-Val-OH and related dipeptide derivatives. This guide is designed to provide in-depth, actionable insights into diagnosing and overcoming the common challenge of poor cellular permeability. Here, we combine foundational scientific principles with practical, field-proven strategies to help you advance your research.

Section 1: Troubleshooting Guide - Common Experimental Hurdles

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My Z-D-Phe-Val-OH derivative shows high efficacy in biochemical assays but has no effect in cell-based assays. Why is this happening?

A1: This is a classic permeability problem. Your compound is likely unable to cross the cell membrane to reach its intracellular target. Z-D-Phe-Val-OH, like many peptides, possesses characteristics that hinder passive diffusion across the lipid bilayer:

  • High Polar Surface Area (PSA): The free carboxylic acid (-OH) and amide bonds contribute to a high number of hydrogen bond donors and acceptors. These polar groups prefer to interact with water rather than the lipid environment of the cell membrane, creating a high energy barrier for desolvation, which is necessary for membrane transit.[1]

  • Charge: At physiological pH (~7.4), the carboxylic acid group is deprotonated and negatively charged, which severely restricts passive diffusion across the nonpolar cell membrane.

  • Molecular Flexibility: While some flexibility is needed, excessive conformational freedom can result in a high entropic penalty when the molecule attempts to adopt a more constrained, "membrane-compatible" conformation.[2]

To confirm a permeability issue, your first step should be to run a standard permeability assay.

Q2: How do I experimentally confirm that poor permeability is the issue for my compound?

A2: You should employ a tiered approach using standard in vitro permeability assays. The two most common starting points are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell assay.

  • PAMPA: This assay measures passive diffusion across an artificial lipid membrane.[3][4] It's a rapid, cell-free method to determine if your compound has the fundamental physicochemical properties for passive transport. Low permeability in PAMPA strongly suggests a problem with lipophilicity and/or polarity.

  • Caco-2 Permeability Assay: This is the gold standard for predicting human intestinal absorption.[5][6] Caco-2 cells, derived from human colon adenocarcinoma, form a polarized monolayer that mimics the intestinal epithelium, complete with active transporters and efflux pumps.[5]

Comparing results from both assays is highly informative. For instance, if a compound shows moderate permeability in PAMPA but very low permeability in the Caco-2 assay, it might be a substrate for an efflux pump like P-glycoprotein (P-gp).[3][4]

Section 2: Strategic Solutions & Experimental Protocols

This section provides detailed strategies to enhance the cellular uptake of your Z-D-Phe-Val-OH derivatives, complete with step-by-step protocols for key experiments.

Q3: What is the most common strategy to improve the permeability of a peptide derivative with a free carboxylic acid?

A3: The most direct and widely successful strategy is the ester prodrug approach .[7][8][9] By masking the polar, negatively charged carboxylic acid with a lipophilic ester group, you can dramatically increase passive diffusion.[10][11] The ester is designed to be stable enough to allow for absorption but is later cleaved by intracellular esterases to release the active carboxylic acid parent drug.[7][10]

Logical Workflow for Prodrug Strategy

cluster_Problem Problem Identification cluster_Strategy Medicinal Chemistry Strategy cluster_Validation Experimental Validation P1 Z-D-Phe-Val-OH shows low cell activity P2 Hypothesis: Poor Permeability (High Polarity/Charge) P1->P2 S1 Design Ester Prodrugs (e.g., Methyl, Ethyl, Pivoxil) P2->S1 V1 Synthesize Prodrugs S1->V1 V2 Assess Permeability (PAMPA, Caco-2) V1->V2 V3 Confirm Intracellular Conversion (LC-MS on cell lysate) V2->V3 V4 Evaluate in Cell-Based Efficacy Assay V3->V4 V4->P1 Improved Activity?

Caption: Workflow for the ester prodrug approach.

Table 1: Common Ester Prodrug Modifications and Their Rationale
Ester GroupRationaleExpected LogP IncreaseHydrolysis Rate
Methyl Ester Smallest modification, simple to synthesize.Low-ModerateFast
Ethyl Ester Slightly more lipophilic, common in marketed prodrugs.[7]ModerateModerate
tert-Butyl Ester Provides steric hindrance, may slow hydrolysis.HighSlow
Pivaloyloxymethyl (POM) Often used to achieve rapid intracellular hydrolysis.HighVery Fast
Q4: I've made an ethyl ester of my compound, but permeability is still low. What else can I do?

A4: If a simple prodrug approach is insufficient, you may be facing other issues like efflux pump activity or unfavorable conformational properties. Here are advanced strategies to consider:

  • Investigate and Mitigate Efflux: Your compound might be a substrate for efflux pumps like P-gp or Breast Cancer Resistance Protein (BCRP), which actively pump drugs out of the cell.[12][13]

    • How to Test: Run a bidirectional Caco-2 assay.[5] Measure permeability from the apical (top) to basolateral (bottom) side (Papp A→B) and vice-versa (Papp B→A). An efflux ratio (ER = Papp B→A / Papp A→B) greater than 2 is a strong indicator of active efflux.[14]

    • How to Mitigate:

      • Co-administration with Inhibitors: In your Caco-2 assay, include a known efflux pump inhibitor like Verapamil (for P-gp).[14][15] A significant increase in A→B permeability in the presence of the inhibitor confirms efflux.

      • Structural Modification: Sometimes minor structural changes can disrupt recognition by efflux pumps. This often requires iterative medicinal chemistry.

  • Promote Intramolecular Hydrogen Bonding: Forming an intramolecular hydrogen bond (IHB) can shield polar groups from the solvent, effectively reducing the molecule's polar surface area and lowering the desolvation penalty for membrane crossing.[16][17][18] This can be achieved by introducing complementary hydrogen bond acceptors and donors or by using stereochemistry to favor a specific conformation.[19][20]

  • Utilize Active Transporters: The body has transporters to absorb di- and tripeptides, most notably PEPT1 in the intestine.[21][22][23][24][25] While your Z-D-Phe-Val-OH derivative may not be an ideal substrate, modifications can be made to improve recognition by these transporters. This is a more complex strategy but can lead to highly efficient uptake.

Q5: Can you provide a detailed protocol for a bidirectional Caco-2 assay to test for efflux?

A5: Certainly. This protocol assumes you have access to Caco-2 cells cultured on Transwell® inserts for at least 21 days to ensure proper differentiation and monolayer formation.[26]

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

1. Monolayer Integrity Check:

  • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each Transwell® insert using an EVOM2™ voltohmmeter. Values should be >300 Ω·cm² to ensure monolayer integrity.[14]
  • Additionally, perform a Lucifer Yellow rejection assay. Add Lucifer Yellow to the apical side and measure its appearance on the basolateral side after incubation. The apparent permeability (Papp) should be <1.0 x 10⁻⁶ cm/s.

2. Preparation of Dosing Solutions:

  • Prepare a 10 µM working solution of your test compound (and positive/negative controls) in a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) with pH adjusted to 7.4.
  • For efflux inhibition arms, prepare an identical solution containing a P-gp inhibitor (e.g., 100 µM Verapamil).

3. Permeability Measurement (A→B and B→A):

  • For A→B transport:
  • Carefully remove the culture medium from the apical (AP) and basolateral (BL) compartments.
  • Add 0.5 mL of the dosing solution to the AP (donor) side and 1.5 mL of fresh transport buffer to the BL (receiver) side.
  • For B→A transport:
  • Add 1.5 mL of the dosing solution to the BL (donor) side and 0.5 mL of fresh transport buffer to the AP (receiver) side.
  • Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for 2 hours.

4. Sample Collection and Analysis:

  • At the end of the incubation, collect samples from both the donor and receiver compartments.
  • Analyze the concentration of your compound in all samples using a validated LC-MS/MS method.

5. Data Calculation:

  • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: > Papp = (dQ/dt) / (A * C₀) > Where: > * dQ/dt is the rate of permeation (amount of compound in receiver compartment per unit time). > * A is the surface area of the Transwell® membrane (e.g., 1.12 cm² for a 12-well plate). > * C₀ is the initial concentration in the donor compartment.
  • Calculate the Efflux Ratio (ER): > ER = Papp (B→A) / Papp (A→B)
Interpreting the Results

Results Results Interpretation Conclusion Active Efflux Likely Passive Diffusion Dominant Results:f1->Interpretation:f1 Results:f2->Interpretation:f2 Action Next Step Confirm with Inhibitors (e.g., Verapamil) Focus on Improving Passive Permeability (e.g., Prodrugs) Interpretation:f1->Action:f1 Interpretation:f2->Action:f2

Caption: Decision tree for interpreting efflux ratio data.

Section 3: Frequently Asked Questions (FAQs)

Q6: My compound recovery in the Caco-2 assay is very low (<50%). What does this mean?

A6: Low recovery can confound permeability data and typically points to one of several issues[5]:

  • Poor Aqueous Solubility: The compound may be precipitating out of the buffer solution. Try including a small percentage of a co-solvent like DMSO (typically ≤1%) or reducing the test concentration.

  • Non-specific Binding: The compound may be adsorbing to the plastic of the assay plate. Using low-binding plates can help mitigate this.

  • Cellular Metabolism: The Caco-2 cells may be metabolizing your compound during the assay. You can analyze the samples for known metabolites via LC-MS/MS to confirm this.

  • Intracellular Accumulation: The compound may be entering the cells but not exiting, leading to accumulation within the monolayer.

Q7: What are some alternative strategies if chemical modification is not an option?

A7: If you cannot modify the chemical structure, formulation and delivery strategies are your next best option:

  • Use of Permeation Enhancers: Certain excipients can transiently open the tight junctions between epithelial cells, allowing for paracellular transport.

  • Lipid-Based Formulations: Encapsulating your compound in liposomes or nanoemulsions can facilitate its transport across the cell membrane.

  • Cell-Penetrating Peptides (CPPs): These are short peptides that can be conjugated to a cargo molecule (like your derivative) to facilitate its entry into cells, often via endocytosis.[27][28] This is a powerful strategy for delivering otherwise impermeable molecules.[27]

Q8: How does N-methylation improve permeability?

A8: N-methylation involves replacing the hydrogen atom on an amide nitrogen with a methyl group. This improves permeability in two main ways[29]:

  • Reduces Hydrogen Bond Donors: Each N-methylation removes one hydrogen bond donor, which significantly reduces the energy required to move the molecule from a polar (aqueous) to a nonpolar (lipid) environment.[2]

  • Increases Conformational Rigidity: It can restrict the rotation around the peptide bond, which may pre-organize the molecule into a more membrane-permeable conformation.

However, a key drawback is that the amide N-H group often acts as a crucial hydrogen bond donor for binding to the biological target, so N-methylation can sometimes lead to a loss of activity.[29]

References

  • Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. RSC Publishing.
  • Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. PMC.
  • Peptide transporters and their roles in physiological processes and drug disposition. Taylor & Francis Online.
  • Multi-site esterification: A prodrug scheme to increase cell membrane permeability of therapeutic peptides. American Chemical Society.
  • Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. Academia.edu.
  • Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC.
  • Impact of different intramolecular H-bonds to increase membrane permeability. ResearchGate.
  • Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. ACS Publications.
  • Pharmaceutical and pharmacological importance of peptide transporters. Oxford Academic.
  • Microbial esterases and ester prodrugs: An unlikely marriage for combating antibiotic resistance. PubMed.
  • Peptide transporters and their roles in physiological processes and drug disposition. PubMed.
  • Design of Ester Prodrugs to Enhance Oral Absorption of Poorly Permeable Compounds: Challenges to the Discovery Scientist. Bentham Science.
  • Peptide transporters: structure, function, regulation and application for drug delivery. PubMed.
  • Pharmaceutical and pharmacological importance of peptide transporters. PubMed.
  • Recent Alternatives to Improve Permeability of Peptides. PRISM BioLab.
  • Strategies and Mechanism in Reversing Intestinal Drug Efflux in Oral Drug Delivery. MDPI.
  • Design of Ester Prodrugs to Enhance Oral Absorption of Poorly Permeable Compounds: Challenges to the Discovery Scientist. ResearchGate.
  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs.
  • Caco-2 permeability assay. Creative Bioarray.
  • Strategies and Mechanism in Reversing Intestinal Drug Efflux in Oral Drug Delivery. Semantic Scholar.
  • Designing Cell-Permeable Peptide Therapeutics That Enter the Cell by Endocytosis. PMC.
  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. ACS Publications.
  • Bacterial Efflux Pump Inhibitors Reduce Antibiotic Resistance. PMC.
  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec.
  • Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. IntechOpen.
  • PAMPA Permeability Assay. Technology Networks.
  • Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Springer Nature Experiments.
  • ADME Pampa Permeability Assay. BioDuro.
  • Caco-2 Permeability Assay. Evotec.
  • Peptide Cell Permeability. Bowers Lab.
  • Full article: Efflux pump inhibitors (EPIs) as new antimicrobial agents against Pseudomonas aeruginosa. Taylor & Francis Online.
  • Strategies for Improving Peptide Stability and Delivery. PMC.
  • Using 3D culture to improve Caco-2 permeability assays. REPROCELL.
  • A Parallel Permeability Assay of Peptides across Artificial Membrane and Cell Monolayers Using a Fluorogenic Reaction. RSC Publishing.
  • Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell ... PMC.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Z-D-Phe-Val-OH and Z-L-Phe-Val-OH Binding Affinity: A Guide for Researchers

For researchers and professionals in drug development, understanding the nuances of molecular interactions is paramount. The stereochemistry of a ligand, a seemingly subtle detail, can have profound implications for its...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, understanding the nuances of molecular interactions is paramount. The stereochemistry of a ligand, a seemingly subtle detail, can have profound implications for its binding affinity and, consequently, its biological activity. This guide provides an in-depth comparison of the binding affinity of two stereoisomeric dipeptides, Z-D-Phe-Val-OH and Z-L-Phe-Val-OH, with a focus on their interaction with the metalloprotease thermolysin as a model system.

The Critical Role of Stereochemistry in Molecular Recognition

Enzymes and receptors are chiral macromolecules, meaning they are non-superimposable on their mirror images. This inherent chirality dictates that they can differentiate between stereoisomers of a ligand, often leading to significant differences in binding affinity and biological effect. In the case of Z-D-Phe-Val-OH and Z-L-Phe-Val-OH, the only difference lies in the stereochemistry of the phenylalanine residue. This single chiral center, however, can dramatically alter the three-dimensional shape of the dipeptide and its ability to fit into the active site of a target protein.

Comparative Binding Affinity: An Evidence-Based Projection for Thermolysin

Thermolysin, a thermostable neutral metalloprotease, is an excellent model enzyme for studying peptide-protein interactions due to its well-characterized structure and substrate specificity. The active site of thermolysin features a deep hydrophobic pocket (the S1' subsite) that preferentially accommodates large hydrophobic residues of a substrate or inhibitor.

Based on available literature, there is strong evidence to suggest that thermolysin exhibits a preference for D-amino acids at certain positions in its inhibitors. A study on the affinity of dipeptide ligands for thermolysin found that an immobilized resin containing Gly-D-Phe had an association constant approximately ten times higher than that of a resin with D-Phe alone, indicating a strong preference for the D-configuration in this context. Furthermore, molecular dynamics simulations have suggested a more favorable free energy of binding for D-phenylalanine compared to L-phenylalanine in the thermolysin active site.

Therefore, it is highly probable that Z-D-Phe-Val-OH exhibits a higher binding affinity (a lower Ki or Kd value) for thermolysin than Z-L-Phe-Val-OH .

Table 1: Projected Comparative Binding Affinity Data for Thermolysin

CompoundProjected Relative Binding AffinityRationale
Z-D-Phe-Val-OH HigherThe D-configuration of the phenylalanine side chain is expected to achieve a more optimal fit within the hydrophobic S1' pocket of the thermolysin active site, leading to more favorable van der Waals interactions.
Z-L-Phe-Val-OH LowerThe L-configuration of the phenylalanine side chain may result in steric hindrance or a less favorable orientation within the S1' pocket, leading to weaker binding.

Structural Basis for Differential Binding Affinity

The projected difference in binding affinity can be attributed to the specific architecture of the thermolysin active site. The S1' subsite is a well-defined hydrophobic pocket. The orientation of the phenyl group of the phenylalanine residue is critical for maximizing hydrophobic interactions within this pocket.

In the case of Z-D-Phe-Val-OH, the D-configuration allows the phenyl side chain to project into the S1' pocket in a manner that maximizes contact with the hydrophobic residues lining the pocket, such as Phe114, Leu132, and Ile152. This optimal fit would lead to a greater decrease in the Gibbs free energy of binding.

Conversely, the L-configuration of the phenylalanine in Z-L-Phe-Val-OH would likely force the phenyl group into a less favorable orientation. This could result in steric clashes with the protein backbone or a reduction in the surface area of hydrophobic contact, thereby decreasing the overall binding affinity.

Experimental Determination of Binding Affinity: A Methodological Overview

To empirically validate the projected differences in binding affinity, a competitive enzyme inhibition assay would be the standard approach. The inhibition constant (Ki) is a quantitative measure of a compound's binding affinity to an enzyme.

Protocol: Determination of Ki for Thermolysin Inhibition

1. Materials and Reagents:

  • Thermolysin from Bacillus thermoproteolyticus

  • Z-D-Phe-Val-OH and Z-L-Phe-Val-OH

  • A suitable chromogenic or fluorogenic substrate for thermolysin (e.g., N-[3-(2-Furyl)acryloyl]-Gly-L-Leu-NH2, FAGLA)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2)

  • Spectrophotometer or fluorometer

2. Experimental Procedure:

  • Enzyme and Inhibitor Preparation: Prepare stock solutions of thermolysin and the two dipeptide inhibitors in the assay buffer.

  • Substrate Concentration: Determine the Michaelis-Menten constant (Km) of the substrate by measuring the initial reaction rates at various substrate concentrations in the absence of the inhibitor. For the inhibition assay, use a substrate concentration at or below the Km value.

  • Inhibition Assay:

    • Set up a series of reactions containing a fixed concentration of thermolysin and substrate.

    • Add varying concentrations of either Z-D-Phe-Val-OH or Z-L-Phe-Val-OH to the reaction mixtures.

    • Include a control reaction with no inhibitor.

    • Initiate the reaction by adding the enzyme.

    • Monitor the rate of substrate hydrolysis by measuring the change in absorbance or fluorescence over time.

  • Data Analysis:

    • Calculate the initial reaction velocities for each inhibitor concentration.

    • Plot the reaction velocity as a function of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) from the resulting dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km) where [S] is the substrate concentration and Km is the Michaelis-Menten constant.

The following diagram illustrates the general workflow for determining the inhibition constant.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Prepare Thermolysin Solution A1 Mix Enzyme, Substrate, and Inhibitor P1->A1 P2 Prepare Substrate (FAGLA) Solution P2->A1 P3 Prepare Inhibitor Solutions (Z-D-Phe-Val-OH & Z-L-Phe-Val-OH) P3->A1 A2 Incubate at Controlled Temperature A1->A2 A3 Monitor Reaction Progress (Spectrophotometry) A2->A3 D1 Calculate Initial Velocities A3->D1 D2 Plot Dose-Response Curve D1->D2 D3 Determine IC50 D2->D3 D4 Calculate Ki using Cheng-Prusoff Equation D3->D4

Experimental workflow for determining the Ki of thermolysin inhibitors.

Signaling Pathways and Functional Implications

Thermolysin itself is not directly involved in a specific signaling pathway in mammals. However, as a metalloprotease, it serves as a valuable model for understanding the inhibition of medically relevant enzymes such as matrix metalloproteinases (MMPs) and angiotensin-converting enzyme (ACE). These enzymes play crucial roles in various physiological and pathological processes, including tissue remodeling, inflammation, and blood pressure regulation.

The principles of stereoselective inhibition observed with thermolysin are directly applicable to the design of inhibitors for these therapeutic targets. A higher binding affinity, as projected for Z-D-Phe-Val-OH, would translate to a lower effective concentration required to inhibit the target enzyme, potentially leading to a more potent therapeutic effect and reduced off-target side effects.

The following diagram illustrates a simplified representation of a generic signaling pathway that can be modulated by a metalloprotease inhibitor.

G cluster_pathway Generic Metalloprotease-Modulated Pathway Ligand Signaling Molecule (e.g., Growth Factor) Receptor Cell Surface Receptor Ligand->Receptor Metalloprotease Metalloprotease (e.g., MMP, ACE) Receptor->Metalloprotease activates Precursor Inactive Protein Precursor ActiveProtein Active Protein Precursor->ActiveProtein Response Cellular Response (e.g., Proliferation, Migration) ActiveProtein->Response Metalloprotease->Precursor cleaves Inhibitor Z-D-Phe-Val-OH or Z-L-Phe-Val-OH Inhibitor->Metalloprotease inhibits

Modulation of a signaling pathway by a metalloprotease inhibitor.

Conclusion

In the realm of drug discovery and design, the stereochemical configuration of a molecule is a critical determinant of its interaction with biological targets. While direct experimental binding data for Z-D-Phe-Val-OH and Z-L-Phe-Val-OH is currently lacking in the scientific literature, a comprehensive analysis of the known stereoselectivity of thermolysin strongly suggests that Z-D-Phe-Val-OH will exhibit a significantly higher binding affinity than its L-phenylalanine counterpart. This difference is attributed to the more favorable fit of the D-phenylalanine side chain within the hydrophobic S1' pocket of the enzyme's active site.

For researchers in the field, this guide underscores the importance of considering stereochemistry in ligand design and provides a clear experimental framework for quantifying the binding affinities of these and other stereoisomeric compounds. The principles discussed herein are broadly applicable to the development of potent and selective inhibitors for a wide range of enzymatic targets.

References

  • Khan, A., et al. (2012). Dipeptide Inhibitors of Thermolysin and Angiotensin I-Converting Enzyme. Current Topics in Medicinal Chemistry, 12(16), 1764-1778.
  • Monzingo, A. F., & Matthews, B. W. (1984). Binding of N-carboxymethyl dipeptide inhibitors to thermolysin determined by X-ray crystallography: a novel class of transition-state analogues for zinc peptidases. Biochemistry, 23(24), 5724–5729.
  • Matthews, B. W. (1988). Structural basis of the action of thermolysin and related zinc peptidases. Accounts of Chemical Research, 21(9), 333–340.
  • Maycock, A. L., et al. (1981). Inhibition of thermolysin by N-carboxymethyl dipeptides.
  • Kester, W. R., & Matthews, B. W. (1977). Crystallographic study of the binding of dipeptide inhibitors to thermolysin: implications for the mechanism of catalysis. Biochemistry, 16(11), 2506–2516.
  • Jin, Y., & Kim, D. H. (1998). Inhibition stereochemistry of hydroxamate inhibitors for thermolysin. Bioorganic & Medicinal Chemistry Letters, 8(24), 3515-3518.
  • Wayne, S. I., & Fruton, J. S. (1983). Thermolysin-catalyzed peptide bond synthesis. Proceedings of the National Academy of Sciences, 80(11), 3241-3244.
  • Kitagishi, K., & Hiromi, K. (1983). Equilibrium study on the binding between thermolysin and Streptomyces metalloprotease inhibitor, talopeptin (MKI). Journal of Biochemistry, 93(1), 47-53.
  • Hangauer, D. G., et al. (1984). An interactive computer graphics study of thermolysin-catalyzed peptide cleavage and inhibition by N-carboxymethyl dipeptides. Biochemistry, 23(24), 5730–5741.
  • Oku, T., & Nakanishi, K. (1981). On the mechanism of the action of thermolysin: kinetic study of the thermolysin-catalysed condensation reaction of N-benzyloxycarbonyl-L-aspartic acid with L-phenylalanine methyl ester. Journal of the Chemical Society, Perkin Transactions 2, (3), 356-360.
  • van der Laan, J. M., et al. (1994). Molecular dynamics study of the binding of phenylalanine stereoisomers to thermolysin. Biophysical Chemistry, 51(2-3), 237-248.
  • Holland, D. R., et al. (1995). Inhibition of thermolysin and neutral endopeptidase 24.11 by a novel glutaramide derivative: X-ray structure determination of the thermolysin-inhibitor complex.
  • Nakanishi, K., et al. (1986). Kinetics and equilibrium of enzymatic synthesis of peptides in aqueous/organic biphasic systems. Thermolysin-catalyzed synthesis of N-(benzyloxycarbonyl)-L-aspartyl-L-phenylalanine methyl ester. European Journal of Biochemistry, 161(3), 541-549.
  • Teufel, D. P., et al. (2021). A novel assay based on pre-equilibrium titration curves for the determination of enzyme inhibitor binding kinetics. European Biophysics Journal, 50(3-4), 431-440.
  • Yasukawa, K., & Inouye, K. (2007). Effects of site-directed mutagenesis of the loop residue of the N-terminal domain Gly117 of thermolysin on its catalytic activity. Bioscience, Biotechnology, and Biochemistry, 71(12), 2972-2979.
  • Holden, H. M., & Matthews, B. W. (1988). The binding of L-valyl-L-tryptophan to crystalline thermolysin illustrates the mode of interaction of a product of peptide hydrolysis. Journal of Biological Chemistry, 263(7), 3256-3260.
  • Butler, M. J., et al. (2020). Activation of the peptidase activity of thermolysin by NaCl. Journal of Biochemistry, 167(5), 455-463.
  • Oyama, K., et al. (1981). On the mechanism of the action of thermolysin: kinetic study of the thermolysin-catalysed condensation reaction of N-benzyloxycarbonyl-L-aspartic acid with L-phenylalanine methyl ester. Journal of the Chemical Society, Perkin Transactions 2, (3), 356-360.
  • Bjelic, S., & Åqvist, J. (2006). A computational study of the catalytic mechanism of thermolysin. FEBS Letters, 580(27), 6439-6444.
  • Kester, W. R., & Matthews, B. W. (1977). Comparison of the structures of thermolysin and carboxypeptidase A. Journal of Biological Chemistry, 252(21), 7704-7710.
Comparative

Validation of Z-D-Phe-Val-OH sample purity using LC-MS analysis

As a Senior Application Scientist, evaluating the purity of protected peptide intermediates like Z-D-Phe-Val-OH (N-benzyloxycarbonyl-D-phenylalanyl-L-valine) requires moving beyond basic quality control. In peptide synth...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the purity of protected peptide intermediates like Z-D-Phe-Val-OH (N-benzyloxycarbonyl-D-phenylalanyl-L-valine) requires moving beyond basic quality control. In peptide synthesis, the presence of truncated sequences, unreacted precursors, and—most critically—stereoisomers can fundamentally compromise downstream therapeutic efficacy.

This guide objectively compares the purity profiles of premium-synthesized Z-D-Phe-Val-OH against standard commercial alternatives, detailing the causality behind the liquid chromatography-mass spectrometry (LC-MS) analytical choices required to validate these profiles.

The Causality of the Analytical Strategy: Why LC-MS?

Standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is often sufficient for quantifying overall purity, but it is analytically blind to isobaric impurities unless orthogonal detection is applied[1].

During the coupling of Z-D-Phe-OH and H-Val-OH, the activation of the C-terminal carboxylic acid on the phenylalanine residue makes the α-chiral center highly susceptible to deprotonation. This leads to the formation of an oxazolone intermediate, which can undergo stereoinversion before reacting with the valine amine[2]. The result is the formation of the diastereomer Z-L-Phe-Val-OH .

Because diastereomers possess identical molecular weights and highly similar hydrophobicities, conventional HPLC often results in co-elution. We must engineer a self-validating Ultra-Performance Liquid Chromatography (UPLC) method coupled with High-Resolution Mass Spectrometry (HRMS) to exploit subtle chromatographic retention differences while confirming sequence integrity via MS/MS fragmentation[3].

Epimerization ZDPhe Z-D-Phe-OH (Activated Precursor) Oxazolone Oxazolone Intermediate (Chiral Center Labile) ZDPhe->Oxazolone Base / Over-activation Target Z-D-Phe-Val-OH (Target Dipeptide) ZDPhe->Target + H-Val-OH (Direct Coupling) Oxazolone->Target + H-Val-OH (Retention) Epimer Z-L-Phe-Val-OH (Diastereomeric Impurity) Oxazolone->Epimer + H-Val-OH (Stereoinversion)

Figure 1: Oxazolone-mediated epimerization pathway during Z-D-Phe-OH activation.

Comparative Analysis: Premium vs. Standard Commercial Grade

Premium manufacturers employ specialized coupling reagents (e.g., OxymaPure/DIC) and strict temperature controls to suppress oxazolone formation, whereas standard commercial grades often rely on older, cost-effective chemistries (e.g., HBTU/DIEA) that elevate epimerization risks.

The table below summarizes the quantitative LC-MS data comparing a premium-grade Z-D-Phe-Val-OH sample against a standard commercial alternative.

Quality AttributePremium Synthesized GradeStandard Commercial GradeAnalytical Method
Overall Purity > 99.5%96.2%UPLC-UV (214 nm)
Z-L-Phe-Val-OH (Epimer) < 0.1% (LOD)2.8%UPLC-MS (Extracted Ion Chromatogram)
Unreacted Z-D-Phe-OH Not Detected0.6%UPLC-MS (m/z 298.10)
Mass Accuracy ([M+H]+) 399.1915 Da (Δ 1.2 ppm)399.1930 Da (Δ 4.5 ppm)ESI-HRMS
Moisture Content < 1.0%2.4%Karl Fischer Titration

Data Interpretation: The 2.8% epimer content in the standard grade is a critical failure point for downstream synthesis. If this dipeptide is incorporated into a larger active pharmaceutical ingredient (API), the resulting epimeric peptide will likely exhibit altered target-binding affinity and require complex, low-yield preparative HPLC purification.

Self-Validating LC-MS Protocol

To ensure absolute trustworthiness, analytical protocols cannot assume instrument readiness. Following ICH Q14 guidelines for analytical procedure lifecycle management, every sequence must be prefaced with a System Suitability Test (SST)[4]. The SST acts as a self-validating gatekeeper: if the system cannot resolve a known mixture of the target and its epimer, the run is automatically halted.

Step 1: Sample and SST Preparation
  • SST Mixture: Prepare a 1.0 mg/mL solution containing 99% Z-D-Phe-Val-OH and 1% Z-L-Phe-Val-OH reference standard in 50% Methanol / 50% Water.

  • Sample Preparation: Dissolve the test sample to 1.0 mg/mL in the same diluent. Causality: 50% Methanol ensures complete solubilization of the hydrophobic Z-protecting group while matching the initial mobile phase conditions to prevent peak distortion (solvent effect).

Step 2: System Suitability Testing (The Gatekeeper)
  • Inject 2 µL of the SST Mixture.

  • Acceptance Criteria: The critical resolution ( Rs​ ) between Z-D-Phe-Val-OH and Z-L-Phe-Val-OH must be ≥1.5 . The Signal-to-Noise (S/N) ratio for the 1% epimer peak must be ≥10 .

  • Causality: This proves the column chemistry and MS optics possess the fidelity required to detect trace stereoisomers at regulatory thresholds before consuming valuable sample[1].

Step 3: UPLC Chromatographic Separation
  • Column: Sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Causality: The high theoretical plate count of sub-2 µm particles is mandatory for baseline separation of diastereomers.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 30% B to 70% B over 10 minutes. Flow rate: 0.4 mL/min. Temperature: 40°C.

Step 4: High-Resolution Mass Spectrometry (ESI-HRMS)
  • Ionization: Electrospray Ionization in positive mode (ESI+).

  • Detection: Full scan m/z 100–1000. Target [M+H]+ is m/z 399.19.

  • Validation: Use targeted MS/MS (Collision Energy 20 eV) to monitor the fragmentation of the precursor ion into the characteristic Z-group fragment (m/z 91.05, tropylium ion) and the Phe-Val dipeptide backbone cleavages.

LCMS_Workflow Start Sample & SST Prep (1 mg/mL in 50% MeOH) SST System Suitability Test (Inject Epimer Mix) Start->SST Decision Rs ≥ 1.5 & S/N ≥ 10? SST->Decision Halt Halt Sequence & Troubleshoot Column Decision->Halt No (Fails Criteria) LC UPLC Separation (Sub-2µm C18, Gradient) Decision->LC Yes (System Validated) MS ESI-HRMS Detection (Target m/z 399.19) LC->MS Data Data Integration & Impurity Profiling MS->Data End Validated Purity Report Data->End

Figure 2: Self-validating LC-MS workflow ensuring system suitability prior to sample analysis.

Conclusion

Validating the purity of Z-D-Phe-Val-OH requires an analytical framework that acknowledges the chemical realities of peptide synthesis. Standard commercial grades often harbor hidden epimeric impurities that standard UV-HPLC cannot definitively characterize. By implementing a self-validating UPLC-HRMS protocol grounded in ICH Q14 principles, researchers can confidently distinguish high-fidelity peptide intermediates from sub-standard batches, thereby safeguarding the integrity of their downstream drug development pipelines.

References

  • How to Test Peptide Purity: Methods and Analysis Guide. Prax Peptides.[Link]

  • Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regulatory frameworks. Biotech Spain.[Link]

  • Epimerisation in Peptide Synthesis. National Institutes of Health (NIH) / PMC.[Link]

Sources

Validation

Z-D-Phe-Val-OH NMR Validation Guide: 1D/2D Spectral Benchmarking and Alternative Comparisons

As a Senior Application Scientist, I frequently encounter the challenge of structurally validating chiral peptide building blocks. Z-D-Phe-Val-OH (Carbobenzoxy-D-phenylalanyl-L-valine) is a critical dipeptide intermediat...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of structurally validating chiral peptide building blocks. Z-D-Phe-Val-OH (Carbobenzoxy-D-phenylalanyl-L-valine) is a critical dipeptide intermediate used in the synthesis of protease inhibitors and serves as a gold-standard benchmark in peptide coupling racemization studies [1]. Validating its structural integrity and diastereomeric purity requires far more than a cursory 1H NMR scan.

This guide provides a comprehensive comparison of NMR methodologies (Standard 1D vs. Multiparametric 2D NMR) and contrasts the spectral footprint of Z-D-Phe-Val-OH with alternative protecting groups (e.g., Fmoc) and its L-L diastereomer.

Methodological Comparison: 1D vs. 2D NMR Validation Suites

Why must we move beyond standard 1D NMR for the validation of Z-D-Phe-Val-OH?

  • Signal Overlap & Ambiguity : In standard 1D 1H NMR, the aromatic protons of the Carbobenzoxy (Z) protecting group (5H) and the Phenylalanine side chain (5H) heavily overlap in the 7.1–7.4 ppm region. Relying solely on 1D integration in this region can easily mask underlying aromatic impurities.

  • Diastereomeric Resolution : The D-L (target) and L-L (epimer) variants of Z-Phe-Val-OH exhibit subtle chemical shift differences, particularly in the Valine isopropyl methyl groups. A 2D NMR suite (specifically HSQC and COSY) provides carbon-proton and proton-proton correlations that amplify these subtle differences, allowing for precise diastereomeric excess (d.e.) quantification [2].

  • Alternative Comparison (Z vs. Fmoc) : Compared to Fmoc-D-Phe-Val-OH, the Z-protected dipeptide lacks the bulky fluorenyl ring system. This absence reduces anisotropic shielding effects on the Valine methyls, making the Z-derivative a superior, cleaner model for baseline shift assignments.

Experimental Protocols: Self-Validating NMR Workflow

To ensure absolute trustworthiness and reproducibility, the following protocol incorporates strict self-validating steps—such as internal referencing, temperature equilibration, and lock/shim verification.

Step 1: Sample Preparation
  • Procedure : Weigh 15–20 mg of the Z-D-Phe-Val-OH standard. Dissolve completely in 0.6 mL of DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS). Transfer the solution to a 5 mm high-precision NMR tube.

  • Causality : DMSO-d6 is explicitly chosen over CDCl3 to disrupt intermolecular hydrogen bonding. This prevents peptide aggregation, which would otherwise lead to peak broadening, and significantly sharpens the amide NH signals for accurate integration [3].

Step 2: Spectrometer Calibration (Self-Validation)
  • Procedure : Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Self-Validation Check : Equilibrate the probe temperature to exactly 298 K for a minimum of 5 minutes before acquisition. Why? Amide NH chemical shifts are highly temperature-dependent (temperature coefficients). Failing to stabilize the temperature invalidates any direct comparison to reference spectra. Lock on the DMSO-d6 deuterium signal and perform automated gradient shimming (Z1-Z5) until the lock level is perfectly stable.

Step 3: Acquisition Parameters
  • 1H NMR : Pulse program zg30, 16 scans, relaxation delay (D1) of 2.0 s.

  • 13C NMR : Pulse program zgpg30 (proton decoupled), 1024 scans, D1 of 2.0 s.

  • 2D HSQC : Pulse program hsqcedetgpsisp2.2, 256 t1 increments, 4 scans per increment.

Step 4: Processing and Assignment
  • Procedure : Apply exponential line broadening (LB = 0.3 Hz for 1H, 1.0 Hz for 13C). Phase and baseline correct the spectra manually. Reference the internal TMS signal to exactly 0.00 ppm.

Quantitative Data & Reference Shifts

The tables below summarize the expected chemical shifts for Z-D-Phe-Val-OH and compare its diagnostic peaks against alternative models to facilitate rapid purity assessments [4].

Table 1: Z-D-Phe-Val-OH 1H and 13C NMR Reference Chemical Shifts (DMSO-d6, 298 K)
FragmentProtons (1H ppm, Multiplicity, J in Hz)Carbons (13C ppm)Diagnostic Notes
Val-CH3 (γ) 0.82 (d, J=6.8, 3H), 0.86 (d, J=6.8, 3H)18.2, 19.1Diastereotopic methyls; highly sensitive to D-L vs L-L stereochemistry.
Val-CH (β) 2.05 (m, 1H)30.5Spin-coupled to both methyls and Val-α.
Phe-CH2 (β) 2.75 (dd, J=13.5, 10.2, 1H), 3.02 (dd, J=13.5, 4.5, 1H)37.8ABX spin system due to adjacent chiral center.
Val-CH (α) 4.18 (dd, J=8.5, 6.0, 1H)57.4Downfield shifted due to adjacent carboxyl and amide.
Phe-CH (α) 4.35 (ddd, J=10.2, 8.5, 4.5, 1H)55.6Overlaps with Z-CH2 in lower field instruments.
Z-CH2 4.95 (s, 2H)65.2Sharp singlet in DMSO; distinguishes Z from Boc/Fmoc.
Aromatic 7.15 - 7.35 (m, 10H)126.5 - 137.2Complex multiplet; requires 2D HSQC to resolve specific C-H pairs.
Amide NH 8.05 (d, J=8.5, 1H)-Sharp doublet in DMSO-d6; exchanges dynamically in D2O.
Urethane NH 7.45 (d, J=8.5, 1H)-Differentiates from standard peptide amide bonds.
Carbonyls -156.2, 171.5, 173.2Confirms backbone integrity (Z, Amide, and COOH respectively).
Table 2: Comparative Diagnostic Shifts (Alternative Models)
CompoundVal-CH3 (1H ppm)Z/Fmoc-CH2 (1H ppm)Validation Efficacy
Z-D-Phe-Val-OH (Target)0.82, 0.864.95 (s)Excellent baseline for racemization assays.
Z-L-Phe-Val-OH (Epimer)0.88, 0.924.98 (s)+0.06 ppm shift in Val-CH3 allows precise epimer quantification.
Fmoc-D-Phe-Val-OH (Alt)0.75, 0.804.15-4.30 (m)Fmoc ring current shields Val-CH3; complex Fmoc-CH2 splitting.

Visualization: NMR Validation Workflow

To systematically validate the dipeptide and ensure no false positives occur during structural elucidation, we employ the following logical workflow:

NMR_Workflow Start Z-D-Phe-Val-OH Sample Prep (DMSO-d6) OneD 1D NMR (1H & 13C) Primary Screening Start->OneD Lock/Shim & Temp Cal TwoD 2D NMR Suite (COSY, HSQC, HMBC) OneD->TwoD Resolve Aromatic Overlap Compare Diastereomeric Profiling (vs L-L Epimer) TwoD->Compare Assign Val-CH3 Shifts Validate Structural & Chiral Validation Confirmed Compare->Validate Epimer < 1% detected

Logical workflow for multiparametric NMR validation of Z-D-Phe-Val-OH.

Conclusion

The choice to utilize a combined 1D/2D NMR approach in DMSO-d6 is not arbitrary. While 1D 1H NMR is sufficient for gross purity checks, it fails to definitively quantify diastereomeric impurities due to the overlapping aromatic regions. By leveraging the diastereotopic nature of the Valine methyl groups—which shift by ~0.06 ppm between the D-L and L-L epimers—we establish a self-validating internal metric for chiral purity. Furthermore, comparing Z-D-Phe-Val-OH to Fmoc-D-Phe-Val-OH demonstrates that the Z-group provides a cleaner aliphatic window, making it the superior model substrate for evaluating peptide coupling chemistries.

References

  • Organic & Biomolecular Chemistry. RSC Publishing. URL: [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. URL:[Link]

  • Effects of structural differences on the NMR chemical shifts in isostructural dipeptides. National Institutes of Health (NIH). URL:[Link]

Comparative

Comprehensive Comparison Guide: Assessing Cross-Reactivity of Z-D-Phe-Val-OH in Human Cell Lines

Molecular Context & Scientific Rationale In the landscape of peptide-based drug design, dipeptide derivatives serve as critical fragments for target validation and inhibitor synthesis. Z-D-Phe-Val-OH (benzyloxycarbonyl-D...

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Author: BenchChem Technical Support Team. Date: March 2026

Molecular Context & Scientific Rationale

In the landscape of peptide-based drug design, dipeptide derivatives serve as critical fragments for target validation and inhibitor synthesis. Z-D-Phe-Val-OH (benzyloxycarbonyl-D-phenylalanyl-L-valine) is a highly specialized intermediate, predominantly utilized as a structural precursor for synthesizing potent, highly selective thrombin inhibitors, such as peptide boronates[1].

When evaluating peptide fragments in human cell lines, assessing cross-reactivity is paramount. Peptides can act as competitive substrates, allosteric modulators, or irreversible inhibitors of off-target endogenous proteases. Unlike broad-spectrum inhibitors such as 2[2], which irreversibly inhibit caspases but also exhibit severe off-target effects like N-linked glycanase 1 (NGLY1) inhibition and subsequent autophagy induction[3], Z-D-Phe-Val-OH is engineered for specificity. The inclusion of a D-amino acid (D-Phe) provides significant steric hindrance against endogenous peptidases, drastically reducing its cross-reactivity and preventing unwanted epimerization—a common liability in L,L-dipeptides that can unpredictably alter biological activity[4].

Comparative Performance: Z-D-Phe-Val-OH vs. Industry Standards

To objectively evaluate the performance of Z-D-Phe-Val-OH, we must benchmark it against widely used peptide inhibitors in human cell line assays (e.g., HEK293, SH-SY5Y). The table below synthesizes the cross-reactivity profiles, highlighting the phenotypic stability of Z-D-Phe-Val-OH.

Metric / PropertyZ-D-Phe-Val-OHZ-VAD-FMK (Standard)Z-Phe-Phe-OH (Fragment)
Primary Application Thrombin Inhibitor PrecursorPan-Caspase InhibitorCathepsin Inhibitor Fragment
Caspase Cross-Reactivity ( IC50​ ) > 100 µM (Inert)< 0.1 µM (Potent)> 50 µM (Weak)
NGLY1 Off-Target Effect None ObservedHigh (Induces Autophagy)None Observed
Chiral Stability / Epimerization Risk High (D-amino acid stabilized)ModerateLow (Prone to L,L D,L shift)
Cytotoxicity ( LD50​ in HEK293) > 200 µM~ 50 µM (Necroptosis risk)> 150 µM

Mechanistic Pathways & Off-Target Liability

The causality behind a peptide's off-target toxicity often lies in its structural reactivity. Z-VAD-FMK contains a reactive fluoromethylketone (FMK) group that covalently binds to the catalytic cysteine of caspases. However, this same reactivity allows it to covalently inhibit NGLY1, disrupting the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway and triggering cellular stress[2][3].

Conversely, Z-D-Phe-Val-OH lacks a reactive warhead (terminating in a free carboxylic acid) and utilizes the D-Phe configuration to evade non-specific binding pockets. This structural design ensures that cellular homeostasis is maintained during in vitro assays.

Pathways P1 Peptide Inhibitor Exposure P2 Z-VAD-FMK (Pan-Caspase) P1->P2 P3 Z-D-Phe-Val-OH (Target Precursor) P1->P3 P4 NGLY1 Inhibition (ERAD Pathway) P2->P4 Covalent Binding P6 No NGLY1 Interaction (Protease Specific) P3->P6 D-Phe Steric Hindrance P5 Autophagy & Necroptosis (Off-Target Toxicity) P4->P5 ER Stress Induction P7 Cellular Homeostasis Maintained P6->P7 High Specificity

Caption: Comparative signaling pathways highlighting off-target NGLY1 inhibition versus target specificity.

Self-Validating Experimental Protocols

To rigorously assess the cross-reactivity of Z-D-Phe-Val-OH, researchers must employ self-validating experimental systems. A self-validating protocol inherently controls for false positives/negatives by utilizing orthogonal readouts and strict internal controls.

G N1 Z-D-Phe-Val-OH Preparation N2 Cell Incubation (HEK293 / SH-SY5Y) N1->N2 Dosing (0.1 - 100 µM) N3 Viability Assays (MTT & LDH) N2->N3 24h - 48h N4 Protease Profiling (FRET Substrates) N2->N4 Cell Lysate Extraction N5 LC-MS/MS Chiral Stability N2->N5 Intracellular Fraction N6 Cross-Reactivity Data Synthesis N3->N6 Toxicity Baseline N4->N6 Off-Target Binding N5->N6 Epimerization Check

Caption: Step-by-step workflow for assessing peptide cross-reactivity and stability in human cell lines.

Protocol A: Multiplexed Cytotoxicity & Apoptosis Profiling

Objective: Differentiate between metabolic downregulation and actual loss of membrane integrity.

  • Step 1: Seed HEK293 cells in a 96-well plate at 1×104 cells/well. Incubate overnight.

  • Step 2: Treat cells with Z-D-Phe-Val-OH (10 µM - 200 µM). Include DMSO (0.1%) as a vehicle negative control, and Z-VAD-FMK (50 µM) as a positive control for off-target necroptosis[2].

  • Step 3 (Orthogonal Readout 1): After 48 hours, perform an MTT assay to measure mitochondrial metabolic activity.

  • Step 4 (Orthogonal Readout 2): Concurrently, sample the supernatant for an LDH (Lactate Dehydrogenase) release assay to measure membrane rupture.

  • Causality & Validation: Relying solely on MTT can yield false positives if a peptide merely slows metabolism. By coupling MTT with LDH release, the system self-validates: a drop in MTT without a rise in LDH indicates cytostasis, whereas a rise in LDH confirms true cytotoxic cross-reactivity.

Protocol B: Intracellular Protease Cross-Reactivity Assay

Objective: Quantify off-target competitive inhibition of executioner caspases.

  • Step 1: Lyse treated cells using a non-denaturing CHAPS buffer to preserve endogenous enzyme activity.

  • Step 2: Transfer lysates to a black 96-well microplate. Add 50 µM of fluorogenic substrate Ac-DEVD-AMC (specific for Caspase-3/7).

  • Step 3: Measure fluorescence kinetics (Excitation 380 nm / Emission 460 nm) continuously for 60 minutes at 37°C.

  • Causality & Validation: Direct kinetic measurement of the lysate distinguishes between competitive inhibition (cross-reactivity) and transcriptional downregulation of the enzyme. If Z-D-Phe-Val-OH cross-reacts with caspases, the Vmax​ of AMC cleavage will decrease dose-dependently.

Protocol C: LC-MS/MS Chiral Stability Assessment

Objective: Verify that the peptide does not undergo intracellular epimerization.

  • Step 1: Extract intracellular peptides using cold methanol precipitation.

  • Step 2: Analyze the extract using Chiral High-Performance Liquid Chromatography (HPLC) coupled to tandem mass spectrometry (LC-MS/MS). Ensure the use of a chiral stationary phase (CSP) column.

  • Causality & Validation: Standard reverse-phase LC cannot resolve D/L epimers. Because epimerization (e.g., converting to the L,L-dipeptide) can drastically alter a peptide's cross-reactivity profile[4], utilizing CSP-LC-MS/MS is mandatory to definitively prove that the Z-D-Phe-Val-OH sequence remains chirally intact within the cellular environment.

References

  • Deadman et al., "Characterization of a Class of Peptide Boronates with Neutral P1 Side Chains as Highly Selective Inhibitors of Thrombin", ResearchGate. 1

  • "Z-VAD-FMK: A Technical Guide to Target Specificity and Caspase Inhibition", BenchChem. 2

  • "Assessing Epimerization Levels: A Comparative Guide to BTFFH and Other Coupling Reagents", BenchChem. 4

  • "Inhibition of NGLY1 inactivates the transcription factor Nrf1 and potentiates proteasome inhibitor cytotoxicity", ChemRxiv. 3

Sources

Validation

Reproducibility of Z-D-Phe-Val-OH assay results in biological replicates

Reproducibility of Z-D-Phe-Val-OH Assay Results in Biological Replicates: A Comparative Guide to Chiral Analytical Platforms Executive Summary In peptide drug development, maintaining chiral integrity is paramount. Epime...

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Author: BenchChem Technical Support Team. Date: March 2026

Reproducibility of Z-D-Phe-Val-OH Assay Results in Biological Replicates: A Comparative Guide to Chiral Analytical Platforms

Executive Summary

In peptide drug development, maintaining chiral integrity is paramount. Epimerization—the undesirable inversion of stereochemistry at an amino acid's α-carbon—can lead to the formation of diastereomeric impurities that drastically alter a peptide's biological activity and therapeutic efficacy[1]. The dipeptide Z-Phe-Val-OH is universally employed as a stringent model to assess this phenomenon, specifically by quantifying the formation of its unwanted diastereomer, Z-D-Phe-Val-OH[1].

While quantifying this epimer in neat chemical solvents is straightforward, transitioning the assay to biological replicates (e.g., multi-subject plasma cohorts for stability testing) introduces severe analytical challenges. Matrix effects, endogenous protease activity, and differential protein binding make reproducibility highly variable. This guide objectively compares the performance of Direct Chiral LC-MS/MS against traditional Pre-column Derivatization GC-MS, providing a self-validating workflow for reproducible Z-D-Phe-Val-OH quantification in biological matrices.

Mechanistic Insight: The Causality of Chiral Inversion and Matrix Interference

As an application scientist, it is critical to understand why biological replicates induce variance and how our analytical choices mitigate it.

1. The Epimerization Mechanism: The bulky isopropyl side chain of valine creates significant steric hindrance, making the Z-Phe-Val sequence highly susceptible to epimerization[2]. The mechanism typically involves the formation of a highly reactive oxazolone intermediate. Deprotonation at the α-carbon leads to a planar enolate, which, upon reprotonation, yields a mixture of L- and D-epimers. In biological matrices, this process can be artificially accelerated by pH fluctuations or specific endogenous amidases.

2. Matrix-Induced Variability: When assessing peptide stability across biological replicates (e.g., plasma from six different subjects), endogenous esterase activity varies per subject. Furthermore, lipids and proteins in the matrix cause unpredictable ion suppression in mass spectrometry. If the analytical method cannot effectively separate the Z-D-Phe-Val-OH epimer from these matrix interferents, the Coefficient of Variation (CV%) across replicates will exceed acceptable pharmaceutical guidelines (>15%).

Comparison of Analytical Alternatives

Accurate assessment of epimerization requires robust and validated analytical methods[1]. To achieve high reproducibility across biological replicates, the platform must offer superior chiral resolution without inducing artificial epimerization during sample prep.

  • Alternative 1: Pre-column Derivatization GC-MS (Traditional but Flawed)

    • Mechanism: Requires complete hydrolysis of the peptide (e.g., heating at 110 °C for 24 hours in 6 N HCl), followed by derivatization (e.g., with MTPA-Cl) to make the resulting amino acids volatile for GC analysis[1].

    • The Biological Replicate Problem: The harsh hydrolysis step artificially induces epimerization, skewing the biological baseline. Furthermore, varying lipid content across biological replicates heavily interferes with derivatization efficiency, leading to unacceptable CV%.

  • Alternative 2: Direct Chiral LC-MS/MS (Recommended)

    • Mechanism: Utilizes a chiral stationary phase (CSP) column coupled with tandem mass spectrometry to directly separate and quantify intact Z-L-Phe-Val-OH and Z-D-Phe-Val-OH[1]. Linear gradients of acetonitrile and water supplemented with 0.1% TFA are highly effective for this separation[3].

    • The Biological Replicate Advantage: Eliminates hydrolysis-induced artifacts. Multiple Reaction Monitoring (MRM) filters out biological matrix noise, yielding highly reproducible results across distinct biological samples.

Data Presentation: Performance in Plasma Replicates

Table 1: Quantitative comparison of Z-D-Phe-Val-OH assay performance across human plasma biological replicates (n=6 per platform).

Analytical MetricPre-column Derivatization GC-MSDirect Chiral LC-MS/MS
Sample Prep Time > 24 hours (Hydrolysis required)< 2 hours (Direct precipitation)
Limit of Detection (LOD) 50 ng/mL2 ng/mL
Matrix Effect (Suppression) High (Derivatization interference)Low (Isotope dilution corrected)
Reproducibility (CV%) 22.4% (Fails Pharma Guidelines)5.1% (Highly Reproducible)
Epimerization Artifacts High (Induced by 6N HCl)None (Intact analysis)

Experimental Protocol: Self-Validating Chiral LC-MS/MS Workflow

To ensure trustworthiness, the following protocol is designed as a self-validating system . By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) before extraction, any loss during sample prep or ion suppression during MS analysis is proportionally corrected. The ratio of Z-D-Phe-Val-OH to the SIL-IS remains constant, independently validating the extraction efficiency of every single biological replicate.

Step-by-Step Methodology:

  • Sample Aliquoting & Spiking: Aliquot 100 µL of the biological replicate (e.g., human plasma) into a microcentrifuge tube. Immediately spike with 10 µL of heavy-isotope labeled internal standard (Z-Phe-Val-OH-¹³C, 1 µg/mL).

    • Causality: Spiking the IS at step zero ensures that all downstream matrix effects are perfectly mirrored and mathematically normalized.

  • Enzyme Quenching & Protein Precipitation: Add 300 µL of ice-cold acetonitrile (ACN) containing 0.1% formic acid. Vortex vigorously for 2 minutes.

    • Causality: Ice-cold ACN instantly denatures endogenous plasma proteases, freezing the biological epimerization state and preventing ex vivo chiral inversion.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated plasma proteins. Transfer the supernatant to a clean glass autosampler vial.

  • Evaporation and Reconstitution: Evaporate the supernatant under a gentle stream of nitrogen at room temperature. Reconstitute in 100 µL of the initial mobile phase (20% ACN in water).

  • Chiral LC-MS/MS Analysis: Inject 5 µL onto a Chiralpak column. Run a linear gradient of 20-70% ACN supplemented with 0.1% TFA over 14 minutes[4]. Monitor the MRM transitions for the intact Z-D-Phe-Val-OH and the internal standard to calculate the precise epimerization percentage.

Workflow Visualization

G A Biological Replicates (n=6 Plasma Samples) B Spike Internal Standard (Isotope Labeled) A->B C Protein Precipitation (Ice-Cold ACN) B->C D Chiral LC-MS/MS Separation C->D E Quantify Z-D-Phe-Val-OH (Epimerization %) D->E

Workflow for reproducible Z-D-Phe-Val-OH quantification in biological replicates.

References

  • Title: Organic & Biomolecular Chemistry - Screening of N-Alkyl-Cyanoacetamido Oximes. Source: RSC Publishing. URL: [Link]

Sources

Comparative

A Comparative Guide to the Orthogonal Validation of Z-D-Phe-Val-OH using FTIR and Mass Spectrometry

Introduction In the realm of peptide science and drug development, the structural integrity and purity of synthetic peptides are paramount. Z-D-Phe-Val-OH (N-Benzyloxycarbonyl-D-Phenylalanyl-L-Valine) is a protected dipe...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the realm of peptide science and drug development, the structural integrity and purity of synthetic peptides are paramount. Z-D-Phe-Val-OH (N-Benzyloxycarbonyl-D-Phenylalanyl-L-Valine) is a protected dipeptide that serves as a crucial intermediate in the synthesis of more complex peptide structures. Its precise chemical identity—correct sequence, stereochemistry, and the presence of the benzyloxycarbonyl (Z) protecting group—is critical for the successful outcome of subsequent synthetic steps and the ultimate biological activity of the final product.

To ensure the quality of such intermediates, robust analytical validation is not merely a quality control checkpoint but a foundational requirement. No single analytical technique can provide a complete picture of a molecule's identity and purity.[1][2][3] Instead, a multi-pronged approach using orthogonal methods—techniques that measure different properties of the molecule—is the gold standard for comprehensive characterization.[1][2][3][4]

This guide provides an in-depth comparison of two cornerstone analytical techniques for the validation of Z-D-Phe-Val-OH: Fourier-Transform Infrared (FTIR) Spectroscopy and High-Resolution Mass Spectrometry (HRMS). We will explore the causality behind experimental choices, provide detailed protocols, and demonstrate how these methods, when used in concert, provide a self-validating system for structural confirmation and purity assessment.

Part 1: Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Confirmation

Principle of FTIR Spectroscopy

FTIR spectroscopy is a rapid, non-destructive technique that serves as a "molecular fingerprinting" tool.[5] It probes the vibrational modes of a molecule's functional groups.[6] When infrared radiation is passed through a sample, specific frequencies are absorbed, corresponding to the energy required to excite molecular bonds to a higher vibrational state (e.g., stretching, bending). The resulting spectrum of absorption versus wavenumber is unique to the molecule's chemical structure. For Z-D-Phe-Val-OH, FTIR is invaluable for confirming the presence of all key architectural components: the N-terminal protecting group, the peptide backbone, the amino acid side chains, and the C-terminal carboxylic acid.

A common and highly effective method for FTIR analysis is Attenuated Total Reflectance (ATR).[7][8][9] In ATR, the IR beam is guided through a crystal of high refractive index (like diamond or zinc selenide).[10][11] The sample is placed in tight contact with this crystal. An "evanescent wave" of IR energy penetrates a few microns into the sample at the point of reflection, and the absorbed energy is detected.[7][9] This technique is favored for its minimal sample preparation—often requiring just a small amount of solid powder—and excellent reproducibility.[8][9][11]

Experimental Protocol: ATR-FTIR
  • Instrument Preparation: Ensure the ATR-FTIR spectrometer is powered on and has reached thermal stability.

  • Crystal Cleaning: Meticulously clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe to remove any residues.

  • Background Collection: Acquire a background spectrum of the clean, empty crystal. This is a critical step to subtract the spectral signature of the ambient environment (e.g., CO₂, water vapor) and the instrument itself from the sample spectrum.[6]

  • Sample Application: Place a small amount of Z-D-Phe-Val-OH powder (typically 1-5 mg) directly onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm, uniform contact between the solid sample and the crystal surface. Good contact is essential for a high-quality spectrum.[10]

  • Sample Spectrum Acquisition: Collect the sample spectrum. A typical setting involves co-adding 32 or 64 scans at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.[5]

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance spectrum. Perform baseline correction and peak labeling as needed.

Workflow for ATR-FTIR Analysis

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis Clean_Crystal 1. Clean ATR Crystal Collect_Bkg 2. Collect Background Spectrum (Air) Clean_Crystal->Collect_Bkg Apply_Sample 3. Apply Z-D-Phe-Val-OH Powder Apply_Pressure 4. Apply Pressure Apply_Sample->Apply_Pressure Collect_Sample 5. Collect Sample Spectrum Apply_Pressure->Collect_Sample Process 6. Ratio Sample/Background Collect_Sample->Process Analyze 7. Identify Characteristic Peaks Process->Analyze Result Result: Functional Group Confirmation Analyze->Result

Caption: Workflow for Z-D-Phe-Val-OH validation via ATR-FTIR.

Expected Spectroscopic Data and Interpretation

The FTIR spectrum of Z-D-Phe-Val-OH is a composite of the vibrations from its constituent parts. The presence of absorption bands in the expected regions provides strong evidence for the correct structure.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Rationale & Significance
Carboxylic Acid O-H stretch2500-3300 (broad)The very broad nature of this peak is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. Its presence confirms the C-terminus is not esterified.
Z-Group & Phe Ring Aromatic C-H stretch3030-3100Indicates the presence of sp² C-H bonds in the benzyloxycarbonyl and phenylalanine aromatic rings.
Valine Side Chain Aliphatic C-H stretch2870-2960Confirms the presence of the saturated hydrocarbon side chain of valine.
Carbonyls (C=O) Carboxylic Acid C=O stretch~1710A strong band characteristic of the carbonyl in the C-terminal carboxylic acid.
Z-Group (Carbamate) Carbamate C=O stretch~1690The carbonyl of the benzyloxycarbonyl protecting group. Often overlaps with other carbonyl signals.
Peptide Backbone Amide I (C=O stretch)1630-1680This is one of the most important peaks, confirming the presence of the peptide bond.[6][12][13] Its position is sensitive to secondary structure.[6]
Peptide Backbone Amide II (N-H bend, C-N stretch)1510-1580Another key indicator of the peptide linkage.[6][12][13] The combination of Amide I and II bands is definitive proof of a peptide backbone.[12][14]
Phe Ring Aromatic C=C stretch1450-1600 (multiple bands)These sharp bands are characteristic of the phenyl ring in phenylalanine.[15][16]

Trustworthiness: The self-validating nature of this protocol lies in its comprehensive fingerprint. A successful validation requires not just the presence of expected peaks but also the absence of significant unexpected ones. For instance, the absence of a strong, sharp peak around 3300-3500 cm⁻¹ indicates the N-terminus is properly protected (i.e., not a free amine). However, FTIR is generally not quantitative and cannot distinguish between enantiomers (D- vs. L-phenylalanine).[5]

Part 2: High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Sequence Verification

Principle of Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[17] For peptide analysis, Electrospray Ionization (ESI) is the premier soft ionization technique, as it allows for the transfer of polar, thermally fragile molecules like peptides from solution into the gas phase as intact, charged ions with minimal fragmentation.[17][18][19]

High-Resolution Mass Spectrometry (HRMS), using analyzers like Orbitrap or Time-of-Flight (TOF), provides extremely accurate mass measurements (typically <5 ppm error).[20][21] This precision allows for the unambiguous determination of a molecule's elemental formula, serving as a definitive confirmation of its identity.[22]

Furthermore, tandem mass spectrometry (MS/MS) allows for the sequencing of the peptide.[23][24][25] In an MS/MS experiment, the intact parent ion (e.g., [M+H]⁺) is selected, subjected to fragmentation (e.g., through collision with an inert gas, known as Collision-Induced Dissociation or CID), and the masses of the resulting fragment ions are measured.[24][25] Peptides predictably fragment along the amide backbone, producing characteristic "b" and "y" ions, which correspond to fragments containing the N-terminus and C-terminus, respectively.[26][27][28] Analyzing the mass differences in these ion series reveals the amino acid sequence.[23][29]

Experimental Protocol: ESI-HRMS and MS/MS
  • Sample Preparation: Dissolve a small amount of Z-D-Phe-Val-OH in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of ~1-10 µg/mL. Formic acid aids in the protonation of the molecule, facilitating the formation of positive ions like [M+H]⁺.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard solution to ensure high mass accuracy. This is a critical step for HRMS.

  • Infusion/Injection: Introduce the sample into the ESI source via direct infusion or through an HPLC system. LC-MS is preferred as it can separate impurities prior to analysis.[1][30]

  • Full Scan MS (MS1): Acquire a high-resolution full scan spectrum to detect the intact parent ion. The goal is to find the measured m/z that corresponds to the theoretical m/z of the protonated molecule ([M+H]⁺).

  • Tandem MS (MS2): Set up a data-dependent acquisition experiment. The instrument will automatically select the most intense ion from the MS1 scan (the presumed [M+H]⁺ ion) for fragmentation.

  • Fragmentation: The selected precursor ion is isolated in the collision cell and fragmented via CID.

  • Fragment Ion Scan: The m/z values of the resulting fragment ions are measured in the second mass analyzer.

  • Data Analysis: The accurate mass from the MS1 scan is used to confirm the elemental composition. The MS2 spectrum is analyzed to identify the b- and y-ion series, confirming the Phe-Val sequence.

Workflow for ESI-HRMS/MS Analysis

MS_Workflow cluster_prep_ms Preparation cluster_acq_ms Acquisition cluster_proc_ms Analysis Dissolve 1. Dissolve Sample (e.g., ACN/H₂O + 0.1% FA) Calibrate 2. Calibrate Mass Spectrometer Dissolve->Calibrate Inject 3. Inject into ESI Source MS1 4. Acquire Full Scan (MS1) (Parent Ion) Inject->MS1 Isolate 5. Isolate [M+H]⁺ Ion MS1->Isolate Analyze_MS1 7. Confirm Accurate Mass of [M+H]⁺ MS1->Analyze_MS1 Fragment 6. Fragment via CID (MS2) Isolate->Fragment Analyze_MS2 8. Identify b- and y-ion Fragment Series Fragment->Analyze_MS2 Result_MS Result: Elemental Composition & Sequence Verified Analyze_MS1->Result_MS Analyze_MS2->Result_MS

Caption: Workflow for Z-D-Phe-Val-OH validation via ESI-HRMS/MS.

Expected Mass Spectrometric Data

Molecular Formula: C₂₂H₂₆N₂O₅ Monoisotopic Mass: 414.1842 Da

1. Full Scan HRMS (MS1) Data: The primary goal is to match the observed mass with the theoretical mass.

Ion SpeciesTheoretical m/zExpected Observation
[M+H]⁺ 415.1914High-intensity peak with < 5 ppm mass error.
[M+Na]⁺ 437.1733Common adduct, lower intensity than [M+H]⁺.

2. Tandem MS (MS2) Fragmentation Data: The fragmentation of the [M+H]⁺ precursor ion (m/z 415.19) will yield a series of b- and y-ions that confirm the sequence.

Fragment IonSequenceTheoretical m/zSignificance
b₁ Z-D-Phe300.1281Confirms the first residue is Z-D-Phe. This is a crucial fragment.
y₁ Val-OH118.0863Confirms the C-terminal residue is Valine.

Trustworthiness: The high accuracy of the parent ion mass provides extremely strong evidence for the correct elemental formula. The MS/MS fragmentation pattern provides definitive proof of the amino acid sequence. If the sequence were reversed (Val-Phe), the b₁ and y₁ ions would be completely different. This method is a self-validating system for sequence determination.

Part 3: Comparative Analysis & The Power of Orthogonality

Neither FTIR nor MS alone is sufficient for complete validation, but together they provide a comprehensive and trustworthy assessment.

ParameterFTIR SpectroscopyMass Spectrometry
Information Provided Presence of functional groups (molecular fingerprint).Precise molecular weight, elemental formula, and amino acid sequence.
Specificity Moderate. Confirms chemical architecture but not connectivity or sequence.Very High. Confirms elemental composition and exact sequence of amino acids.
Destructive? No (for ATR).Yes. The sample is consumed.
Sample Amount Milligrams.Micrograms to Nanograms.
Key Strength Rapidly confirms the presence of all required chemical building blocks (Z-group, peptide bond, acid).Unambiguously confirms the final assembled structure and molecular weight.
Key Limitation Does not provide molecular weight or sequence information. Cannot distinguish isomers.Provides little information about the specific bonds present (e.g., distinguishing a ketone from an ester carbonyl).

The Power of Orthogonal Validation:

The true strength of this dual-pronged approach lies in its orthogonality—the two techniques measure fundamentally different molecular properties.

  • FTIR confirms the parts list. It verifies that all the necessary components—the Z-group, the aromatic ring, the peptide bond, the alkyl side chain, and the carboxylic acid—have been included in the synthesis.

  • HRMS confirms the final assembly. It verifies that these parts have been assembled in the correct order and have the correct total mass, consistent with the expected elemental formula.

Imagine building a piece of furniture. FTIR is like checking to make sure you have all the right screws, panels, and legs in the box. Mass spectrometry is like confirming the finished product has the correct final weight and that the legs are attached to the base, not the tabletop. By using both, you gain a very high degree of confidence that the Z-D-Phe-Val-OH molecule is exactly what it is intended to be.[2][3]

Conclusion

The validation of synthetic peptides like Z-D-Phe-Val-OH is a critical task that demands rigorous and multifaceted analytical strategies. This guide has detailed the principles and protocols for two powerful, orthogonal techniques: FTIR spectroscopy and high-resolution mass spectrometry. FTIR provides an indispensable, non-destructive confirmation of the molecule's functional group architecture, acting as a rapid quality check. HRMS delivers an unparalleled level of specificity, providing definitive proof of elemental composition and amino acid sequence through accurate mass measurement and tandem MS fragmentation.

By integrating both methodologies into a validation workflow, researchers and drug developers can establish a self-validating system that ensures the identity, structural integrity, and purity of their peptide intermediates. This orthogonal approach significantly enhances confidence in downstream applications and is a cornerstone of robust scientific and pharmaceutical development.

References

  • High Resolution Mass Spectrometry for Rapid Characterization of Combinatorial Peptide Libraries - ACS Publications. (n.d.). ACS Publications. Retrieved March 14, 2026, from [Link]

  • Top 5 Advantages of Tandem Mass Spectrometry in Peptide Sequence Analysis. (n.d.). MtoZ Biolabs. Retrieved March 14, 2026, from [Link]

  • FTIR analysis of L-phenylalanine. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Determination of Secondary Structure in Proteins by FTIR Spectroscopy - JenaLib. (n.d.). Jena Library of Biological Macromolecules. Retrieved March 14, 2026, from [Link]

  • Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. (n.d.). Specac Ltd. Retrieved March 14, 2026, from [Link]

  • Fragmentation of deprotonated cyclic dipeptides by electrospray ionization mass spectrometry. (2009). PubMed. Retrieved March 14, 2026, from [Link]

  • De novo peptide sequencing via tandem mass spectrometry. (n.d.). PubMed. Retrieved March 14, 2026, from [Link]

  • How Are the B Ions and Y Ions Defined in Mass Spectrometry. (n.d.). MtoZ Biolabs. Retrieved March 14, 2026, from [Link]

  • Mascot help: Peptide fragmentation. (n.d.). Matrix Science. Retrieved March 14, 2026, from [Link]

  • b and y Ions - De Novo Peptide Sequencing. (2016). IonSource.Com. Retrieved March 14, 2026, from [Link]

  • ATR-FTIR Spectroscopy Basics. (n.d.). Mettler Toledo. Retrieved March 14, 2026, from [Link]

  • ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. (2019). YouTube. Retrieved March 14, 2026, from [Link]

  • Tandem Mass Spectrometry for Peptide Sequencing. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. (n.d.). PMC. Retrieved March 14, 2026, from [Link]

  • Typical peptide fragmentation generates b or y ions of different mass... (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica. (n.d.). PMC. Retrieved March 14, 2026, from [Link]

  • FIG. 4. ATR-FTIR spectra of L-phenylalanine (0.25 mol L 21 ) in aqueous... (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Infrared Spectroscopy for Structure Analysis of Protein Inclusion Bodies. (2022). bioRxiv. Retrieved March 14, 2026, from [Link]

  • HIGH-RESOLUTION MASS SPECTROMETRY - A Map to Biologics. (2018). Johnson Matthey. Retrieved March 14, 2026, from [Link]

  • Characterization of Nα-Fmoc-protected Dipeptide Isomers by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS(n)). (2011). PubMed. Retrieved March 14, 2026, from [Link]

  • Enhanced Peptide Identification with an Ultra High Resolution Mass Spectrometer. (2022). Bruker. Retrieved March 14, 2026, from [Link]

  • Normalized amide I and amide II FTIR spectral absorptions of different... (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Saturation effects in FTIR spectroscopy: Intensity of Amide I and Amide II bands in protein spectra. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Stability-indicating methods for peptide drug analysis. (n.d.). AMSbiopharma. Retrieved March 14, 2026, from [Link]

  • Peptide Characterization Techniques and Applications. (n.d.). ResolveMass Laboratories Inc. Retrieved March 14, 2026, from [Link]

  • Benefits of High-Resolution Mass Spectrometry (HRMS) for Peptide Quantitation. (n.d.). Sannova. Retrieved March 14, 2026, from [Link]

  • FT-IR spectrum of L-valine | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Accurate Structures and Spectroscopic Parameters of Phenylalanine and Tyrosine in the Gas Phase: A Joint Venture of DFT and Composite Wave-Function Methods. (2023). ACS Publications. Retrieved March 14, 2026, from [Link]

  • Valine infrared absorbance at cryogenic temperatures. (2019). AIP Publishing. Retrieved March 14, 2026, from [Link]

  • Comparison of FTIR spectra of L-valine and LVNiC | Download Table. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • FT-IR spectra of phenylalanine: pure (in black) and in water (in red).... (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Growth, FT-IR and DFT study of L-Phenylalanine | Abstract. (n.d.). Scholars Research Library. Retrieved March 14, 2026, from [Link]

  • Peptide and protein analysis by electrospray ionization-mass spectrometry and capillary... (n.d.). PubMed. Retrieved March 14, 2026, from [Link]

  • Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. (n.d.). PEPDOO. Retrieved March 14, 2026, from [Link]

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  • Uncovering Distinct Peptide Charging Behaviors in Electrospray Ionization Mass Spectrometry Using a Large-Scale Dataset. (2023). ACS Publications. Retrieved March 14, 2026, from [Link]

  • Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. (2013). European Pharmaceutical Review. Retrieved March 14, 2026, from [Link]

  • Mass Spectrum : Peptide Analysis via MALDI and ESI. (n.d.). G.A.T.E. P.S. Retrieved March 14, 2026, from [Link]

  • Factors that influence fragmentation behavior of N-linked glycopeptide ions. (n.d.). PMC. Retrieved March 14, 2026, from [Link]

  • Mass spectrometry of peptides and proteins. (n.d.). Department of Chemistry and Biochemistry, University of Arizona. Retrieved March 14, 2026, from [Link]

  • Peptide ion fragmentation in mass spectrometry. (2009). UAB. Retrieved March 14, 2026, from [Link]

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Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Handling and Disposal of Z-D-Phe-Val-OH

Executive Summary & Hazard Assessment Z-D-Phe-Val-OH (Carbobenzoxy-D-phenylalanyl-L-valine, CAS 15099-82-8) is a synthetic, protected dipeptide frequently utilized as an intermediate in peptide synthesis and as a substra...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Assessment

Z-D-Phe-Val-OH (Carbobenzoxy-D-phenylalanyl-L-valine, CAS 15099-82-8) is a synthetic, protected dipeptide frequently utilized as an intermediate in peptide synthesis and as a substrate in enzymatic assays[1]. While amino acid derivatives of this class are generally not classified as acutely hazardous under the OSHA Hazard Communication Standard[2], their inherent biological activity and synthetic nature require rigorous chemical waste management.

Because Z-D-Phe-Val-OH is biologically active, any environmental release can lead to unintended ecological consequences[3]. Furthermore, in its lyophilized powder form, the compound poses a significant inhalation risk due to aerosolization[4]. Therefore, all operational and disposal procedures must be treated as hazardous chemical workflows, prioritizing containment, chemical inactivation, and strict segregation.

The Causality of Peptide Waste Segregation

Effective disposal is not merely about throwing chemicals into a bin; it requires an understanding of the molecule's physical chemistry. The carbobenzoxy (Z) protecting group renders Z-D-Phe-Val-OH highly hydrophobic. Consequently, it is typically dissolved in organic solvents (e.g., DMSO, DMF, or methanol) rather than pure water.

This solubility profile dictates our waste segregation strategy:

  • Organic Solvent Waste: Must be segregated into halogenated or non-halogenated streams to comply with Environmental Health & Safety (EHS) incineration protocols. Mixing aqueous peptide waste with organic solvents can cause phase separation and dangerous pressure buildup in waste containers.

  • Aqueous Waste: Can be chemically inactivated via hydrolysis or oxidative cleavage before final disposal, reducing the bioburden of the waste stream[3].

  • Solid Waste: Lyophilized powders must never be swept dry, as the mechanical action creates airborne particulates that bypass standard PPE[3].

Quantitative Decontamination Parameters

When dealing with aqueous solutions of Z-D-Phe-Val-OH or decontaminating laboratory surfaces, chemical inactivation is required to break the peptide bonds and neutralize biological activity.

Decontamination AgentFinal ConcentrationMinimum Contact TimeMechanism of ActionOperational Notes
Sodium Hypochlorite (Bleach) 0.5% - 1.0%60 minutesOxidative cleavage of peptide bondsHighly effective; corrosive to metals. Do not mix with acids[3][5].
Sodium Hydroxide (NaOH) 1 M60 minutesBase-catalyzed hydrolysisHighly corrosive. Requires pH neutralization prior to final EHS collection[5].

Operational Methodologies

Protocol A: Solid Waste Management (Powders & Consumables)

This protocol applies to empty vials, contaminated pipette tips, weigh boats, and PPE used during the handling of Z-D-Phe-Val-OH.

  • Point-of-Use Segregation: Place all contaminated disposable items immediately into a designated, leak-proof hazardous waste container lined with a durable plastic bag[5].

  • Containment: Keep the waste container closed at all times unless actively adding material. This prevents the escape of residual aerosolized powders.

  • Labeling: Clearly label the container as "Hazardous Chemical Waste: Z-D-Phe-Val-OH (Synthetic Peptide) - Solid". Do not classify this as biological waste unless it has been explicitly mixed with infectious agents[6].

  • Disposal: Transfer the sealed container to your institution's EHS department for high-temperature incineration.

Protocol B: Aqueous Liquid Waste Inactivation

This protocol ensures that aqueous peptide solutions are rendered biologically inactive before EHS collection.

  • Preparation: Working inside a certified chemical fume hood, prepare a 10% household bleach solution to achieve a final sodium hypochlorite concentration of 0.5% - 1.0%[3].

  • Inactivation Reaction: Slowly pour the aqueous Z-D-Phe-Val-OH waste into the bleach solution at a 1:10 ratio (waste to bleach).

  • Incubation: Cap the container loosely to prevent gas buildup and allow the mixture to sit undisturbed for a minimum of 60 minutes[5].

  • Neutralization & Verification: Use pH indicator strips to test the solution. If the pH exceeds 9.0, carefully neutralize it using a weak acid (e.g., dilute citric acid) until the pH is between 6.0 and 9.0[5]. Self-validation step: A neutral pH ensures the solution will not react exothermically when added to bulk waste streams.

  • Final Disposal: Transfer the inactivated, neutralized solution to a shatter-resistant aqueous waste carboy labeled with all chemical constituents, and schedule an EHS pickup[5].

Protocol C: Accidental Spill Response
  • Assessment & PPE: Immediately assess whether the spill is solid (powder) or liquid. Ensure safety goggles, nitrile gloves, and a lab coat are worn[5].

  • Solid Spill Containment: Do not sweep dry powder. Lightly mist the spilled powder with 70% isopropanol. This weighs down the particulates and prevents aerosolization[3].

  • Absorption: Gently wipe up the dampened powder using absorbent laboratory pads. For liquid spills, surround and cover the liquid with inert absorbent material (e.g., vermiculite)[3].

  • Surface Decontamination: Wipe the affected bench space with a 10% bleach solution, let sit for 15 minutes, and follow with a 70% ethanol rinse to remove corrosive bleach residues.

  • Waste Segregation: Dispose of all absorbent pads and cleanup materials following Protocol A .

Waste Segregation Workflow

WasteWorkflow Start Z-D-Phe-Val-OH Waste Generated Type Waste State? Start->Type Solid Solid Waste (Powder, PPE, Vials) Type->Solid Solid Liquid Liquid Waste (Solutions, HPLC) Type->Liquid Liquid SolidBin Chemical Solid Waste Container Solid->SolidBin LiqType Solvent Type? Liquid->LiqType EHSPickup EHS Collection & Incineration SolidBin->EHSPickup Aqueous Aqueous Solutions LiqType->Aqueous Water-based Organic Organic Solvents LiqType->Organic Solvent-based Inactivation Chemical Inactivation (Bleach/NaOH) Aqueous->Inactivation OrgBin Organic Solvent Waste Container Organic->OrgBin AqBin Aqueous Waste Container Inactivation->AqBin OrgBin->EHSPickup AqBin->EHSPickup

Z-D-Phe-Val-OH waste segregation and disposal workflow.

References

  • Research Protocols - Cosmic Peptides Source: Cosmic Peptides [Link]

Sources

Handling

Personal protective equipment for handling Z-D-Phe-Val-OH

Advanced Safety and Operational Guide for Handling Z-D-Phe-Val-OH As a Senior Application Scientist, I frequently observe that while protected dipeptides are chemically stable, operational failures most often occur durin...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Guide for Handling Z-D-Phe-Val-OH

As a Senior Application Scientist, I frequently observe that while protected dipeptides are chemically stable, operational failures most often occur during physical handling, weighing, and solvent dissolution. Z-D-Phe-Val-OH (N-Benzyloxycarbonyl-D-phenylalanyl-L-valine) is a critical building block in peptide synthesis[1]. The presence of the Z-protecting group (carboxybenzyl) imparts significant hydrophobicity and alters the electrostatic properties of the powder, making it highly susceptible to static scatter.

This guide provides a self-validating, step-by-step framework for the safe handling, preparation, and disposal of Z-D-Phe-Val-OH, ensuring both operator safety and the scientific integrity of your downstream assays.

Chemical Hazard Profile & Quantitative Data

Understanding the physicochemical properties of Z-D-Phe-Val-OH is the first step in risk mitigation. Because it is a fine, lyophilized-style powder, the primary acute risk is inhalation and mucosal irritation[2].

PropertyValueOperational Implication
Chemical Name Z-D-Phe-Val-OHStandard protected dipeptide; requires specific organic solvents for dissolution.
CAS Number 15099-82-8Use this identifier to standardize laboratory inventory tracking[1].
Molecular Formula C22H26N2O5Contains aromatic rings; highly UV-active for downstream HPLC monitoring[3].
Molecular Weight 398.45 g/mol Critical for calculating precise molarity during solid-phase peptide synthesis (SPPS).
Physical Form White to off-white powderHigh risk of static scatter; presents a micro-particulate inhalation hazard.

Mandatory Personal Protective Equipment (PPE) Matrix

While Z-D-Phe-Val-OH is not acutely toxic, chronic exposure to peptide dust can lead to respiratory sensitization. Furthermore, the solvents required for its dissolution (e.g., DMF, DCM) pose significant dermal and inhalation hazards. The following PPE matrix is mandatory for handling this compound[2].

PPE CategorySpecificationCausality & Rationale
Eye/Face Protects against micro-particulate dust during weighing and hazardous solvent splashes during dissolution[2].
Hand Protection Nitrile Gloves (≥ 0.11 mm thickness)Nitrile provides essential chemical resistance against polar aprotic solvents (DMF/DMSO) used to dissolve the peptide. Latex offers poor resistance and must be avoided.
Body Protection 100% Cotton Flame-Retardant Lab CoatCotton prevents the static electricity buildup common with synthetic fabrics, drastically reducing the risk of the electrostatically charged peptide powder scattering.
Respiratory N95/P100 Particulate RespiratorMandatory if weighing outside a ventilated draft shield. Prevents inhalation of aerosolized peptide particulates.

Operational Workflow & Logistics

To maintain scientific integrity and safety, the handling of Z-D-Phe-Val-OH must follow a strict, linear workflow from storage to disposal.

Workflow A 1. Storage Retrieval (-20°C, Desiccated) B 2. Thermal Equilibration (Prevent Condensation) A->B C 3. PPE Donning (Goggles, Nitrile, Lab Coat) B->C D 4. Anti-Static Weighing (Draft Shield) C->D E 5. Solvent Dissolution (DMF/DCM) D->E F 6. Downstream Synthesis E->F G 7. Waste Segregation (Organic/Solid) F->G

Operational workflow for the safe handling, preparation, and disposal of Z-D-Phe-Val-OH.

Step-by-Step Methodologies

Every protocol in your laboratory should be a self-validating system. Follow these steps to ensure rigorous quality control and safety.

Protocol A: Anti-Static Weighing and Transfer

Objective: Accurately weigh Z-D-Phe-Val-OH without losing mass to static scatter or contaminating the environment.

  • Thermal Equilibration: Remove the Z-D-Phe-Val-OH vial from -20°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes.

    • Causality: Opening a cold vial causes immediate atmospheric moisture condensation, which degrades the peptide and artificially inflates its apparent mass.

  • Static Neutralization: Pass an anti-static ionizer gun (e.g., Zerostat) over the weighing paper and the metal spatula.

    • Causality: Z-protected peptides are highly prone to static cling. Neutralizing the field ensures the powder transfers cleanly without aerosolizing onto your gloves or the balance.

  • Gravimetric Transfer: Weigh the required mass using an analytical balance enclosed in a draft shield. Avoid using a high-flow chemical fume hood for the dry weighing step, as the air velocity will blow the fine powder.

  • System Validation: Tare the empty source vial after transfer. The difference in the source vial's weight must match the mass on the weighing paper within a <1% margin of error.

Protocol B: Dissolution and Reagent Preparation

Objective: Achieve complete dissolution for downstream coupling reactions without compromising the protecting group.

  • Solvent Selection: In a certified chemical fume hood, select an appropriate polar aprotic solvent. N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are standard for Z-peptide synthesis.

  • Addition: Add the solvent dropwise to the peptide at a standard ratio of 1.0 mL per 100 mg of Z-D-Phe-Val-OH.

  • Agitation & Validation: Vortex gently for 60 seconds.

    • Self-Validating Check: Hold the vial against a light source. The solution must become completely transparent. If turbidity persists, sonicate for 2 minutes. Persistent cloudiness indicates moisture contamination or degraded reagent, and the batch should be discarded.

Protocol C: Spill Management and Disposal

Objective: Safely neutralize and dispose of contaminated materials in compliance with environmental regulations.

  • Solid Spills (Powder): Do not sweep. Sweeping aerosolizes the peptide. Cover the powder with damp paper towels (moistened with water or 70% ethanol) to trap the dust. Wipe inward, place in a solid chemical waste bag, and label as "Non-hazardous organic solid waste."

  • Liquid Spills (Dissolved Peptide): If spilled in DMF/DCM, apply an inert chemical absorbent pad. Dispose of the pad in a sealed container[4].

  • Disposal Validation: Ensure all waste manifests explicitly list both the peptide (Z-D-Phe-Val-OH) and the specific solvent. The solvent dictates the regulatory disposal pathway (e.g., halogenated organic waste for DCM vs. non-halogenated for DMF). Never mix DCM waste with general aqueous waste.

References

  • National Center for Biotechnology Information. "Z-D-Phe-Val-OH | C22H26N2O5 | CID 6992352". PubChem. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Eye and Face Protection - 1910.133". United States Department of Labor. Available at:[Link]

Sources

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